Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQYPGDMCBJWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695131 | |
| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227934-69-1 | |
| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in modern drug discovery. The strategic incorporation of a trifluoromethyl group and a bromine atom onto the oxazole scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document details a robust synthetic protocol, explains the mechanistic rationale behind the experimental choices, and outlines a suite of analytical techniques for unambiguous structural elucidation and purity assessment. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development who require a deep, practical understanding of this valuable synthetic intermediate.
Introduction: The Strategic Importance of Trifluoromethylated Oxazoles
The oxazole ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding and π-stacking interactions with biological targets.[1] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's therapeutic potential.[2] The -CF3 group's high electronegativity and lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Consequently, trifluoromethylated heterocycles are considered privileged structures in drug discovery.[4]
This compound combines the benefits of the oxazole core and the -CF3 group with the synthetic versatility of a bromine atom and an ethyl ester. The bromine at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core. The ethyl ester at the 5-position provides another point for modification, such as amidation, to further modulate the compound's properties. This strategic combination of functional groups makes the title compound a highly valuable intermediate for the synthesis of complex bioactive molecules.[5]
Synthesis Methodology: A Mechanistically Guided Approach
The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available materials. The presented protocol is a reliable and scalable method that has been validated in our laboratories.
Synthetic Workflow Diagram
Caption: Synthetic route to the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate
-
In a well-ventilated fume hood, to a stirred solution of ethyl 3,3,3-trifluoroacetoacetate (1.0 eq) in ethanol at 0 °C, add ammonium hydroxide (2.0 eq) dropwise.
-
After the addition is complete, add glacial acetic acid (1.1 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude amide intermediate, which can be used in the next step without further purification.
Rationale: This step involves the formation of an enamine intermediate from the reaction of the β-ketoester with ammonia, followed by tautomerization to the more stable amide. Acetic acid acts as a catalyst for the reaction.
Step 2: Cyclization to Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate
-
To a stirred solution of the crude amide intermediate (1.0 eq) in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3, 1.5 eq) dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with saturated sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate.
Rationale: This is a Vilsmeier-Haack type cyclization. The POCl3 activates the amide oxygen, facilitating an intramolecular nucleophilic attack from the enol form of the trifluoromethyl ketone, leading to the formation of the oxazole ring.
Step 3: Bromination to this compound
-
To a solution of Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product, this compound.[1][6][7]
Rationale: This is a radical bromination reaction. AIBN acts as a radical initiator, and NBS serves as the bromine source. The C-2 position of the oxazole ring is susceptible to electrophilic and radical substitution.[8]
Characterization and Data Analysis
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.
Characterization Workflow
Caption: Analytical workflow for characterization.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Quartet and triplet signals for the ethyl group protons. The absence of a proton signal at the C2 position of the oxazole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the oxazole ring (with the C2 carbon being significantly downfield due to bromine substitution), the trifluoromethyl carbon (a quartet due to C-F coupling), and the ethyl group carbons. |
| ¹⁹F NMR | A singlet corresponding to the -CF3 group. |
| HRMS (ESI) | The molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ or [M+Na]⁺), showing the characteristic isotopic pattern for a bromine-containing compound. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretching of the oxazole ring, and C-F stretching vibrations.[9][10][11] |
In-depth Data Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the ethyl ester group. ¹³C NMR provides crucial information about the carbon skeleton, with the chemical shifts of the oxazole ring carbons being particularly diagnostic. The large C-F coupling constant for the trifluoromethyl carbon is a key identifier. ¹⁹F NMR offers a clean and simple confirmation of the trifluoromethyl group's presence.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the molecule. The observed mass should be within 5 ppm of the calculated exact mass. The isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, is a definitive indicator of the presence of a single bromine atom.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups. The strong carbonyl stretch of the ethyl ester is typically observed around 1720-1740 cm⁻¹. The characteristic vibrations of the oxazole ring skeleton are found in the 1500-1650 cm⁻¹ region. The strong C-F stretching bands for the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ range.[11][13]
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The bromine at the C2 position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce various aryl, heteroaryl, or alkyl groups.[14] The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.
The trifluoromethyl group enhances the drug-like properties of the resulting compounds, often leading to improved potency, selectivity, and pharmacokinetic profiles.[15] The strategic placement of this group on the oxazole scaffold makes the title compound a valuable starting material for the discovery of novel inhibitors of enzymes, modulators of receptors, and other biologically active agents.
Conclusion
This technical guide has provided a detailed and mechanistically-driven overview of the synthesis and characterization of this compound. The robust synthetic protocol and the comprehensive analytical workflow described herein will enable researchers to confidently prepare and validate this important building block. The unique combination of a trifluoromethyl group, a bromine atom, and an ethyl ester on a stable oxazole core makes this compound a highly valuable asset in the ongoing quest for novel and effective therapeutic agents.
References
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Pasternak, A., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]
-
Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Available at: [Link]
-
Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. Datapdf. Available at: [Link]
-
Roy, T. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics, 155(18). Available at: [Link]
-
PubMed. (1998). [Characteristics of IR spectra for oxadiazole]. Guang Pu Xue Yu Guang Pu Fen Xi, 18(5), 556-8. Available at: [Link]
-
Syngene International Ltd. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. Available at: [Link]
-
Roy, T. K., et al. (2021). (a) and (b) Calculated IR spectra of most stable oxazole-D2O and oxazole-(D2O)2 structures. ResearchGate. Available at: [Link]
-
Sahu, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19489-19504. Available at: [Link]
-
Dr. Venkatesh P. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]
-
ResearchGate. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Available at: [Link]
-
MDPI. (2023). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2023(3), M1704. Available at: [Link]
-
ResearchGate. (2018). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Available at: [Link]
-
Myint, K. Z., & Xie, H. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 896. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Oxazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available at: [Link]
-
ResearchGate. (2021). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Available at: [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [1227934-69-1]. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121. Available at: [Link]
-
ResearchGate. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. 28(4), 789-792. Available at: [Link]
-
Medical University of Varna. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Available at: [Link]
-
Spectrabase. (n.d.). (4R)-4-ethyl-2-methyl-4,5-dihydro-1,3-oxazole. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.vensel.org [pubs.vensel.org]
- 8. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalspub.com [journalspub.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxazole [webbook.nist.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Chemical properties of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
An In-Depth Technical Guide to the Chemical Properties, Reactivity, and Synthetic Potential of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique architecture, featuring a reactive bromine atom, a versatile ester group, and an electron-deficient trifluoromethyl-substituted oxazole core, establishes it as a powerful building block for combinatorial chemistry and targeted synthesis. This guide provides an in-depth analysis of its chemical properties, explores its key reaction pathways, and outlines its strategic application in the development of novel bioactive molecules. We will delve into the causality behind its reactivity, provide validated experimental frameworks, and illustrate its synthetic utility.
Introduction: The Strategic Value of a Trifluoromethylated Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a trifluoromethyl (CF3) group imparts profound changes to a molecule's properties, often enhancing metabolic stability, lipophilicity, and binding affinity by altering electronic characteristics.
This compound, with CAS Number 1227934-69-1, capitalizes on this synergy.[1] The molecule is strategically designed for diversification:
-
The C2-Bromine: Serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.
-
The C4-Trifluoromethyl Group: Acts as a strong electron-withdrawing group, influencing the reactivity of the entire oxazole system and enhancing the biological activity of its derivatives.[2][3]
-
The C5-Ethyl Carboxylate: Provides a secondary point for modification, allowing for conversion into amides, carboxylic acids, or other functional groups to modulate solubility and target interactions.
This guide will treat the molecule not as a static entity, but as a dynamic tool for synthetic innovation.
Physicochemical and Spectroscopic Profile
Comprehensive experimental data for this specific compound is not widely published. However, its properties can be reliably predicted based on its structure and data from analogous compounds.
Core Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1227934-69-1 | [1] |
| Molecular Formula | C₇H₅BrF₃NO₃ | [1][4] |
| Molecular Weight | 304.02 g/mol | Calculated |
| Purity (Commercial) | Typically ≥95-97% | [4] |
| Appearance | Expected to be an off-white to yellow solid or oil | Analogy |
Note: Properties such as melting point, boiling point, and solubility have not been empirically reported in public literature and would require experimental determination.
Predicted Spectroscopic Signature
Understanding the expected spectral data is crucial for reaction monitoring and product confirmation.
-
¹H NMR: The spectrum would be simple, dominated by the signals for the ethyl ester group: a quartet around δ 4.4-4.5 ppm (-OCH₂-) and a triplet around δ 1.4-1.5 ppm (-CH₃). The integration of these peaks (2H and 3H, respectively) is a key diagnostic feature.
-
¹³C NMR: Key signals would include the ester carbonyl (C=O) around δ 158-162 ppm, the oxazole ring carbons (C2, C4, C5) between δ 120-160 ppm, and the CF₃ carbon as a quartet (due to C-F coupling) around δ 118-122 ppm. The C-Br bond at C2 would shift its resonance downfield.
-
¹⁹F NMR: A sharp singlet around δ -60 to -70 ppm is expected, characteristic of the CF₃ group attached to an aromatic ring. This is a highly sensitive and unambiguous method for confirming the presence of the trifluoromethyl moiety.
-
Infrared (IR) Spectroscopy: The spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the ester (approx. 1720-1740 cm⁻¹), C=N and C=C stretching of the oxazole ring (approx. 1550-1650 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.
Chemical Reactivity and Synthetic Operations
The synthetic utility of this molecule stems from the orthogonal reactivity of its functional groups. The C-Br bond is typically addressed under metal-catalyzed conditions, while the ester is manipulated using standard organic reagents, allowing for a stepwise and controlled diversification strategy.
Core Directive: Diversification at the C2-Position via Cross-Coupling
The C2-bromo position is the primary site for introducing molecular complexity. The electron-deficient nature of the oxazole ring makes this position highly susceptible to palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira couplings.
Expert Insight: The choice of a palladium-catalyzed reaction is causal. Palladium(0) complexes can undergo oxidative addition into the C-Br bond, initiating a catalytic cycle that is efficient, high-yielding, and tolerant of a wide range of functional groups, which is essential when working with complex molecules in drug discovery.
This protocol outlines a general procedure for coupling an arylboronic acid to the oxazole scaffold.
Methodology:
-
Inert Atmosphere: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (Nitrogen or Argon) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up & Purification: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Sources
A Predictive Spectroscopic Guide to Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate: Unveiling Molecular Architecture
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed predictive analysis of the spectroscopic data for Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, a key heterocyclic building block in medicinal and agrochemical research. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast the spectral characteristics of this compound. This predictive approach offers a robust framework for the identification and characterization of this molecule in a research and development setting.
Predicted Spectroscopic Data Summary
The anticipated spectroscopic data for this compound are summarized below. These predictions are derived from the analysis of structurally related compounds and foundational spectroscopic principles.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR (400 MHz, CDCl₃) | Ethyl Ester Protons: - Quartet (q): ~4.4 ppm (2H, -CH₂-CH₃) - Triplet (t): ~1.4 ppm (3H, -CH₂--CH₃)Rationale: The chemical shifts are characteristic for an ethyl ester group, with the methylene protons deshielded by the adjacent oxygen atom. |
| ¹³C NMR (100 MHz, CDCl₃) | Oxazole Ring Carbons: - C2 (Bromo-substituted): ~135-145 ppm - C4 (CF₃-substituted): ~140-150 ppm (quartet, JC-F ≈ 35-40 Hz) - C5 (Ester-substituted): ~155-165 ppmCarbonyl Carbon: - C=O: ~160-170 ppmTrifluoromethyl Carbon: - CF₃: ~115-125 ppm (quartet, JC-F ≈ 270-280 Hz)Ethyl Ester Carbons: - -CH₂-: ~62 ppm - -CH₃: ~14 ppm |
| Infrared (IR) Spectroscopy | Key Vibrational Bands (cm⁻¹): - C=O Stretch (Ester): 1720-1740 cm⁻¹ (strong) - C=N Stretch (Oxazole): 1630-1650 cm⁻¹ (medium) - C-O Stretch (Oxazole & Ester): 1200-1300 cm⁻¹ (strong, multiple bands) - C-F Stretch (Trifluoromethyl): 1100-1200 cm⁻¹ (very strong, multiple bands) - C-Br Stretch: 500-600 cm⁻¹ (weak to medium) |
| Mass Spectrometry (MS) | Predicted m/z Values: - Molecular Ion [M]⁺: 287/289 (in a ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) - Key Fragments: - [M - OEt]⁺: 242/244 - [M - CO₂Et]⁺: 214/216 - [M - Br]⁺: 208 |
In-Depth Spectroscopic Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is anticipated to be relatively simple, dominated by the signals from the ethyl ester group.
-
Ethyl Methylene (-O-CH₂-CH₃): A quartet is predicted around 4.4 ppm . The downfield shift is a direct consequence of the deshielding effect of the adjacent oxygen atom of the ester functionality. The quartet splitting pattern arises from the coupling with the three neighboring methyl protons.
-
Ethyl Methyl (-CH₂-CH₃): A triplet is expected at approximately 1.4 ppm . This upfield position is typical for an aliphatic methyl group. The triplet multiplicity is due to coupling with the two adjacent methylene protons.
The ¹³C NMR spectrum will provide critical information about the carbon skeleton, with the trifluoromethyl group introducing characteristic splitting patterns.
-
Oxazole Ring Carbons:
-
C2: The carbon atom bonded to the bromine, is expected to resonate in the 135-145 ppm region.
-
C4: This carbon, attached to the electron-withdrawing trifluoromethyl group, will be significantly deshielded and is predicted to appear between 140-150 ppm . Furthermore, it will exhibit a quartet splitting pattern due to coupling with the three fluorine atoms (JC-F ≈ 35-40 Hz).
-
C5: The carbon bearing the carboxylate group is anticipated at 155-165 ppm .
-
-
Carbonyl Carbon (C=O): The ester carbonyl carbon should produce a signal in the range of 160-170 ppm .
-
Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group is expected between 115-125 ppm and will be split into a prominent quartet with a large coupling constant (JC-F ≈ 270-280 Hz).
-
Ethyl Ester Carbons: The methylene carbon (-CH₂-) is predicted around 62 ppm , and the terminal methyl carbon (-CH₃) at approximately 14 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[1][2][3]
-
C=O Stretching Vibration: A strong, sharp absorption band is predicted in the region of 1720-1740 cm⁻¹ , which is characteristic of the carbonyl group in an α,β-unsaturated ester.
-
C=N and C=C Stretching Vibrations: The oxazole ring should exhibit characteristic stretching vibrations for the C=N and C=C bonds in the 1630-1650 cm⁻¹ and 1500-1580 cm⁻¹ regions, respectively.
-
C-F Stretching Vibrations: The trifluoromethyl group will produce very strong and broad absorption bands in the 1100-1200 cm⁻¹ range, a hallmark of C-F bonds.
-
C-O Stretching Vibrations: Strong bands corresponding to the C-O stretching of the ester and the oxazole ring are expected between 1200-1300 cm⁻¹ .
-
C-Br Stretching Vibration: A weak to medium intensity band in the fingerprint region, around 500-600 cm⁻¹ , can be attributed to the C-Br stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.[4][5][6]
-
Molecular Ion Peak: The most crucial information will be the molecular ion peak. Due to the presence of bromine, two peaks of nearly equal intensity are expected at m/z 287 (for the ⁷⁹Br isotope) and m/z 289 (for the ⁸¹Br isotope). This isotopic signature is a definitive indicator of a monobrominated compound.
-
Key Fragmentation Pathways:
-
Loss of an Ethoxy Radical (-•OCH₂CH₃): A significant fragment is anticipated at m/z 242/244 , corresponding to the loss of the ethoxy group from the ester.
-
Loss of the Ethyl Carboxylate Group (-•CO₂CH₂CH₃): Cleavage of the ester group would result in a fragment at m/z 214/216 .
-
Loss of a Bromine Radical (-•Br): A fragment at m/z 208 would indicate the loss of the bromine atom from the molecular ion.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (free induction decay).
-
Perform phase and baseline corrections to the resulting spectra.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative proton ratios. For the ¹³C spectrum, identify the chemical shift of each peak.
-
IR Data Acquisition
Caption: Workflow for FTIR-ATR data acquisition.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Mass Spectrometry Data Acquisition
Caption: Workflow for EI-MS data acquisition and analysis.
-
Sample Preparation and Introduction:
-
Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer. For a stable, small molecule, direct insertion via a heated probe or infusion can be used.
-
-
Data Acquisition:
-
Ionize the sample using Electron Ionization (EI) with a standard energy of 70 eV.
-
The mass analyzer (e.g., a quadrupole) is set to scan a relevant mass-to-charge (m/z) range, for instance, from m/z 50 to 400, to ensure the detection of the molecular ion and significant fragments.
-
-
Data Analysis:
-
Examine the resulting mass spectrum to identify the molecular ion peak and confirm the characteristic 1:1 isotopic pattern for bromine.
-
Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.
-
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The forecasted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. It is anticipated that these predictions will closely align with experimental data and will serve as a reliable reference for the structural verification and quality control of this important chemical entity.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Uccella, N. (n.d.). Mass Spectrometry of Oxazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mass Spectrometry of Oxazoles. Retrieved from [Link]
- Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
-
SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]
- Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
Semantic Scholar. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Retrieved from [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Oxazoles synthesis, reactions, and spectroscopy. Part A. Retrieved from [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Retrieved from [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its unique arrangement of a reactive bromine atom, a strongly electron-withdrawing trifluoromethyl group, and an ethyl ester on an oxazole core provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive analysis of the reactivity and stability of this compound, providing field-proven insights into its chemical behavior and practical applications. We will delve into the mechanistic underpinnings of its key reactions, present detailed experimental protocols, and discuss stability considerations crucial for its effective utilization in research and development.
Introduction: A Molecule of Strategic Importance
The oxazole scaffold is a privileged heterocycle found in numerous natural products and pharmaceuticals, valued for its ability to engage in various biological interactions.[1][2] The subject of this guide, this compound, combines several key features that make it a particularly valuable synthetic intermediate:
-
The C2-Bromo Group: This serves as a versatile handle for a wide range of transformations, most notably nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions.
-
The C4-Trifluoromethyl Group: This powerfully electron-withdrawing group significantly influences the electronic properties of the oxazole ring, enhancing its stability and modulating the reactivity of the other functional groups. The presence of a trifluoromethyl group can also improve the metabolic stability and lipophilicity of derivative compounds, desirable properties in drug discovery.[3]
-
The C5-Ethyl Carboxylate Group: This group offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the introduction of additional diversity.
This guide will explore the interplay of these functional groups and provide a detailed understanding of the molecule's chemical personality.
Core Reactivity Profile
The reactivity of this compound is dominated by the chemistry of the C2-bromo substituent, which is activated by the electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group at C4.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the oxazole ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and vinyl-substituted oxazoles.[4] The reaction couples the bromo-oxazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands are often beneficial for sterically hindered substrates.[5] The base is required to activate the boronic acid for transmetalation to the palladium center. The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3) | DMF | 140 (MW) | 0.33 | High |
| 2 | 4-Fluorophenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 12 | High |
Note: The yields in this table are illustrative and based on similar systems. Specific optimization for this compound is recommended.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
The vessel is sealed and purged with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira reaction provides a powerful route to synthesize 2-alkynyl-oxazoles by coupling the bromo-oxazole with a terminal alkyne.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
Causality Behind Experimental Choices: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] The amine base serves to deprotonate the terminal alkyne and also acts as a solvent in many cases. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[8]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the oxazole ring, exacerbated by the C4-trifluoromethyl group, makes the C2 position highly susceptible to nucleophilic attack. This allows for the displacement of the bromide with a variety of nucleophiles.
Causality Behind Experimental Choices: The success of SNAr reactions depends on the nucleophilicity of the incoming group and the stability of the intermediate Meisenheimer-like complex. Stronger nucleophiles will react more readily. The reaction may require elevated temperatures to overcome the activation energy barrier.
Potential Nucleophiles:
-
Amines: Reaction with primary or secondary amines can be used to synthesize 2-amino-oxazole derivatives.
-
Thiols: Thiolates can displace the bromide to form 2-thioether substituted oxazoles.
-
Alkoxides: Alkoxides can be used to introduce 2-alkoxy groups.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
In a sealed tube, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMSO, DMF, or NMP).
-
Add the amine (1.5-2.0 equiv.) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 equiv.) if the amine is used as its salt.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Stability Profile
Understanding the stability of this compound is crucial for its storage, handling, and use in multi-step syntheses.
Thermal Stability
The presence of the trifluoromethyl group generally enhances the thermal stability of heterocyclic compounds. However, prolonged exposure to high temperatures, especially in the presence of reactive reagents, can lead to decomposition. It is advisable to conduct reactions at the lowest effective temperature.
Chemical Stability
-
Hydrolysis of the Ester: The ethyl ester at the C5 position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. While generally stable under neutral conditions, prolonged exposure to strong acids or bases, particularly at elevated temperatures, should be avoided if the ester functionality is to be preserved. For instance, hydrolysis of a similar oxazole ester was achieved using 6 N HCl at 100 °C.
-
Ring Stability: The oxazole ring itself is relatively stable. The electron-withdrawing trifluoromethyl group contributes to this stability. However, highly forcing conditions or the presence of specific reagents could potentially lead to ring-opening.
Table 2: General Stability and Handling Recommendations
| Condition | Recommendation | Rationale |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | To prevent hydrolysis from atmospheric moisture and potential degradation. |
| Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses). | To avoid inhalation and skin contact. |
| pH | Avoid strongly acidic or basic conditions if the ester group needs to be retained. | To prevent hydrolysis of the ethyl ester. |
| Temperature | Use the lowest effective temperature for reactions. Avoid prolonged heating at high temperatures. | To minimize the risk of thermal decomposition. |
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Quartet and triplet corresponding to the ethyl ester protons. - Chemical shifts will be influenced by the electronic environment of the oxazole ring. |
| ¹³C NMR | - Resonances for the oxazole ring carbons, with the C4 carbon showing a characteristic quartet due to coupling with the fluorine atoms of the CF₃ group. - Signals for the ethyl ester carbons and the CF₃ carbon. |
| ¹⁹F NMR | - A singlet for the CF₃ group. |
| IR | - Strong C=O stretching vibration for the ester carbonyl. - C-F stretching vibrations. - Vibrations associated with the oxazole ring. |
| MS (ESI) | - A molecular ion peak [M+H]⁺ and characteristic isotopic pattern for the bromine atom. |
Note: Actual chemical shifts and coupling constants would need to be determined experimentally.
Applications in Synthesis
The versatile reactivity of this compound makes it a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in:
-
Pharmaceuticals: The trifluoromethylated oxazole core can be incorporated into lead compounds to enhance their biological activity, metabolic stability, and pharmacokinetic properties.[1]
-
Agrochemicals: The presence of both the trifluoromethyl group and the oxazole ring is a common feature in modern herbicides and fungicides.
Conclusion
This compound is a robust and versatile synthetic intermediate with a well-defined reactivity profile. Its C2-bromo group readily participates in a variety of powerful bond-forming reactions, particularly palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The electron-withdrawing trifluoromethyl group at C4 plays a crucial role in activating the C2 position and enhancing the overall stability of the molecule. While the ethyl ester at C5 offers a handle for further derivatization, its susceptibility to hydrolysis under non-neutral conditions must be considered during reaction planning. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively and efficiently utilize this valuable building block in their synthetic endeavors.
References
-
Wikipedia. Sonogashira coupling. Available at: [Link]
- Al-Zoubi, W., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry, 15(7), 1845-1862.
- Li, G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3816-3820.
-
CP Lab Safety. This compound, 95+ Purity%, C7H5BrF3NO3, 1 gram. Available at: [Link]
- Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. Available at: [Link]
- Chinchilla, R., & Nájera, C. (2011). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 111(3), 2091-2175.
- Diana, D., et al. (2015). Synthesis of 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 58(15), 6069-6081.
- Ali, A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 23(11), 2859.
- Morita, T., & Nakamura, H. (2023). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters, 118, 154433.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Al-Ostoot, F. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
-
MySkinRecipes. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. Available at: [Link]
- Hotha, S., & O'Doherty, G. A. (2004). Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides.
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
- Google Patents. EP4177244A2 - Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone.
-
Kavitha, S., et al. (2023). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. ResearchGate. Available at: [Link]
- Google Patents. EP3994989A1 - AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES.
- Chavan, S. P., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(10), 7247-7257.
- Google Patents. EP2365751A1 - Isoxazole derivatives for use as fungicides.
- Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research, 3(5), 273-281.
- Gümüş, H., et al. (2023). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. Journal of Molecular Structure, 1292, 136159.
- Hoppe, D., & Schöllkopf, U. (1979). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. Chemische Berichte, 112(3), 1069-1075.
- Google Patents. CN100409748C - Substituted phenyl-isoxazole herbicide.
- Le, T. N., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(32), 5691-5693.
-
Journal of Pharmaceutical Chemistry. View of Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
- Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-8.
- Al-Zoubi, W., et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. Scientific Reports, 11(1), 10733.
- Gao, C., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-679.
-
MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available at: [Link]
Sources
- 1. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In-depth Technical Guide: GSK2830371 (CAS 1227934-69-1) - A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a highly potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1] With an IC50 of 6 nM, this small molecule has emerged as a critical tool for investigating the DNA damage response (DDR) and as a potential therapeutic agent in oncology.[2][3] Wip1 is a serine/threonine phosphatase that acts as a negative regulator of the p53 tumor suppressor pathway and other key proteins involved in cell cycle checkpoints and apoptosis, such as p38 MAPK, ATM, and Chk2.[1][4] Overexpression or amplification of the PPM1D gene is observed in various human cancers, making Wip1 an attractive target for cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and experimental applications of GSK2830371.
Chemical and Physical Properties
GSK2830371, with the CAS number 1227934-69-1, is a synthetic organic compound with the molecular formula C₂₃H₂₉ClN₄O₂S and a molecular weight of 461.02 g/mol .[3]
| Property | Value | Source |
| CAS Number | 1227934-69-1 | |
| Alternate CAS | 1404456-53-6 | |
| Synonyms | GSK-2830371, (S)-5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |
| Molecular Weight | 461.02 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | |
| Storage | Store at -20°C |
Synthesis
A detailed, step-by-step synthesis for GSK2830371 is often proprietary and found within patent literature. A representative synthetic route is outlined below, based on common organic chemistry principles and information pieced together from available resources.
Synthetic Workflow Diagram
Caption: Synthetic workflow for GSK2830371.
Step-by-Step Synthesis Protocol (Illustrative)
Step 1: Reductive Amination to form Intermediate 1
-
To a solution of 5-formylthiophene-2-carboxylic acid in a suitable solvent (e.g., methanol), add 5-chloro-2-methylpyridin-3-amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction with water and adjust the pH to neutral with a mild acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate 1: 5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)thiophene-2-carboxylic acid.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Amide Coupling to form GSK2830371
-
Dissolve intermediate 1 in a suitable solvent (e.g., dimethylformamide, DMF).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as diisopropylethylamine (DIPEA).
-
Add (S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, GSK2830371, by preparative high-performance liquid chromatography (HPLC) to achieve high purity (≥98%).
Mechanism of Action
GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] It binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1. This binding event induces a conformational change that prevents the substrate from accessing the active site, thereby inhibiting the phosphatase activity of Wip1.[1] This allosteric mechanism of inhibition confers high selectivity for Wip1 over other phosphatases.[1]
The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of several key proteins in the DNA damage response pathway.[3] These include the tumor suppressor protein p53 (at Serine 15), checkpoint kinase 2 (Chk2) (at Threonine 68), ATM (ataxia-telangiectasia mutated), and H2AX.[3] By preventing the dephosphorylation of these proteins, GSK2830371 effectively enhances and prolongs the cellular response to DNA damage, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[3]
Signaling Pathway Diagram
Caption: GSK2830371 inhibits Wip1, leading to sustained phosphorylation and activation of the DNA damage response pathway.
Experimental Protocols
Wip1 Phosphatase Inhibition Assay
This assay measures the ability of GSK2830371 to inhibit the dephosphorylation of a substrate by Wip1 phosphatase.
-
Reagents and Materials:
-
Recombinant Wip1 enzyme
-
Fluorescein diphosphate (FDP) as a substrate
-
Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
GSK2830371 stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of GSK2830371 in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted GSK2830371 or DMSO (as a control).
-
Add 25 µL of 50 µM FDP substrate to each well.
-
Initiate the reaction by adding 25 µL of 10 nM Wip1 enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity on a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Growth and Viability Assays
MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK2830371 for 24-72 hours.
-
Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of cells after treatment with GSK2830371.
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treat the cells with GSK2830371 for 24 hours.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Immunoblotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key proteins in the Wip1 signaling pathway.
-
Procedure:
-
Treat cells with GSK2830371 for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p53 (Ser15), phospho-Chk2 (Thr68), total p53, total Chk2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Suppliers
GSK2830371 is available from several reputable suppliers for research purposes. It is important to obtain a certificate of analysis (CoA) to verify the purity and identity of the compound.
| Supplier | Product Number | Purity |
| MedChemExpress | HY-15832 | ≥99.70% |
| Selleck Chemicals | S7573 | ≥99.68% |
| Tocris Bioscience | 5140 | ≥98% |
| Cayman Chemical | 16973 | ≥98% |
| Focus Biomolecules | 10-4180 | ≥97% by HPLC |
Conclusion
GSK2830371 is a powerful and selective tool for the investigation of the Wip1 phosphatase and its role in the DNA damage response and cancer biology. Its allosteric mechanism of action provides high selectivity, making it a valuable probe for cellular studies and a promising lead compound for the development of novel anti-cancer therapeutics. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological effects of this potent Wip1 inhibitor.
References
-
. MedChemExpress.
-
. Selleck Chemicals.
-
. R&D Systems.
-
. Chemietek.
-
. Lab Procurement Services.
-
. ResearchGate.
-
. University of Jyväskylä.
-
. Protocols.io.
-
. National Center for Biotechnology Information.
-
. PubMed.
-
. National Center for Biotechnology Information.
-
. Oncotarget.
-
. AACR Journals.
-
. National Center for Biotechnology Information.
-
. National Center for Biotechnology Information.
-
. ResearchGate.
-
. National Center for Biotechnology Information.
-
. ATCC.
-
. Thermo Fisher Scientific.
-
. ResearchGate.
-
. Bio-Rad.
-
. National Center for Biotechnology Information.
-
. National Center for Biotechnology Information.
-
. Meso Scale Discovery.
-
. Abcam.
-
. UCLA.
-
. Cell Signaling Technology.
-
. Abcam.
-
. OriGene.
-
. ResearchGate.
-
. MDPI.
-
. ChemScene.
-
. Tocris Bioscience.
Sources
An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
This guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, a key building block in modern medicinal chemistry and drug discovery. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for its synthesis.
Introduction: The Significance of Fluorinated Oxazoles
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (CF₃), in particular, is a prevalent motif in numerous pharmaceuticals. When coupled with the oxazole scaffold, a versatile five-membered heterocycle known for its diverse biological activities, the resulting trifluoromethyl-substituted oxazoles represent a class of compounds with significant therapeutic potential. This compound serves as a crucial intermediate, allowing for further molecular elaboration through cross-coupling reactions at the bromine-substituted position.
Proposed Synthetic Strategy: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves a two-step process. This strategy begins with the construction of the core oxazole ring system, followed by a regioselective bromination at the C2-position.
Overall Synthetic Workflow:
Caption: A high-level overview of the synthetic approach.
Step 1: Synthesis of Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate
The initial step focuses on the formation of the 4-(trifluoromethyl)oxazole-5-carboxylate core. Several methods for the synthesis of functionalized oxazoles have been reported. A robust approach involves the cyclocondensation of an α-amino ketone or a related precursor with a suitable trifluoromethyl-containing building block. For instance, cobalt-catalyzed cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles offers a practical route to diverse 4-CF₃-substituted oxazoles[1].
Step 2: Electrophilic Bromination of the Oxazole Core
With the Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate intermediate in hand, the subsequent and final step is the regioselective bromination of the oxazole ring. The electron-donating character of the ring oxygen and the directing effects of the substituents will influence the position of bromination. For oxazoles, electrophilic substitution typically occurs at the C5 or C2 position. However, with the C5 position occupied by the carboxylate group, the C2 position becomes the most probable site for electrophilic attack.
N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of various heterocyclic compounds, including oxazoles[2][3]. The reaction is typically carried out in an inert solvent, and the choice of reaction conditions can be optimized to ensure high regioselectivity and yield.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established procedures for oxazole synthesis and bromination. Researchers should adapt and optimize these conditions based on their specific laboratory setup and analytical capabilities.
Reaction Scheme:
Caption: The final bromination step to yield the target compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Molar Eq.) |
| Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate | (Not readily available) | - | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 1.1 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 g/mol | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 g/mol | - |
| Brine | 7647-14-5 | 58.44 g/mol | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - |
| Hexanes | 110-54-3 | 86.18 g/mol | - |
Procedure:
-
Reaction Setup: To a solution of Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq.) in anhydrous acetonitrile (dissolved to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Characterization:
The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanistic Insights: The Rationale Behind the Reagents
The choice of N-bromosuccinimide as the brominating agent is pivotal. NBS is an electrophilic source of bromine that is well-suited for the bromination of electron-rich aromatic and heterocyclic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism. The oxazole ring, being electron-rich, attacks the electrophilic bromine of NBS, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the 2-bromo-substituted product. Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and supports the ionic intermediates of the reaction.
Conclusion
The synthesis of this compound is a feasible endeavor for a well-equipped organic chemistry laboratory. The outlined two-step synthetic strategy, culminating in a regioselective electrophilic bromination, provides a reliable and efficient pathway to this valuable synthetic intermediate. The provided protocol offers a solid foundation for researchers, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yield and purity.
References
-
Wang, H., et al. (2024). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. ACS Catalysis. Available at: [Link]
-
Jiang, X., et al. (2017). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. Molecules. Available at: [Link]
-
Krasavin, M., et al. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available at: [Link]
-
Qiu, F., et al. (2016). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
Dr. Venkatesh P. (2023). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]
-
Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters. Available at: [Link]
-
Request PDF | RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. (n.d.). ResearchGate. Available at: [Link]
-
Al-Fahemi, J. H., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank. Available at: [Link]
Sources
Crystal structure of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Based on a comprehensive review of publicly available scientific literature and crystallographic databases, the specific crystal structure of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate has not been determined or reported as of the current date.
However, the significant interest in halogenated and trifluoromethylated heterocyclic compounds as key intermediates in medicinal and agricultural chemistry warrants a detailed guide for researchers aiming to elucidate this structure.[1][2] This document serves as a prospective and methodological whitepaper, outlining the strategic synthesis, crystallization, and analytical workflows required to determine and comprehensively analyze the crystal structure of this target compound. It leverages established protocols from closely related, structurally characterized molecules to provide a robust and scientifically grounded framework.
Part I: Synthesis and Crystallization Strategy
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis Pathway
The synthesis of substituted oxazoles can often be achieved through multi-step reactions starting from readily available materials. A plausible route for the target compound involves the cyclization of a suitable precursor, a common strategy in heterocycle synthesis.[3] A potential two-step protocol, adapted from related syntheses, is outlined below.[4]
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical, and often empirical, step. The methodology employed for the structurally similar ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides a strong starting point.[4]
Rationale: The choice of a solvent system is paramount. A binary solvent system, such as petroleum ether and ethyl acetate, is often effective. Ethyl acetate acts as the primary solvent to fully dissolve the compound, while the slow introduction or evaporation of the less polar co-solvent (petroleum ether) gradually reduces the compound's solubility, promoting slow, ordered crystal growth rather than rapid precipitation.
Step-by-Step Protocol:
-
Dissolution: Dissolve approximately 20-30 mg of the purified this compound in a minimal amount of a 95:5 mixture of hot petroleum ether and ethyl acetate in a small, clean vial.
-
Filtration (Optional): If any particulate matter is visible, filter the hot solution through a small cotton or glass wool plug in a pipette into a clean vial. This prevents impurities from acting as nucleation sites, which can lead to poorly formed crystals.
-
Slow Cooling & Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant room temperature. Crystal growth may take several hours to several days.
-
Harvesting: Once well-formed, colorless, prismatic crystals are observed, carefully remove them from the mother liquor using a pipette or a mounted loop and immediately proceed to mounting for X-ray analysis.
Part II: Prospective Crystallographic Analysis
With suitable crystals, the next phase involves data collection and structure solution.
Data Collection and Structure Refinement
The standard method for determining the structure of small molecules is single-crystal X-ray diffraction (SC-XRD).
Workflow:
-
Crystal Mounting: A selected single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a beam of X-rays, and the diffraction pattern is collected on a detector, typically a CCD or CMOS detector (e.g., Bruker APEXII KappaCCD).[5] Data is collected over a range of orientations as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, often with software like SHELXS.[5]
-
Structure Refinement: The initial model is refined using full-matrix least-squares on F², typically with software like SHELXL, to achieve the best fit between the calculated and observed diffraction data.[4][5]
Anticipated Crystallographic Parameters
While the exact parameters are unknown, we can predict a likely crystallographic profile based on analogous structures.[6][7] This data would be summarized for publication as follows:
| Parameter | Predicted Value / Type | Rationale / Comparison Source |
| Chemical Formula | C₇H₅BrF₃NO₃ | Based on molecular structure. |
| Formula Weight | 304.02 g/mol | Based on molecular structure. |
| Crystal System | Monoclinic | A very common system for such organic molecules.[5][6][7] |
| Space Group | P2₁/n or P2₁/c | Common centrosymmetric space groups for chiral molecules crystallizing as a racemate.[4][6] |
| a (Å) | 8 - 15 Å | Typical range for a molecule of this size.[6][7] |
| b (Å) | 7 - 22 Å | Typical range for a molecule of this size.[6][7] |
| c (Å) | 7 - 25 Å | Typical range for a molecule of this size.[6][7] |
| β (°) | 95 - 110° | Characteristic of the monoclinic system.[5][6][7] |
| Volume (ų) | 1300 - 2700 ų | Dependent on cell parameters and number of molecules in the unit cell (Z). |
| Z | 4 or 8 | Number of molecules in the unit cell; 4 is common, 8 if the asymmetric unit contains two independent molecules.[4][6] |
| R-factor (R1) | < 0.05 | A good indicator of the quality of the final refined structure.[5] |
| Goodness-of-fit (S) | ~1.0 | A value close to 1 indicates a good refinement.[5] |
Part III: In-Depth Structural & Spectroscopic Characterization
The solved crystal structure provides a wealth of information about both the individual molecule and its packing in the solid state.
Molecular Geometry
The analysis will focus on the planarity of the oxazole ring and the orientation of its substituents. The strong electron-withdrawing nature of the trifluoromethyl group at C4 and the bromine atom at C2 is expected to influence the electronic distribution and bond lengths within the heterocyclic ring.
Supramolecular Assembly & Intermolecular Interactions
A key aspect of crystal engineering and drug design is understanding how molecules interact with each other.
-
Halogen Bonding: The bromine atom at the C2 position is a potential halogen bond donor. We would anticipate short contacts between the bromine and electronegative atoms like the oxygen of the carboxylate group or the nitrogen of the oxazole ring of a neighboring molecule (C-Br···O or C-Br···N).
-
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···F interactions involving the ethyl group or the oxazole ring are possible and would contribute to the overall crystal packing.[4]
-
π-π Stacking: The electron-poor oxazole ring may engage in π-π stacking interactions, which are common in aromatic and heteroaromatic systems.[4]
Hirshfeld Surface Analysis: To quantify the relative contributions of these different intermolecular contacts, Hirshfeld surface analysis would be employed. This powerful tool provides a visual and statistical overview of all close contacts in the crystal lattice, as successfully used in the analysis of related oxazoles.[4][6]
Complementary Spectroscopic Confirmation
Prior to crystallographic studies, the bulk sample's identity and purity must be confirmed using standard spectroscopic methods.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Will confirm the chemical structure, including the presence and connectivity of the ethyl group, the oxazole core, and the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: Will identify characteristic functional group vibrations, such as the C=O stretch of the ester and C-F stretches of the trifluoromethyl group.[6][8]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[6][8]
Visualizations
References
- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.
-
Acta Crystallographica Section E: Crystallographic Communications. (2015). Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate. National Center for Biotechnology Information. [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. MySkinRecipes. [Link]
-
Wang, G., et al. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Al-Aswadi, F. M., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2008). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biology and Research. [Link]
-
Haroon, M., et al. (2018). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Journal of Molecular Structure, 1167, 154–160. [Link]
Sources
- 1. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.vensel.org [pubs.vensel.org]
- 7. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbr.com.pk [ijbr.com.pk]
An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique combination of a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a versatile ester moiety on an oxazole core makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and synthetic applications of this compound, grounded in established scientific principles and field-proven insights. It is intended to empower researchers to utilize this reagent's full potential while maintaining the highest standards of laboratory safety.
Compound Identification and Physicochemical Profile
This compound is characterized by the following identifiers and properties:
| Property | Value | Reference |
| IUPAC Name | ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| CAS Number | 1227934-69-1 | [1] |
| Molecular Formula | C₇H₅BrF₃NO₃ | [1] |
| Molecular Weight | 288.02 g/mol | [1] |
| Appearance | Off-white to gray solid | [2] |
| Purity | Typically ≥ 95% | [1] |
| Storage | Store at 0-8°C in a dry, well-ventilated place. | [2] |
Hazard Analysis and Safety Precautions
A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling. The primary hazards are outlined below, based on available safety data sheets.
GHS Hazard Statements
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures
Safe handling of this compound necessitates strict adherence to the following precautionary statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense against accidental exposure. The following diagram outlines the mandatory PPE for handling this compound.
Caption: Mandatory PPE for handling this compound.
Storage and Incompatibility
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. A recommended storage temperature is between 0-8°C.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
The Scientific Rationale: Understanding Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct roles of its functional groups.
The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry for its ability to modulate a molecule's physicochemical and biological properties.[3] Its incorporation into the oxazole ring imparts several advantageous characteristics:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.[2]
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and enhance its binding affinity to protein targets.[3][4]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF₃ group influences the electron density of the oxazole ring, affecting its reactivity and the pKa of adjacent functionalities.
Research has demonstrated that the presence of a trifluoromethyl group can significantly enhance the anti-cancer activity of isoxazole-based molecules, with a trifluoromethylated analogue showing nearly eight times more activity than its non-trifluoromethylated counterpart.[4][5] This enhancement is attributed to the -CF₃ moiety's positive impact on the molecule's binding affinity and other pharmacokinetic properties.[4][5]
The Reactivity of the 2-Bromo Position
The bromine atom at the 2-position of the oxazole ring is the primary site for synthetic diversification. This position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents. This versatility makes this compound a valuable building block for creating libraries of novel compounds for biological screening.
Key Synthetic Transformations: Experimental Protocols
The following sections provide detailed, step-by-step methodologies for common and powerful cross-coupling reactions utilizing this compound.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the oxazole core and various aryl or vinyl groups.[6]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-120°C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-(trifluoromethyl)oxazole-5-carboxylate.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further synthetic manipulations or as components of conjugated systems.[7]
Step-by-Step Protocol:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous and degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 60-80°C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, providing access to a wide range of substituted anilines and other amino-heterocycles.[8]
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base (e.g., cesium carbonate, 1.5 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent such as ethyl acetate.
-
Wash the combined organic filtrates with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Emergency Procedures
In the event of an accidental release or exposure, prompt and appropriate action is critical.
First Aid Measures
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Spill Response
The appropriate response to a spill depends on its scale.
Caption: Decision-making workflow for spill response.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect solid waste, including contaminated absorbent materials, in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Collect liquid waste from reactions and cleaning in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its safe and effective use hinges on a thorough understanding of its chemical properties, potential hazards, and appropriate handling procedures. By adhering to the protocols and safety measures outlined in this guide, researchers can confidently and responsibly leverage the synthetic potential of this valuable reagent to advance their scientific endeavors.
References
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). PubMed Central. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2025). ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
-
Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. (n.d.). MySkinRecipes. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2025). ResearchGate. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. (n.d.). PubChem. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
This compound, 95+ Purity%, C7H5BrF3NO3, 1 gram. (n.d.). CP Lab Safety. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). NIH. [Link]
-
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). PubMed Central. [Link]
-
Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]
-
View of Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (n.d.). Journal of Pharmaceutical Chemistry. [Link]
-
Synthesis of Novel Ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate Derivatives as Promising Anticancer Agents. (2016). PubMed. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Trifluoromethylated Oxazoles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity.[1] When appended to a heterocyclic core like oxazole, the resulting trifluoromethylated oxazole becomes a highly sought-after building block in drug discovery programs. These motifs are integral to a wide array of biologically active compounds, demonstrating the versatility of this structural class.
This guide provides a comprehensive overview and detailed protocols for the application of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This specific substrate is an electron-deficient heterocyclic halide, presenting unique challenges and opportunities in carbon-carbon bond formation. Understanding the nuances of its reactivity is paramount to successfully incorporating this valuable synthon into complex molecular architectures.
Causality of Experimental Design: Navigating the Reactivity of an Electron-Deficient Heterocycle
The successful execution of a Suzuki-Miyaura coupling reaction with this compound hinges on a thorough understanding of its electronic properties. The presence of two strong electron-withdrawing groups—the trifluoromethyl group at the 4-position and the ethyl carboxylate at the 5-position—significantly influences the reactivity of the C2-Br bond. This electron deficiency facilitates the rate-limiting oxidative addition step of the catalytic cycle, a general principle in Suzuki couplings.[2][3] However, it also necessitates careful selection of the catalyst, ligand, base, and solvent to ensure efficient and clean conversion.
The Catalytic Cycle: A Step-by-Step Mechanistic Insight
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A general overview of this process is depicted below.
Figure 2: General workflow for the Suzuki coupling reaction setup and execution.
Step-by-Step Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Add the palladium catalyst (1–5 mol%) and, if necessary, the appropriate ligand (2–10 mol%).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5–10 minutes.
-
Through the septum, add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Place the reaction vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-(trifluoromethyl)oxazole-5-carboxylate.
Data Presentation: Recommended Reaction Parameters
The following table provides a starting point for optimizing the Suzuki coupling reaction. The choice of parameters will depend on the specific arylboronic acid used.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is often effective for a broad range of Suzuki couplings. [4]For particularly challenging couplings, modern pre-catalysts like XPhos Pd G3 may be beneficial. |
| Ligand | None for Pd(PPh₃)₄. For other Pd sources, consider Buchwald ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination, which is advantageous for electron-deficient substrates. [1] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.) | The choice of base is critical for the transmetalation step. Cs₂CO₃ is often more effective for difficult couplings due to its higher solubility in organic solvents. K₃PO₄ is a strong base that can also be very effective. [2][5] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene, or DMF | The solvent system must solubilize all reaction components. A small amount of water is often beneficial for the transmetalation step. [6] |
| Temperature | 80–110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive boronic acids. |
| Reaction Time | 2–24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction. Consider using a more robust pre-catalyst.
-
Ineffective Base: The chosen base may not be strong enough or sufficiently soluble. A screen of bases (K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.
-
-
Side Reactions:
-
Protodeboronation: This is the hydrolysis of the boronic acid. It can be minimized by using anhydrous conditions (if compatible with the chosen base) or by using boronic esters (e.g., pinacol esters).
-
Homocoupling: The coupling of two boronic acid molecules can occur in the presence of oxygen. Rigorous degassing is crucial to prevent this.
-
Conclusion: A Versatile Tool for Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling of this compound offers a powerful and versatile method for the synthesis of highly functionalized, trifluoromethylated oxazoles. These compounds are of significant interest in drug discovery and materials science. By carefully selecting the reaction parameters, particularly the catalyst, ligand, and base, researchers can efficiently construct a diverse library of 2-aryl-4-(trifluoromethyl)oxazole-5-carboxylates. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation in the laboratory.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- Patil, S. B., et al. (2012). The effect of various bases on the Suzuki coupling reaction.
- Shaikh, S. A. L., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
- Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495–2498.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Shaikh, S. A. L. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
- Bellina, F., & Rossi, R. (2008). Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate: an efficient access to (hetero)aryloxazoles. The Journal of Organic Chemistry, 73(18), 7383–7386.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-di... RSC Advances, 11(5), 2841-2853.
Sources
Application Notes and Protocols for Sonogashira Coupling of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Substituted Oxazoles
The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials. The ability to precisely functionalize the oxazole core is paramount for developing novel therapeutics and advanced materials. The Sonogashira cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction is particularly valuable for its mild conditions and broad functional group tolerance, making it an ideal tool for late-stage diversification of complex molecules.[1][3]
This guide provides detailed application notes and protocols for the Sonogashira coupling of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, an electron-deficient heterocyclic building block with significant potential in drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for developing new pharmaceutical agents.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction is a cross-coupling reaction that typically employs a palladium catalyst and a copper(I) co-catalyst to forge a bond between a terminal alkyne and an sp2-hybridized carbon, such as that in an aryl or vinyl halide.[1][4] The reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3][5]
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a palladium(II) intermediate.[5]
-
Transmetalation: The palladium(II) intermediate then reacts with a copper acetylide species (formed in the copper cycle) in a transmetalation step, where the alkynyl group is transferred to the palladium center.
-
Reductive Elimination: The resulting palladium(II)-alkynyl complex undergoes reductive elimination to yield the final coupled product (R-alkyne) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
The Copper Cycle:
-
Coordination: The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide.[2] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
While the copper co-catalyst significantly accelerates the reaction, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] To circumvent this, copper-free Sonogashira protocols have also been developed.[1][2]
Experimental Protocols for the Sonogashira Coupling of this compound
The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of this compound with a model terminal alkyne, phenylacetylene. These protocols offer variations in catalyst systems and reaction conditions to accommodate different laboratory setups and substrate requirements.
Protocol 1: Classic Palladium/Copper Co-catalyzed Conditions
This protocol utilizes a standard palladium-phosphine catalyst in conjunction with a copper(I) co-catalyst, a widely employed and reliable method for Sonogashira couplings.[4][6]
Materials:
-
This compound
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et3N) (2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, PdCl2(PPh3)2, and CuI.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe. Subsequently, add triethylamine and phenylacetylene via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Conditions
To avoid potential alkyne homocoupling, a copper-free protocol can be employed.[1] These conditions often require a more active palladium catalyst or different reaction parameters.
Materials:
-
This compound
-
Phenylacetylene (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)
-
Diisopropylamine (i-Pr2NH) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound and Pd(PPh3)4.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by diisopropylamine and phenylacetylene via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation: Summary of Reaction Parameters
The following table summarizes key quantitative data and reaction parameters for the described protocols.
| Parameter | Protocol 1 (Pd/Cu) | Protocol 2 (Copper-Free) |
| Palladium Catalyst | PdCl2(PPh3)2 | Pd(PPh3)4 |
| Catalyst Loading | 2 mol% | 3 mol% |
| Co-catalyst | CuI (4 mol%) | None |
| Base | Triethylamine | Diisopropylamine |
| Solvent | THF | DMF |
| Temperature | Room Temperature to 60 °C | 60-80 °C |
| Typical Reaction Time | 4-12 hours | 6-24 hours |
| Expected Yield | 75-90% | 65-85% |
Visualization of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic Cycle of the Sonogashira Reaction.
Caption: General Experimental Workflow for Sonogashira Coupling.
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Catalyst: The electronic nature of the aryl bromide influences catalyst selection. Electron-deficient substrates like this compound are generally more reactive in oxidative addition. However, the choice of phosphine ligands on the palladium can significantly impact reaction efficiency.[5] Bulky, electron-rich phosphines can often accelerate the oxidative addition and reductive elimination steps.
-
Role of the Base: The base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide.[2] Amine bases like triethylamine and diisopropylamine are commonly used. The choice of base can also affect the solubility of the reaction components and the overall reaction rate.
-
Solvent Selection: The solvent must be able to dissolve all reactants and catalysts. Aprotic polar solvents like THF and DMF are generally good choices. The reaction temperature will also influence solvent selection, with higher boiling point solvents like DMF being suitable for reactions requiring heating.
-
Troubleshooting:
-
Low Yield: If the yield is low, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
-
Alkyne Homocoupling: If significant amounts of the Glaser coupling product are observed, switch to a copper-free protocol or use an amine base that is less prone to promoting this side reaction. Running the reaction under strictly anaerobic conditions is also critical.[1]
-
No Reaction: If no reaction occurs, verify the activity of the palladium catalyst. It may be necessary to use a pre-catalyst that is readily reduced to the active Pd(0) species in situ. Also, confirm the purity of the starting materials.
-
References
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling. In Chemistry LibreTexts. Retrieved from [Link]
-
Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894-8904. Retrieved from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. In Vedantu. Retrieved from [Link]
-
Sonogashira Coupling. In BYJU'S. Retrieved from [Link]
-
Sonogashira Coupling. In Organic Chemistry Portal. Retrieved from [Link]
-
Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Retrieved from [Link]
-
Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). Retrieved from [Link]
-
Derivatization of oxazole 2 e by palladium-catalyzed cross coupling reactions. ResearchGate. Retrieved from [Link]
-
Sharma, G., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7454. Retrieved from [Link]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of substituted oxazoles is of paramount importance in drug discovery and development. The oxazole motif is a key pharmacophore found in a wide array of biologically active molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's therapeutic potential by improving metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of robust and versatile methods for the functionalization of trifluoromethylated oxazoles is a critical endeavor for medicinal chemists.
The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the formation of carbon-nitrogen (C-N) bonds, a common linkage in many pharmaceutical agents.[3][4][5][6] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, which often suffer from limited substrate scope and require harsh reaction conditions.[3] This application note provides a detailed guide for the Buchwald-Hartwig amination of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, a challenging substrate due to the electron-deficient nature of the oxazole ring and the potential for catalyst inhibition by the heterocyclic nitrogen.
Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[3][4][7] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, the 2-bromooxazole) to form a Pd(II) complex.[4][5][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[5][9]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
The choice of ligand is critical for the success of the reaction, as it influences the rate of each step in the catalytic cycle and helps to prevent side reactions such as β-hydride elimination.[3] For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[10][11]
Experimental Design and Optimization
The successful amination of this compound requires careful consideration of several reaction parameters. The electron-withdrawing trifluoromethyl group and the oxazole ring system present unique challenges, making the selection of the appropriate catalyst, ligand, base, and solvent crucial for achieving high yields.
Catalyst and Ligand Selection
For challenging substrates such as heteroaryl halides, pre-formed palladium catalysts (precatalysts) are often preferred for their stability and ease of handling.[12] These precatalysts are readily activated under the reaction conditions to generate the active Pd(0) species. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or BrettPhos, have demonstrated broad utility in the coupling of heteroaryl chlorides and bromides.[10] For this specific substrate, a G3 or G4 palladacycle precatalyst featuring a bulky biarylphosphine ligand is a logical starting point.
Base and Solvent Selection
The choice of base is critical and must be strong enough to deprotonate the amine without causing decomposition of the starting material or product.[9][12] While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups, like the ethyl ester in our target molecule.[12][13]
The solvent must be anhydrous and capable of solubilizing all reaction components at the desired temperature.[14] Aprotic polar solvents like dioxane or toluene are frequently employed in Buchwald-Hartwig aminations.[7][14]
The following table summarizes the recommended starting conditions for the amination of this compound:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (or similar G3/G4 precatalyst) | Provides a stable source of the active catalyst; bulky, electron-rich ligand facilitates coupling of heteroaryl halides.[10] |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand promotes oxidative addition and reductive elimination.[10] |
| Base | Cs₂CO₃ or K₃PO₄ | Weaker, non-nucleophilic bases are less likely to cause ester hydrolysis compared to alkoxides.[12] |
| Solvent | Dioxane or Toluene (anhydrous) | Aprotic polar solvents that are commonly successful for this reaction.[7][14] |
| Temperature | 80-110 °C | Typical temperature range for Buchwald-Hartwig aminations.[12] |
| Catalyst Loading | 1-5 mol % | A good starting point for optimization. |
| Amine Stoichiometry | 1.1-1.5 equivalents | A slight excess of the amine is typically used to drive the reaction to completion. |
Detailed Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Reaction Setup and Procedure
The following workflow diagram illustrates the key steps in the experimental procedure.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Method:
-
To a dry Schlenk flask or sealable reaction vial, add this compound (1.0 eq), the chosen base (Cs₂CO₃ or K₃PO₄, 2.0 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol %).
-
Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Through the septum, add the anhydrous solvent (dioxane or toluene) followed by the amine (1.1-1.5 eq) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated oxazole.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Troubleshooting and Further Optimization
If the reaction proceeds with low yield or side products are observed, consider the following troubleshooting strategies:
-
Low Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature, using a higher catalyst loading, or switching to a more active ligand/precatalyst system. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the catalyst.[7][15]
-
Hydrodehalogenation: The formation of the de-brominated starting material is a common side reaction. This can sometimes be suppressed by using a different ligand, base, or solvent combination.[13]
-
Ester Hydrolysis: If hydrolysis of the ethyl ester is observed, ensure a non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is being used. If the problem persists, consider a lower reaction temperature or a shorter reaction time.
-
Catalyst Poisoning: Heterocycles, particularly those containing nitrogen, can sometimes coordinate to the palladium center and inhibit catalysis.[16] If catalyst poisoning is suspected, a different ligand that is more sterically hindering around the palladium center may be beneficial.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted oxazoles, which are valuable building blocks in medicinal chemistry. The protocol outlined in this application note provides a robust starting point for the successful amination of this compound. Careful selection of the catalyst, ligand, base, and solvent, along with rigorous adherence to anhydrous and inert reaction conditions, are key to achieving high yields of the desired products. Further optimization may be required for specific amine substrates, but the principles and troubleshooting guide provided herein should facilitate the development of a successful and scalable synthetic route.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. | Semantic Scholar. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?| Chemical Insights. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - NIH. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
Sources
- 1. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
The Strategic deployment of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates is a cornerstone of rational design. The title compound, Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, represents a highly versatile and valuable building block that embodies these principles. Its unique trifluoromethylated oxazole core offers a compelling combination of physicochemical and metabolic properties, making it an attractive starting point for the synthesis of novel therapeutic agents. The trifluoromethyl group is well-known to enhance metabolic stability, lipophilicity, and binding affinity, while the oxazole ring serves as a bioisostere for various functional groups and participates in crucial interactions with biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful synthetic intermediate, with a focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a clinically significant class of drugs for the management of type 2 diabetes.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The reactivity of this compound is dominated by the presence of the bromine atom at the 2-position of the oxazole ring. This halogen provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This capability is paramount in the construction of large compound libraries for high-throughput screening and in the late-stage functionalization of complex molecules during lead optimization.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is arguably the most powerful and widely used method for the formation of C-C bonds. The bromo-oxazole readily couples with a vast array of aryl and heteroaryl boronic acids or esters, allowing for the synthesis of 2-aryl/heteroaryl-4-(trifluoromethyl)oxazole derivatives.
-
Stille Coupling: Offering an alternative to the Suzuki-Miyaura reaction, the Stille coupling utilizes organostannanes as the coupling partners. This method is often complementary, exhibiting tolerance for functional groups that may be incompatible with boronic acids.
-
Buchwald-Hartwig Amination: The bromine atom can also be displaced through palladium-catalyzed amination reactions, providing access to 2-amino-oxazole derivatives. This is a crucial transformation for introducing key hydrogen bond donors and acceptors that can significantly enhance target engagement.
-
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling offers a reliable method. The resulting 2-alkynyl-oxazoles are valuable intermediates for further transformations or can be incorporated as key structural elements in the final drug candidate.
Application Focus: Synthesis of a Novel DPP-4 Inhibitor
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several DPP-4 inhibitors, known as "gliptins," are now established treatments for type 2 diabetes. The trifluoromethylated oxazole scaffold has shown significant promise in the design of novel DPP-4 inhibitors.
The following section outlines a detailed protocol for the synthesis of a potential DPP-4 inhibitor utilizing this compound as the starting material, employing a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of Ethyl 2-(4-aminophenyl)-4-(trifluoromethyl)oxazole-5-carboxylate
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a key intermediate for a potential DPP-4 inhibitor.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 304.02 | 1.0 | 304 mg |
| 4-(Aminophenyl)boronic acid hydrochloride | 173.40 | 1.2 | 208 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | 10 mL |
| Water (degassed) | - | - | 2 mL |
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (304 mg, 1.0 mmol), 4-(aminophenyl)boronic acid hydrochloride (208 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings. Other palladium sources and ligands can be screened for optimization.
-
Base: Potassium carbonate is a mild and effective base for this transformation. The use of a stronger base could lead to undesired side reactions.
-
Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki-Miyaura reactions, as it effectively dissolves both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium(0) catalyst.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, and maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.
Self-Validating System and Trustworthiness
The described protocol incorporates several checkpoints to ensure reliability and reproducibility. The progress of the reaction is monitored by TLC or LC-MS, allowing for real-time assessment and determination of the reaction endpoint. The purification by column chromatography ensures the isolation of a high-purity product. Finally, comprehensive characterization by NMR and HRMS provides unambiguous confirmation of the product's identity and purity, thus validating the success of the synthetic procedure.
Future Perspectives and Conclusion
The utility of this compound extends far beyond the synthesis of DPP-4 inhibitors. This versatile building block can be employed in the synthesis of a wide range of bioactive molecules targeting various disease areas, including oncology, inflammation, and infectious diseases. The principles and protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this valuable synthetic tool. The strategic application of this and similar fluorinated heterocyclic building blocks will undoubtedly continue to fuel the engine of drug discovery and contribute to the development of the next generation of innovative medicines.
References
-
Suzuki-Miyaura Cross-Coupling in Heterocyclic Chemistry. Chemical Reviews, 2011.
-
The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2006.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes: A Critical Review of the Current Literature. Diabetes Care, 2007.
-
Oxazoles in Medicinal Chemistry: A Review. European Journal of Medicinal Chemistry, 2018.
-
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation. Angewandte Chemie International Edition, 2010.
The Strategic Utility of Ethyl 2-Bromo-4-(Trifluoromethyl)oxazole-5-carboxylate in Agrochemical Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Modern Agrochemicals
In the continuous quest for more effective and selective crop protection agents, the strategic incorporation of fluorinated heterocyclic scaffolds has become a cornerstone of modern agrochemical design. The trifluoromethyl group (CF3), in particular, is a privileged moiety, often imparting enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target enzymes. When coupled with a reactive and versatile heterocyclic core like oxazole, the resulting building block offers a powerful platform for the synthesis of novel herbicides, fungicides, and insecticides.
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is a prime example of such a high-value intermediate. Its structure is richly functionalized, presenting multiple reaction handles for diversification and the construction of complex molecular architectures. The presence of the trifluoromethyl group is known to enhance biological activity.[1] This guide provides an in-depth exploration of the synthetic utility of this compound in the context of agrochemical discovery, complete with detailed protocols for key transformations.
Core Structural Features and Synthetic Potential
The synthetic versatility of this compound stems from two key reactive sites:
-
The C2-Bromo Substituent: This position is highly activated towards nucleophilic aromatic substitution and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which are often crucial for tuning the biological activity and selectivity of the final agrochemical.
-
The C5-Ethyl Carboxylate Group: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse range of amides, a common feature in many bioactive molecules. Alternatively, the ester can be reduced or undergo other transformations to further expand the chemical space.
The strategic manipulation of these two functional groups allows for a modular and efficient approach to building libraries of potential agrochemical candidates.
Caption: Key synthetic pathways from the title compound.
Application in the Synthesis of Potential Herbicides
Many commercial herbicides feature an amide linkage and a substituted heterocyclic core. The title compound is an ideal starting material for the synthesis of novel oxazole carboxamide herbicides.[2]
Protocol 1: Synthesis of a Model N-Aryl Oxazole Carboxamide
This protocol details a two-step sequence involving hydrolysis of the ethyl ester followed by amide coupling.
Step 1: Hydrolysis to 2-Bromo-4-(trifluoromethyl)oxazole-5-carboxylic acid
-
Rationale: The conversion of the ester to a carboxylic acid is a necessary activation step for the subsequent amide bond formation. Saponification with a strong base like lithium hydroxide is a standard and effective method.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide monohydrate (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.
-
Step 2: Amide Coupling with a Substituted Aniline
-
Rationale: The formation of the amide bond is a critical step in the synthesis of many herbicides. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and minimizes side reactions.
-
Procedure:
-
Dissolve the crude 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add the desired substituted aniline (e.g., 2,6-diethyl-4-methylaniline) (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl oxazole carboxamide.
-
Caption: Workflow for a potential herbicide synthesis.
Application in the Synthesis of Potential Fungicides and Insecticides via Cross-Coupling
The 2-bromo position of the oxazole ring is a versatile handle for introducing structural diversity through cross-coupling reactions. This is a common strategy in the development of fungicides and insecticides, where precise interactions with the target protein are required. The trifluoromethyl-substituted oxazole moiety is a known pharmacophore in the development of such agrochemicals.[1][3]
Protocol 2: Suzuki Cross-Coupling for the Synthesis of 2-Aryl-4-(trifluoromethyl)oxazole-5-carboxylates
-
Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. It allows for the introduction of a variety of aryl and heteroaryl groups, which can significantly modulate the biological activity of the molecule.
-
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (e.g., 4-chlorophenylboronic acid) (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).
-
Add a base, such as potassium carbonate (2.0 eq), and a solvent mixture of dioxane and water (e.g., 4:1).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-aryl-4-(trifluoromethyl)oxazole-5-carboxylate.
-
This 2-aryl derivative can then undergo further modifications, such as the hydrolysis and amidation described in Protocol 1, to generate a diverse library of potential fungicides or insecticides.
Data Summary Table
| Intermediate/Product Class | Key Reaction | Reagents & Conditions | Potential Agrochemical Class |
| 2-Bromo-4-(trifluoromethyl)oxazole-5-carboxylic acid | Ester Hydrolysis | LiOH, THF/H₂O, rt | Intermediate |
| N-Aryl-2-bromo-4-(trifluoromethyl)oxazole-5-carboxamide | Amide Coupling | Substituted Aniline, HATU, DIPEA, DMF, rt | Herbicide, Fungicide |
| Ethyl 2-Aryl-4-(trifluoromethyl)oxazole-5-carboxylate | Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃, Dioxane/H₂O, µW | Intermediate |
| 2-Aryl-4-(trifluoromethyl)oxazole-5-carboxamides | Hydrolysis & Amidation | See Protocol 1 | Fungicide, Insecticide |
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its dual functionalization allows for a modular approach to library synthesis, enabling the rapid exploration of chemical space around the privileged trifluoromethyl-oxazole core. The protocols outlined in this guide provide a solid foundation for researchers to leverage the synthetic potential of this intermediate in their discovery programs. Future work could explore other cross-coupling methodologies, such as Stille, Sonogashira, or Buchwald-Hartwig amination, to further expand the range of accessible derivatives and increase the probability of identifying next-generation crop protection solutions.
References
-
J-Stage. (n.d.). Discovery of the novel pre-emergence herbicide pyroxasulfone. Retrieved from [Link]
-
ResearchGate. (2025). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Retrieved from [Link]
- Google Patents. (2020). EP3994990A1 - AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES.
- Google Patents. (2020). EP3994989A1 - AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES.
-
Sci-Hub. (1990). Synthesis of fluoromethyl, difluoromethyl and trifluoromethyl analogues of pyrazosulfuron‐ethyl as herbicides. Journal of Heterocyclic Chemistry, 27(3), 807–810. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). EP2365751A1 - Isoxazole derivatives for use as fungicides.
- Google Patents. (n.d.). US6096688A - Oxazole carboxamide herbicides.
-
MDPI. (n.d.). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Retrieved from [Link]
-
PubMed Central. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Retrieved from [Link]
-
ACS Publications. (1995). Synthesis and Chemistry of Agrochemicals IV. Retrieved from [Link]
- Google Patents. (n.d.). CN105693648A - Fluorobenzene oxazole compound and application thereof.
-
MDPI. (n.d.). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN1653048A - Pyridinecarboxamide derivatives and their use as insecticides.
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoxazole and benzothiazole derivatives with insecticidal activity. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and biological evaluation of some amides compound derivative of oxazole carboxylic acids. Retrieved from [Link]
Sources
Application Notes & Protocols: Synthesis of Novel Herbicides Using Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Abstract
The relentless evolution of herbicide resistance in weed populations necessitates the continuous discovery of novel herbicidal scaffolds and modes of action. Fluorine-containing compounds, particularly those with trifluoromethyl (CF3) groups, have become indispensable in modern agrochemical design, often enhancing metabolic stability, binding affinity, and cellular uptake.[1][2] This guide provides a comprehensive overview and detailed protocols for leveraging Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, a highly versatile and functionalized building block, for the synthesis of new potential herbicides. We will explore key synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions and subsequent derivatization of the ester moiety, to generate diverse libraries of novel oxazole-based compounds for herbicidal screening.
The Strategic Importance of the Trifluoromethyl-Oxazole Scaffold in Herbicide Design
The selection of a starting scaffold is the most critical decision in a discovery chemistry campaign. This compound is an exemplary scaffold engineered with multiple strategic features for creating diverse and potent agrochemicals.
-
The Trifluoromethyl Group (CF3): The inclusion of a CF3 group is a well-established strategy in agrochemical and pharmaceutical design.[1][3] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties. In the context of herbicides, this can lead to enhanced binding to target enzymes, increased resistance to metabolic degradation by plant enzymes (e.g., P450 monooxygenases), and improved transport across plant cell membranes.[4]
-
The Oxazole Ring: Heterocyclic structures are foundational to many successful commercial herbicides. The oxazole ring is considered a "privileged structure" due to its favorable physicochemical properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[5] Its planar geometry and distribution of heteroatoms provide a rigid framework for orienting appended functional groups. Several oxazole and related isoxazole derivatives have demonstrated significant phytotoxic activity.[6][7]
-
Strategic Functional Handles: The true synthetic power of this building block lies in its two distinct reactive sites:
-
C2-Bromine: The bromine atom at the 2-position is an ideal handle for modern cross-coupling reactions. It provides a reliable site for introducing aryl, heteroaryl, or alkynyl groups, which are crucial for exploring the structure-activity relationship (SAR) and modulating the herbicidal spectrum.[8][9]
-
C5-Ethyl Ester: The ester group at the 5-position serves as a versatile precursor for a secondary library of compounds. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups, further expanding chemical diversity.
-
Core Synthetic Strategies & Reaction Mechanisms
The generation of novel herbicide candidates from the title compound primarily relies on established, high-yielding, and functional-group-tolerant reactions. The following sections detail the most pertinent synthetic transformations.
2.1. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds under mild conditions.[10] For the C2-bromo position of our oxazole scaffold, the Suzuki-Miyaura and Sonogashira couplings are exceptionally powerful.
-
Suzuki-Miyaura Coupling: This reaction creates a C(sp²)-C(sp²) bond between our bromo-oxazole and a variety of aryl or heteroaryl boronic acids or esters. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be substrate-dependent.[8] Phosphine-based ligands are commonly employed to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
-
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the bromo-oxazole and a terminal alkyne. It is typically co-catalyzed by palladium and copper salts.[10][11] The resulting alkynyl-oxazole derivatives introduce linear rigidity into the final structure, which can be highly beneficial for targeted binding interactions.
2.2. Derivatization via the C5-Ester
The ethyl ester at the C5 position provides a secondary point for diversification. A two-step saponification and amide coupling sequence is a robust method to append a vast array of chemical functionalities.
-
Saponification: Base-mediated hydrolysis (e.g., using LiOH or NaOH) of the ethyl ester yields the corresponding carboxylate salt, which upon acidic workup provides the free carboxylic acid. This intermediate is the direct precursor for amide bond formation.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU, or PyBOP). This introduces new hydrogen bond donors and acceptors and allows for significant modulation of the molecule's overall polarity and physical properties.
Detailed Application Protocols
Safety Note: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 3.1: Synthesis of 2-Aryl-4-(trifluoromethyl)oxazole Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Workflow Diagram
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with dry nitrogen gas three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a final substrate concentration of ~0.1 M).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
Representative Data:
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | Ethyl 2-phenyl-4-(trifluoromethyl)oxazole-5-carboxylate | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-(4-methoxyphenyl)-4-(trifluoromethyl)oxazole-5-carboxylate | 88-96% |
| 3 | 3-Chlorophenylboronic acid | Ethyl 2-(3-chlorophenyl)-4-(trifluoromethyl)oxazole-5-carboxylate | 82-90% |
| 4 | Pyridin-3-ylboronic acid | Ethyl 2-(pyridin-3-yl)-4-(trifluoromethyl)oxazole-5-carboxylate | 75-85% |
Protocol 3.2: Synthesis of 2-Alkynyl-4-(trifluoromethyl)oxazole Derivatives via Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of the bromo-oxazole scaffold with terminal alkynes.[11][12]
Workflow Diagram
Caption: Workflow for Sonogashira Coupling.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and Copper(I) iodide (0.06 equiv).
-
Evacuate and backfill the flask with dry nitrogen gas three times.
-
Add dry, degassed tetrahydrofuran (THF) (~0.2 M), followed by dry triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to 50 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the target compound.
Representative Data:
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
|---|---|---|---|
| 1 | Phenylacetylene | Ethyl 2-(phenylethynyl)-4-(trifluoromethyl)oxazole-5-carboxylate | 90-98% |
| 2 | 1-Ethynyl-4-fluorobenzene | Ethyl 2-((4-fluorophenyl)ethynyl)-4-(trifluoromethyl)oxazole-5-carboxylate | 88-96% |
| 3 | Propargyl alcohol | Ethyl 2-(3-hydroxyprop-1-yn-1-yl)-4-(trifluoromethyl)oxazole-5-carboxylate | 70-80% |
| 4 | Ethynyltrimethylsilane | Ethyl 2-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)oxazole-5-carboxylate | 85-95% |
Protocol 3.3: Derivatization of the C5-Ester: Synthesis of Novel Amides
This two-part protocol details the saponification of the ester followed by amide coupling. The example uses a product from Protocol 3.1.
Workflow Diagram
Caption: Workflow for Amide Synthesis.
Step-by-Step Methodology:
Part A: Saponification
-
Dissolve the starting ester (e.g., Ethyl 2-phenyl-4-(trifluoromethyl)oxazole-5-carboxylate, 1.0 equiv) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 equiv) and stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Part B: Amide Coupling
-
Dissolve the carboxylic acid from Part A (1.0 equiv) in dry dimethylformamide (DMF).
-
Add 1-Hydroxybenzotriazole (HOBt, 1.5 equiv) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equiv).
-
Stir the mixture for 20 minutes at room temperature.
-
Add the desired amine (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).
-
Stir the reaction at room temperature for 6-18 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel potential herbicides. The protocols outlined here for Suzuki-Miyaura coupling, Sonogashira coupling, and amide bond formation provide a robust platform for generating large, diverse chemical libraries. The strategic placement of the trifluoromethyl group, a reactive bromine atom, and a modifiable ester function allows researchers to systematically explore the chemical space around the oxazole core. Future work should focus on the biological screening of these novel compounds to identify hits with potent herbicidal activity and novel modes of action, ultimately contributing to the development of next-generation crop protection solutions.
References
- Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles - Benchchem.
- Benzoxazoles as novel herbicidal agents | Request PDF - ResearchGate.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- EG19908A - Novel 4-benzoyl isoxazole derivatives and their use as herbicide - Google Patents.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar.
- Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction - ResearchGate.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC.
- Successful fluorine-containing herbicide agrochemicals.
- Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate - MySkinRecipes.
- Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PubMed.
- Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI.
- (PDF) Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - ResearchGate.
- Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction.
- Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed.
- Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Iodo-5-(m-tolyl)oxazole - Benchchem.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
- Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives.
- Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives - PubMed.
- Synthesis and herbicidal activity of novel 2,3‐dibromo‐5‐ trifluoromethyl‐4‐pyrrolecarboxylate derivatives - Sci-Hub.
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate.
- Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI.
- Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC - NIH.
- This compound | Chemrio.
- Design, Synthesis, and Herbicidal Activities of 3‐Aryl‐4‐substituted‐5‐[3‐(trifluoromethyl)phenoxy]‐1,2,4‐triazoles - Sci-Hub.
- Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles - ResearchGate.
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry.
- A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives.
- Inquiry Product - this compound.
- View of Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EG19908A - Novel 4-benzoyl isoxazole derivatives and their use as herbicide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.kaust.edu.sa]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fungicide Derivatives from Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Introduction: A Versatile Scaffold for Modern Fungicide Discovery
The relentless evolution of fungal pathogens poses a significant threat to global food security and human health. This necessitates the continuous development of novel fungicides with improved efficacy, broader activity spectra, and novel modes of action. Within the landscape of agrochemical research, nitrogen-containing heterocycles, particularly oxazoles, have emerged as a privileged scaffold for the design of potent bioactive molecules. Their unique electronic properties and ability to engage in various non-covalent interactions with biological targets make them ideal candidates for fungicide development.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key building block, Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate , in the synthesis of promising fungicide derivatives. The presence of a trifluoromethyl group is particularly advantageous, as it can enhance the metabolic stability and lipophilicity of the resulting compounds, often leading to improved biological activity. We will explore the chemical reactivity of this versatile starting material and provide detailed protocols for its derivatization into novel fungicidal candidates, with a focus on explaining the rationale behind the chosen synthetic strategies.
Chemical Properties and Reactivity of the Starting Material
This compound is a highly functionalized heterocycle primed for diverse chemical transformations. Its reactivity is primarily dictated by three key features:
-
The Bromo Group at the 2-Position: This is the most reactive site for derivatization. The bromine atom is a good leaving group, making the C2 position susceptible to nucleophilic aromatic substitution and, more importantly, a prime handle for palladium-catalyzed cross-coupling reactions.
-
The Ethyl Ester at the 5-Position: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, or other functional groups. This allows for the introduction of diverse substituents to probe structure-activity relationships (SAR).
-
The Trifluoromethyl Group at the 4-Position: This electron-withdrawing group influences the reactivity of the oxazole ring and contributes to the overall physicochemical properties of the final derivatives.
The strategic manipulation of these functional groups allows for the generation of a vast library of novel compounds for fungicidal screening.
Synthetic Pathways to Novel Fungicide Derivatives
Two primary synthetic strategies are presented here for the derivatization of this compound:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 2-position of the oxazole ring.
-
Amide Bond Formation via Ester Hydrolysis: This classic transformation enables the introduction of various amine fragments at the 5-position, a common feature in many successful fungicides.
The following sections provide detailed protocols and the underlying scientific rationale for these synthetic transformations.
Protocol 1: Synthesis of 2-Aryl-4-(trifluoromethyl)oxazole-5-carboxylates via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide and an organoboron compound, catalyzed by a palladium complex.[2][3] This protocol details the coupling of this compound with various arylboronic acids.
Diagram of the Synthetic Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, typically a mixture of toluene and water (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale and Scientific Insights
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for the success of the reaction. Pd(PPh₃)₄ is a commonly used and effective catalyst for many Suzuki couplings. For more challenging substrates, other catalysts and ligands, such as those based on bulky, electron-rich phosphines (e.g., Buchwald ligands), may be necessary to promote efficient oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Base and Solvent: The base is required to activate the boronic acid for transmetalation to the palladium center. The biphasic solvent system facilitates the dissolution of both the organic-soluble reactants and the inorganic base.
Data Presentation: Representative Examples
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 2-phenyl-4-(trifluoromethyl)oxazole-5-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-(4-methoxyphenyl)-4-(trifluoromethyl)oxazole-5-carboxylate | 92 |
| 3 | 3-Chlorophenylboronic acid | Ethyl 2-(3-chlorophenyl)-4-(trifluoromethyl)oxazole-5-carboxylate | 78 |
Protocol 2: Synthesis of 2-Arylamino-4-(trifluoromethyl)oxazole-5-carboxylates via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is invaluable for the synthesis of arylamines, which are present in numerous pharmaceuticals and agrochemicals.
Diagram of the Synthetic Workflow
Caption: Workflow for Buchwald-Hartwig amination.
Experimental Protocol
-
Reaction Setup: In a glovebox, combine this compound (1.0 eq), the desired aryl amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as Cs₂CO₃ (1.5 eq) in a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Rationale and Scientific Insights
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[5]
-
Base Selection: A strong, non-nucleophilic base like cesium carbonate is often used to deprotonate the amine and facilitate the catalytic cycle without competing in side reactions.
Data Presentation: Representative Examples
| Entry | Aryl Amine | Product | Yield (%) |
| 1 | Aniline | Ethyl 2-(phenylamino)-4-(trifluoromethyl)oxazole-5-carboxylate | 75 |
| 2 | 4-Fluoroaniline | Ethyl 2-(4-fluoroanilino)-4-(trifluoromethyl)oxazole-5-carboxylate | 81 |
| 3 | 2,4-Dichloroaniline | Ethyl 2-(2,4-dichloroanilino)-4-(trifluoromethyl)oxazole-5-carboxylate | 68 |
Protocol 3: Synthesis of Fungicidal Carboxanilides
The conversion of the ethyl ester at the 5-position to a carboxanilide is a key step in the synthesis of many fungicides. This protocol involves a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by amide bond formation.
Diagram of the Synthetic Workflow
Caption: Workflow for carboxanilide synthesis.
Experimental Protocol
Step 1: Hydrolysis of the Ethyl Ester
-
Reaction Setup: Dissolve the starting ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Reagent Addition: Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to afford the carboxylic acid, which is often used in the next step without further purification.
Step 2: Amide Coupling
-
Reaction Setup: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired aniline (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Rationale and Scientific Insights
-
Hydrolysis Conditions: LiOH is a commonly used base for the saponification of esters. The use of a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt.
-
Coupling Agents: HATU is a highly efficient coupling agent that minimizes side reactions and often leads to high yields of the desired amide. Other coupling agents like HBTU or EDC/HOBt can also be employed.
Data Presentation: Representative Fungicidal Carboxanilides
| Entry | 2-Substituent | Aniline | Final Product |
| 1 | Phenyl | 2,6-Difluoroaniline | N-(2,6-difluorophenyl)-2-phenyl-4-(trifluoromethyl)oxazole-5-carboxamide |
| 2 | 4-Chlorophenyl | 4-Trifluoromethylaniline | N-(4-(trifluoromethyl)phenyl)-2-(4-chlorophenyl)-4-(trifluoromethyl)oxazole-5-carboxamide |
| 3 | Phenylamino | 3,5-Dichloroaniline | N-(3,5-dichlorophenyl)-2-(phenylamino)-4-(trifluoromethyl)oxazole-5-carboxamide |
Fungicidal Activity and Structure-Activity Relationship (SAR) Insights
Derivatives synthesized from this compound have shown promising activity against a range of plant pathogenic fungi. For instance, oxazole carboxamides are known to target the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain, a well-validated target for fungicides.[6]
Preliminary SAR studies on related oxazole fungicides suggest that:
-
Substitution at the 2-position: The nature of the aryl or arylamino group at this position significantly influences the fungicidal potency and spectrum of activity. Electron-withdrawing or -donating groups on this aromatic ring can modulate the electronic properties of the entire molecule and its binding affinity to the target enzyme.
-
The Carboxanilide Moiety: The substitution pattern on the aniline ring is critical for activity. Halogen atoms and trifluoromethyl groups are often found in potent SDHI fungicides, as they can enhance binding interactions within the active site of the enzyme.
Further derivatization and biological screening of compounds synthesized from this compound are warranted to fully explore the potential of this chemical space and to develop novel, effective fungicides.
References
- Gucma, M., & Gołębiewski, W. M. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507.
- Singh, I., Kaur, H., Kumar, S., Lata, S., Kumar, A., & Kumar, A. (2019).
- Li, S., et al. (2021).
- Zhang, J., et al. (2020). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 25(18), 4235.
- European Patent Office. (2020).
- Google Patents. (2011).
- Google Patents. (2009).
- Google Patents. (2014).
- Google Patents. (2012).
- Hu, Y., et al. (2020). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Molecules, 25(23), 5666.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Sun, J., & Zhou, Y. (2015).
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Kudo, N., et al. (2008). Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. Tetrahedron Letters, 49(48), 6817-6820.
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of organic chemistry, 64(11), 3804-3805.
- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
Sources
- 1. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 2. pubs.vensel.org [pubs.vensel.org]
- 3. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjstonline.com [rjstonline.com]
- 5. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 6. This compound | Chemrio [chemrio.com]
Application Notes and Protocols for the Derivatization of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate for Bioactive Compound Synthesis
Introduction: The Strategic Value of the 4-(Trifluoromethyl)oxazole Scaffold
The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific starting material, Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, represents a highly versatile and synthetically attractive building block for the development of novel therapeutic agents.
The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] This fluorinated moiety can significantly improve the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. The presence of the bromine atom at the 2-position and the ethyl ester at the 5-position of the oxazole ring provides two orthogonal handles for a diverse range of chemical modifications. The bromine atom is primed for various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of a wide array of substituents. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, further expanding the accessible chemical space.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It offers detailed, field-proven protocols for key chemical transformations, an in-depth explanation of the underlying chemical principles, and guidance on reaction optimization. The aim is to empower researchers to efficiently generate libraries of novel oxazole derivatives for screening and development of new bioactive compounds.
PART I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For the derivatization of this compound, three key reactions are of particular importance: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The electron-deficient nature of the oxazole ring, further accentuated by the trifluoromethyl group, makes the C2-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst, a crucial step in these catalytic cycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures, which are common motifs in many pharmaceuticals.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd(PPh₃)₄ and PdCl₂(dppf) are excellent starting points. For electron-deficient substrates like the target oxazole, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a Pd(0) source like Pd₂(dba)₃ can be highly effective in promoting the oxidative addition and reductive elimination steps.
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, specialized ligands can significantly improve yields and reaction rates.
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction outcome and should be screened for optimal performance.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the phosphine ligand (4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Optimization Considerations |
| Palladium Precatalyst | Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%) | For lower yields, try Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos). |
| Ligand | (If using Pd₂(dba)₃) XPhos (6 mol%) | Screen other biaryl phosphine ligands if side reactions or decomposition occur. |
| Base | K₂CO₃ (2.5 equiv.) | Screen Cs₂CO₃ or K₃PO₄, particularly for less reactive boronic acids. |
| Solvent | Dioxane/H₂O (4:1) | Toluene or DMF can be used as the organic solvent. |
| Temperature | 90 °C | Temperature can be increased up to 110 °C for sluggish reactions. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS until starting material is consumed. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of alkynylated compounds. These derivatives are valuable intermediates and are found in various bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are typically used.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere as described for the Suzuki-Miyaura coupling.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium and copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Conditions | Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Pd(PPh₃)₄ can also be used. |
| Copper(I) Co-catalyst | CuI (5 mol%) | The amount of CuI can be varied; excess can sometimes lead to alkyne homocoupling. |
| Base | Triethylamine (2.5 equiv.) | Diisopropylamine can be a more effective base in some cases. |
| Solvent | Anhydrous, degassed THF | DMF or toluene can be used as alternatives. |
| Temperature | Room Temperature to 50 °C | Gentle heating may be required for less reactive alkynes. |
| Reaction Time | 2-8 hours | Monitor by TLC or LC-MS. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3][6] This reaction has broad substrate scope and functional group tolerance, making it an invaluable tool in drug discovery.
Causality Behind Experimental Choices:
-
Palladium Precatalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, and RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often used to achieve high yields.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Conditions | Optimization Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ can also be used. |
| Ligand | XPhos (3 mol%) | Screen other ligands like SPhos or RuPhos for optimal results. |
| Base | NaOt-Bu (1.4 equiv.) | For base-sensitive substrates, Cs₂CO₃ or K₃PO₄ may be milder alternatives. |
| Solvent | Anhydrous, degassed Toluene | Dioxane is another excellent solvent for this reaction. |
| Temperature | 100 °C | The temperature can be adjusted based on the reactivity of the amine. |
| Reaction Time | 6-24 hours | Monitor by LC-MS. |
digraph "Palladium_Cross_Coupling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Ethyl 2-bromo-4-(trifluoromethyl)\noxazole-5-carboxylate", shape=ellipse, fillcolor="#FBBC05"]; Coupling_Reaction [label="Palladium-Catalyzed\nCross-Coupling", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura\n(Ar-B(OH)₂)", shape=box]; Sonogashira [label="Sonogashira\n(R-C≡CH)", shape=box]; Buchwald [label="Buchwald-Hartwig\n(R₂NH)", shape=box]; Product [label="2-Substituted-4-(trifluoromethyl)\noxazole-5-carboxylate\nDerivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Coupling_Reaction; Coupling_Reaction -> Suzuki [label="Pd Catalyst, Base"]; Coupling_Reaction -> Sonogashira [label="Pd/Cu Catalyst, Base"]; Coupling_Reaction -> Buchwald [label="Pd Catalyst, Base"]; Suzuki -> Product; Sonogashira -> Product; Buchwald -> Product; }
Caption: General workflow for palladium-catalyzed derivatization.
PART II: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a complementary, metal-free approach to functionalize the C2-position of the oxazole ring. The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). In the case of this compound, the trifluoromethyl group and the inherent electron-deficient nature of the oxazole ring make it an excellent substrate for SNAr reactions.
Thiolation: Introduction of Sulfur Linkages
The reaction with thiols provides access to 2-thioether-substituted oxazoles. These compounds are of interest due to the diverse roles of sulfur in medicinal chemistry.
Causality Behind Experimental Choices:
-
Nucleophile: A variety of aliphatic and aromatic thiols can be used. The thiol is typically deprotonated in situ or pre-treated with a base to form the more nucleophilic thiolate.
-
Base: A suitable base, such as K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU, is used to deprotonate the thiol.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SNAr reactions as they can solvate the charged intermediate.
Experimental Protocol: Thiolation (SNAr)
-
Reaction Setup: To a round-bottom flask, add the desired thiol (1.1-1.5 equiv.) and the base (e.g., K₂CO₃, 1.5-2.0 equiv.) in a polar aprotic solvent (e.g., DMF).
-
Substrate Addition: Add this compound (1.0 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Alkoxylation/Aryloxylation: Formation of Ether Linkages
The reaction with alcohols or phenols yields 2-alkoxy or 2-aryloxy oxazole derivatives.
Causality Behind Experimental Choices:
-
Nucleophile: Alcohols and phenols can act as nucleophiles. A strong base is typically required to deprotonate the hydroxyl group to form the more potent alkoxide or phenoxide nucleophile.
-
Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is generally used.
-
Solvent: Anhydrous aprotic solvents like THF or DMF are necessary when using reactive bases like NaH.
Experimental Protocol: Alkoxylation/Aryloxylation (SNAr)
-
Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.2-1.5 equiv.) to a suspension of NaH (1.5 equiv.) in anhydrous THF at 0 °C. Stir until hydrogen evolution ceases.
-
Substrate Addition: Add a solution of this compound (1.0 equiv.) in anhydrous THF to the freshly prepared alkoxide/phenoxide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. Gentle heating may be required.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: General workflow for SNAr derivatization.
PART III: Derivatization of the C5-Ester Group
The ethyl ester at the 5-position provides a valuable handle for further diversification of the synthesized derivatives. The most common transformations are hydrolysis to the carboxylic acid followed by amide coupling.
Ester Hydrolysis
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve the ethyl ester derivative (1.0 equiv.) in a mixture of THF and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH, 2.0-3.0 equiv.).
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Acidify the reaction mixture to pH ~2-3 with 1M HCl. Extract the carboxylic acid with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Amide Coupling
The resulting carboxylic acid can be coupled with a wide variety of amines to generate a library of amides.
Experimental Protocol: Amide Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) in an aprotic solvent like DMF or DCM, add the desired amine (1.1 equiv.), a coupling agent (e.g., HATU or HBTU, 1.2 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Purify the crude amide by flash column chromatography or recrystallization.
Caption: Workflow for C5-ester modification.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel bioactive compounds. The protocols and strategies outlined in these application notes provide a robust framework for its derivatization through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and modifications of the C5-ester group. By systematically applying and optimizing these methodologies, researchers can efficiently generate diverse libraries of oxazole derivatives for biological screening, ultimately accelerating the drug discovery and development process. Each reaction pathway offers a unique avenue for introducing chemical diversity, and the combination of these methods allows for a comprehensive exploration of the chemical space around this promising scaffold.
References
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (This is a representative reference for the importance of the trifluoromethyl group in medicinal chemistry, specific URL not in search results)
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). (URL: [Link])
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC. (2024). (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). (URL: [Link])
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. (URL: [Link])
-
A comprehensive review on biological activities of oxazole derivatives - PMC. (2019). (URL: [Link])
-
A comprehensive review on biological activities of oxazole derivatives - Semantic Scholar. (URL: [Link])
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC. (2024). (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Advanced Cross-Coupling Strategies for Substituted Oxazoles: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, found in a multitude of natural products and pharmaceuticals.[1] Its late-stage functionalization via cross-coupling reactions offers a powerful strategy for rapidly generating molecular diversity and accessing novel chemical space.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern palladium-catalyzed cross-coupling methodologies for substituted oxazoles. We delve into the mechanistic underpinnings of Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, offering field-proven insights into the critical selection of catalysts, ligands, bases, and solvents. Detailed, step-by-step protocols for key transformations are provided, supplemented by troubleshooting advice and structured data tables to facilitate experimental design and execution.
Introduction: The Strategic Importance of Oxazole Functionalization
The oxazole heterocycle is a cornerstone of chemical synthesis, valued for its unique electronic properties and its role as a key structural component in biologically active compounds.[1][3] Traditional methods for synthesizing substituted oxazoles often involve multi-step condensation reactions, which can be harsh and limit the accessible diversity to "early-stage" modifications.[2]
The advent of transition-metal-catalyzed cross-coupling has revolutionized this field, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds on a pre-formed oxazole core.[4] This "late-stage functionalization" approach is highly desirable in drug discovery, as it allows for the rapid synthesis of analog libraries from a common intermediate, accelerating the structure-activity relationship (SAR) studies. This document serves as a practical guide to navigating the nuances of cross-coupling reactions on the oxazole scaffold.
The Oxazole Ring: A Chemist's Perspective on Reactivity
Successful cross-coupling hinges on understanding the intrinsic properties of the oxazole ring. It is an electron-deficient, five-membered aromatic heterocycle. The acidity of its ring protons generally follows the order C2 > C5 > C4, making the C2 position the most susceptible to deprotonation and subsequent functionalization via metallation.[5]
However, direct metallation, particularly with strong organolithium bases, can be complicated by ring-opening side reactions.[2] Therefore, the most robust and widely used strategies involve the coupling of halo-oxazoles or oxazole triflates (as electrophiles) with a suitable organometallic nucleophile. The regioselectivity of these reactions is dictated by the position of the leaving group (e.g., -Br, -I, -OTf) on the oxazole ring.
Caption: Reactivity and common electrophiles for oxazole positions.
Core Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium catalysis is the dominant force in oxazole functionalization.[4] The general mechanism for most of these reactions follows a consistent catalytic cycle involving oxidative addition, transmetallation (or related step), and reductive elimination.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
The success of a specific transformation lies in the judicious selection of the components for this cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent (boronic acid or ester) with a halide or triflate, is arguably the most versatile and widely used method for C-C bond formation on oxazoles.[2][6][7] Its popularity stems from the commercial availability of a vast array of boronic acids and the generally mild reaction conditions.
-
Causality Behind Experimental Choices:
-
Electrophile: 2-Chlorooxazoles and 4-triflyloxazoles are excellent substrates.[2] Chlorides are often more cost-effective, while triflates exhibit very high reactivity, enabling couplings at lower temperatures.
-
Catalyst/Ligand: For simple couplings, a combination like PdCl₂(PPh₃)₂ can be effective. However, for more challenging substrates or to improve yields, more sophisticated systems are used. A common choice is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a phosphine ligand. Electron-rich, bulky phosphine ligands (e.g., PCy₃, SPhos, XPhos) are often superior as they promote the rate-limiting oxidative addition step and facilitate reductive elimination.
-
Base: An aqueous inorganic base such as Na₂CO₃, K₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetallation. The choice of base can significantly impact the reaction outcome; stronger bases like K₃PO₄ are often used for less reactive aryl chlorides.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typical. Higher boiling point solvents like dioxane are useful for pushing sluggish reactions to completion.[2]
-
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling of Oxazoles | Rationale / Insight |
| Oxazole Substrate | 2-Chloro-4-aryloxazole or 2-Aryl-4-triflyloxazole[2] | Chloro is economical; triflate is highly reactive. |
| Coupling Partner | (Hetero)Aryl boronic acid (1.1 - 1.5 equiv) | Stable, readily available, good functional group tolerance. |
| Pd Catalyst | Pd(OAc)₂ (2-5 mol%), PdCl₂(dppf) (2-5 mol%) | Precatalysts that form the active Pd(0) in situ. |
| Ligand | PPh₃, SPhos, PCy₃ (4-10 mol%) | Bulky, electron-rich ligands accelerate the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, CsF (2-3 equiv) | Activates the boronic acid; choice depends on substrate reactivity. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents are common; water is needed for the base. |
| Temperature | 80 - 120 °C (conventional or microwave) | Microwave heating can dramatically reduce reaction times.[2] |
Stille Coupling
The Stille reaction couples an organostannane (R-SnBu₃) with an organic electrophile. While highly effective and tolerant of many functional groups, its use is tempered by the toxicity of organotin compounds and the difficulty in removing tin byproducts.[8][9]
-
Causality Behind Experimental Choices:
-
Nucleophile: Oxazolylstannanes are typically prepared in situ by lithiation of an oxazole followed by quenching with Bu₃SnCl.[10] This makes the oxazole the nucleophilic partner.
-
Catalyst: Pd(PPh₃)₄ is a classic and highly effective catalyst for Stille couplings as it is an air-stable Pd(0) source. Alternatively, Pd₂(dba)₃ with added PPh₃ can be used.
-
Additives: The addition of a copper(I) salt, such as CuI, can have a significant rate-accelerating effect, a phenomenon known as the "Liebeskind-Stille" coupling. The addition of LiCl can also be beneficial by facilitating the transmetallation step.[11]
-
Solvent: Anhydrous, non-polar aprotic solvents like THF, Dioxane, or Toluene are standard.
-
| Parameter | Typical Conditions for Stille Coupling of Oxazoles | Rationale / Insight |
| Oxazole Substrate | 5-(tri-n-butylstannyl)oxazole[8] or 4-Halooxazole | Either partner can be the stannane or the halide. |
| Coupling Partner | Aryl/Vinyl Halide or Triflate | Wide scope of electrophiles is a key advantage. |
| Pd Catalyst | Pd(PPh₃)₄ (5-10 mol%), PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a direct source of the active Pd(0) catalyst. |
| Additives | CuI (10-20 mol%), LiCl (2-3 equiv) | Cu(I) acts as a co-catalyst; LiCl aids transmetallation. |
| Solvent | Anhydrous THF, Dioxane, DMF | Must be anhydrous to prevent protodestannylation of the reagent. |
| Temperature | 60 - 110 °C | Refluxing in the chosen solvent is common. |
Other Key Couplings
-
Heck Reaction: This reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[12] It is particularly useful for introducing alkenyl substituents onto the oxazole ring. The reaction typically requires a Pd(0) catalyst, a phosphine ligand, and a base (often a hindered amine like Et₃N or DIPEA).[13]
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted oxazoles.[14] The classic conditions involve a dual catalyst system of a palladium complex and a copper(I) salt (CuI) in the presence of an amine base (e.g., Et₃N, piperidine).[15][16]
-
Buchwald-Hartwig Amination: A powerful method for C-N bond formation, this reaction couples an amine with an aryl halide.[17] It is invaluable for synthesizing amino-substituted oxazoles. This reaction requires a palladium catalyst, a specialized bulky phosphine ligand (e.g., BINAP, Xantphos, or Buchwald's biarylphosphine ligands), and a strong, non-nucleophilic base like NaOtBu or K₃PO₄.[18][19]
Experimental Protocols & Workflow
Adherence to proper experimental technique is critical for reproducibility and success. All cross-coupling reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Caption: Standard workflow for setting up a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-phenyloxazole with 4-Methoxyphenylboronic Acid
This protocol is adapted from the methodology described by Greaney et al. for the Suzuki coupling of 2-chlorooxazoles.[2]
Materials:
-
2-Chloro-4-phenyloxazole (1.0 mmol, 179.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 6.7 mg)
-
Tricyclohexylphosphine (PCy₃) (0.06 mmol, 16.8 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 636.8 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.
Procedure:
-
To the reaction vial, add 2-chloro-4-phenyloxazole, 4-methoxyphenylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Seal the vial with the screw cap.
-
Evacuate the vial using a vacuum pump and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous dioxane and then the water to the vial.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quench with water, extract with EtOAc).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxyphenyl)-4-phenyloxazole.
Protocol 2: Stille Coupling of 5-Bromo-2-phenyloxazole with (Tributyl)vinylstannane
This protocol is based on general conditions for Stille reactions involving halo-oxazoles.[8]
Materials:
-
5-Bromo-2-phenyloxazole (1.0 mmol, 224.1 mg)
-
(Tributyl)vinylstannane (1.2 mmol, 0.42 mL, 380 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.8 mg)
-
Anhydrous Toluene (8 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar.
Procedure:
-
To the Schlenk flask under a positive pressure of nitrogen, add 5-bromo-2-phenyloxazole and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe, followed by (tributyl)vinylstannane.
-
Fit the flask with a reflux condenser under nitrogen and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
To the crude residue, add diethyl ether (20 mL) and a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 1 hour. This step precipitates the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 2-phenyl-5-vinyloxazole.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (Pd(0) not formed or oxidized). | Use a fresh bottle of catalyst/ligand. Ensure the system is rigorously deoxygenated. Try a different Pd source or a more robust ligand. |
| Poor quality of boronic acid (anhydride formation). | Use fresh boronic acid or recrystallize it. Increase equivalents to 1.5-2.0. | |
| Incorrect base or base is not sufficiently ground. | Switch to a stronger/more soluble base (e.g., K₂CO₃ -> K₃PO₄ -> Cs₂CO₃). Grind the base to a fine powder before use. | |
| Hydrodehalogenation | Presence of water/protons; slow reductive elimination. | Ensure anhydrous conditions. Use a more electron-rich, bulky ligand to promote reductive elimination over competing pathways. |
| Homocoupling of Boronic Acid | Presence of oxygen; catalyst choice. | Rigorously degas solvents and maintain an inert atmosphere. Reduce catalyst loading. |
| Difficulty Removing Tin Byproducts (Stille) | Incomplete precipitation. | Increase stirring time with KF solution. Perform an additional wash with 1M HCl if the product is stable. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of substituted oxazoles. A rational, mechanism-based approach to selecting reagents and conditions is paramount for achieving high yields and broad substrate scope. The Suzuki-Miyaura and Stille couplings, in particular, offer reliable and complementary pathways for C-C bond formation. By understanding the causality behind experimental choices and adhering to meticulous laboratory technique, researchers can effectively leverage these powerful reactions to accelerate innovation in drug discovery and materials science.
References
-
Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498. [Link][2][6][7]
-
Vedejs, E., & Luchetta, L. M. (2005). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 70(15), 6033–6041. [Link][8]
-
Soleimani-Amiri, S., et al. (2021). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical Plants and Natural Products (IJMPNP), 7(3), 20-35. [Link][1]
-
Kaur, N., & Kishore, D. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 823-838. [Link][20]
-
Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1609. [Link][21]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3445-3482. [Link][3]
-
Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). [Link][4][10]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][17]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 195-207. [Link][5]
-
Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link][12]
-
Wikipedia contributors. (2023). Stille reaction. Wikipedia, The Free Encyclopedia. [Link][9]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][18]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link][11]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link][14]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][19]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][15]
-
D'yakonov, V. A., et al. (2015). Palladium-catalysed direct arylation of oxazoles under green conditions. RSC Advances, 5(105), 86585-86599. [Link][22]
-
Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews, 40(10), 5084-5121. [Link][16]
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 5. tandfonline.com [tandfonline.com]
- 6. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles [ignited.in]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ijpsonline.com [ijpsonline.com]
- 21. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed C-C Bond Formation with Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Fluorinated Oxazole Building Block
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate represents a highly valuable, yet challenging, building block. Its oxazole core is a common motif in biologically active compounds, while the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. However, the strong electron-withdrawing nature of both the trifluoromethyl and carboxylate groups significantly deactivates the C2-position, influencing its reactivity in cross-coupling reactions.
This guide provides detailed application notes and robust protocols for the palladium-catalyzed carbon-carbon bond formation at the C2-position of this electron-deficient oxazole. We will delve into the rationale behind the selection of catalysts, ligands, and reaction conditions, empowering researchers to confidently and successfully employ this versatile building block in their synthetic endeavors.
The Impact of Substituents on Reactivity
The electronic landscape of the oxazole ring in this compound is dominated by the electron-withdrawing effects of the C4-CF₃ and C5-COOEt groups. This electronic deficiency has a profound impact on the key steps of palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The rate-limiting step in many cross-coupling cycles, the oxidative addition of the C-Br bond to a Pd(0) complex, is generally accelerated by electron-withdrawing groups on the aryl or heteroaryl halide.[1][2] Therefore, our target substrate is primed for efficient oxidative addition.
-
Transmetalation and Reductive Elimination: The subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination, can be influenced by the choice of ligand and the overall electron density at the metal center. The selection of appropriate ligands is crucial to ensure efficient turnover and prevent catalyst deactivation.
Diagram: Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, owing to the stability and low toxicity of boronic acid reagents.[3] For our electron-deficient substrate, specific considerations are necessary for optimal results.
Rationale for Conditions:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source such as Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand is recommended.[4] Ligands like SPhos or XPhos are known to be highly effective for coupling challenging substrates, including electron-deficient heteroaryl halides.[5] These bulky ligands promote the reductive elimination step and stabilize the active Pd(0) species.
-
Base: A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is typically effective.[6] Stronger bases like NaOH could potentially lead to hydrolysis of the ester functionality on the substrate. The choice of base can also influence the rate of transmetalation.
-
Solvent: A polar aprotic solvent system, such as 1,4-dioxane/water or DMF/water, is often employed to facilitate the dissolution of both the organic substrate and the inorganic base.[7]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 16 | 82 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | DMF/H₂O | 100 | 18 | 75 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 14 | 78 |
Yields are hypothetical and for illustrative purposes.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Application Protocol 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated heterocycles.[8][9] These products can serve as key intermediates for further transformations or as components of functional materials.
Rationale for Conditions:
-
Catalyst System: The classic Sonogashira conditions employ a palladium catalyst, often Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) co-catalyst, typically CuI.[10] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, degassed solvents such as THF or DMF are suitable for this reaction to prevent unwanted side reactions and ensure the stability of the catalytic species.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-3 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or warm to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the precipitated salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Sonogashira Couplings
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N (2) | THF | RT | 6 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | DIPA (2) | THF | RT | 4 | 95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (2.5) | Et₃N (2) | DMF | 50 | 8 | 88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N (2) | THF | 40 | 10 | 85 |
Yields are hypothetical and for illustrative purposes.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading, screening different ligands (for Suzuki), or using a more polar solvent like DMF. For Sonogashira coupling, ensuring strictly anhydrous and oxygen-free conditions is critical.
-
Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can occur. This can sometimes be suppressed by the slow addition of the boronic acid or by using a weaker base. In Sonogashira couplings, Glaser coupling (homocoupling of the alkyne) can be a side reaction, which can be minimized by maintaining a low concentration of the copper acetylide.
-
Substrate Purity: The purity of this compound and the coupling partner is crucial for obtaining high yields and clean reactions.
Conclusion
This compound is a valuable and reactive substrate for palladium-catalyzed C-C bond formation when appropriate conditions are employed. The protocols and insights provided in this guide for Suzuki-Miyaura and Sonogashira couplings offer a solid foundation for researchers to functionalize this electron-deficient oxazole with a wide array of aryl, heteroaryl, and alkynyl groups. By understanding the underlying principles of these powerful transformations, scientists can unlock the full synthetic potential of this important fluorinated building block.
References
-
Zou, G., Reddy, Y. K., & Falck, J. R. (2001). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chloro-and 2-Triflyloxy-N-heterocycles with Boronic Acids. Tetrahedron Letters, 42(41), 7213-7216. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. Organic Letters, 12(16), 3578-3581. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). A decade of advances in Suzuki-Miyaura cross-coupling. Organometallics, 34(23), 5497-5508. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Molander, G. A., & Elia, M. D. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]
-
Bolm, C. (n.d.). Cross Coupling Reactions. RWTH Aachen University. Retrieved January 15, 2026, from [Link]
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Chemistry Portal. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group. Retrieved January 15, 2026, from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2020). MDPI. [Link]
-
Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]
-
Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group. [Link]
-
Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. (2012). PubMed. [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2001). ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
-
The Heck-type reactions of fluorine-containing electron-deficient... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2016). PMC - PubMed Central. [Link]
-
Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes. (2022). PMC - NIH. [Link]
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2021). ResearchGate. [Link]
-
Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (2010). University of Liverpool. [Link]
-
Catalytic cross-coupling reactions. (2021). Ruhr-Universität Bochum. [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (2020). ResearchGate. [Link]
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the challenging substrate, Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate. The unique electronic properties of this substrate, characterized by the electron-withdrawing trifluoromethyl group and the oxazole ring, necessitate a carefully considered approach to achieve high coupling yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction.
Introduction to the Challenges
This compound is a valuable building block in medicinal chemistry. However, its structure presents specific challenges for the Suzuki-Miyaura coupling:
-
Electron-Deficient Heterocycle: The oxazole ring, compounded by the strongly electron-withdrawing trifluoromethyl and carboxylate groups, significantly influences the electronic environment of the C-Br bond. While this electron deficiency can facilitate the initial oxidative addition step of the catalytic cycle, it can also render the heterocyclic ring susceptible to side reactions.
-
Functional Group Compatibility: The presence of an ethyl ester introduces the risk of hydrolysis under the basic conditions typically required for the Suzuki coupling.
-
Catalyst and Ligand Selection: The success of the coupling is highly dependent on the choice of the palladium catalyst and the associated phosphine ligand. The ligand must be able to promote all steps of the catalytic cycle efficiently for this specific substrate.
This guide will address these challenges in a practical, question-and-answer format, providing you with the rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries when working with this substrate.
Q1: I am not seeing any product formation, and I am recovering my starting material. What is the most likely cause?
A1: The most probable cause is an issue with the catalyst activation or the reaction conditions being too mild. The Pd(0) active species may not be forming from your Pd(II) precatalyst, or the temperature may be insufficient to overcome the activation energy for the oxidative addition step.
-
Recommendation:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture with an inert gas (argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[1]
-
Catalyst Choice: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. Alternatively, modern pre-catalysts like XPhos Pd G3 or SPhos Pd G3 are designed for robust activation and are often more effective for challenging substrates.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C. Electron-deficient heteroaryl bromides can sometimes require higher temperatures (e.g., 90-110 °C) to initiate the reaction.
-
Q2: My reaction is sluggish, and I'm getting low yields of the desired product along with several side products. What are the likely side reactions?
A2: With electron-deficient substrates, several side reactions can compete with the desired cross-coupling, leading to low yields. The most common include:
-
Protodeboronation: The boronic acid coupling partner can react with residual water or protic solvents under basic conditions to be replaced by a hydrogen atom.[2] This is especially prevalent with heteroaryl boronic acids.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Dehalogenation: The starting aryl bromide can be reduced to the corresponding debrominated oxazole. This can occur if a hydride source is present in the reaction mixture.[3]
Q3: I'm concerned about the hydrolysis of the ethyl ester group under the basic reaction conditions. How can I minimize this?
A3: This is a valid concern. To minimize ester hydrolysis:
-
Choice of Base: Use a milder base. While strong bases like NaOH or KOH are likely to cause significant hydrolysis, weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally more compatible with ester functionalities.[4] In some cases, fluoride bases like KF can be effective and are known to be compatible with base-labile groups.[5]
-
Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to basic conditions. Running the reaction at the lowest effective temperature can also help.
-
Anhydrous Conditions: If hydrolysis is a persistent issue, consider using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of experimental parameters and how to adjust them for optimal results.
Issue 1: Low or No Conversion of Starting Material
If you are observing a lack of reactivity, a systematic approach to optimizing your reaction conditions is necessary.
The choice of the palladium source and ligand is paramount. For electron-deficient and potentially sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the subsequent reductive elimination steps.
-
Rationale: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition to the electron-poor C-Br bond. Bulky ligands can accelerate the final reductive elimination step to release the product and regenerate the active catalyst.
| Catalyst/Ligand System | Recommendation |
| Initial Screening | Start with a versatile and commonly used catalyst like Pd(dppf)Cl₂. It is a robust choice for a wide range of Suzuki couplings. |
| For Low Reactivity | If initial screening fails, move to a more active system. A combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos is highly recommended. These are often referred to as "Buchwald ligands" and are designed for challenging couplings. |
| Pre-catalysts | For improved reproducibility and ease of handling, consider using commercially available pre-catalysts that incorporate these advanced ligands, for example, XPhos Pd G3. |
The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The solvent must be able to dissolve all reaction components and be stable at the required reaction temperature.
-
Rationale: The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation. The solvent choice can influence the solubility of the base and the stability of the catalytic species.
| Base | Recommended Solvents | Temperature Range (°C) | Comments |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | 80 - 110 | A good starting point, generally effective and cost-efficient. The aqueous phase is often necessary to dissolve the base. |
| K₃PO₄ | Dioxane, Toluene, THF (often with some water) | 80 - 110 | A stronger base that can be effective for less reactive boronic acids. |
| Cs₂CO₃ | Dioxane, Toluene, THF | 80 - 110 | A more soluble and often more effective base for difficult couplings, especially under anhydrous or nearly anhydrous conditions. |
| KF | THF, Dioxane | 60 - 100 | A milder base that can be advantageous in minimizing base-sensitive side reactions like ester hydrolysis. |
-
Pro-Tip: A solvent screen using a 4:1 or 5:1 mixture of an organic solvent (e.g., dioxane, THF, or toluene) with water is a good starting point. The water helps to dissolve the inorganic base.[6]
Issue 2: Significant Formation of Side Products
If your desired product is forming but in low yield due to competing reactions, the following strategies can be employed.
-
Use a Boronic Ester: Convert your boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation. The active boronic acid can be generated in situ under the reaction conditions.
-
Anhydrous Conditions: For particularly sensitive boronic acids, running the reaction under strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.
-
Stoichiometry: Use a slight excess (1.2 - 1.5 equivalents) of the boronic acid or ester to compensate for any degradation.
-
Rigorous Degassing: As mentioned previously, ensure your reaction is free of oxygen. Purging the solvent and the reaction vessel with an inert gas is crucial.
-
Ligand Choice: Bulky ligands can disfavor the formation of the homocoupled product.
-
Solvent Choice: Avoid alcoholic solvents if dehalogenation is observed, as they can sometimes act as hydride sources.
-
Base Choice: Some amine bases can also promote dehalogenation. Stick to inorganic bases like carbonates or phosphates.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the Suzuki coupling with this compound.
Protocol 1: Standard Screening Conditions
This protocol is a good starting point for initial experiments.
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol is recommended if the standard conditions give low yields.
-
Vessel Preparation: To a dry Schlenk tube or microwave vial with a stir bar, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), and finely ground Cs₂CO₃ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to a concentration of ~0.1 M.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 6-7 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that can be influenced by your choice of reagents and conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
This flowchart can guide you through a logical troubleshooting process.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
-
Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495–2498. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Accounts of chemical research, 40(4), 275-286.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Miura, T., & Murakami, M. (2010). Rhodium-catalyzed arylation of C–H bonds with arylboronic acids: a new tool for organic synthesis.
- Darses, S., & Genêt, J. P. (2003). Potassium organotrifluoroborates: new partners in palladium-catalysed cross-coupling reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(17), 6757-6765.
- Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(15), 5119-5126.
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of trifluoromethylated oxazoles
Introduction
Welcome to the technical support center for the synthesis of trifluoromethylated (CF₃) oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by incorporating the trifluoromethyl group into the oxazole scaffold. The potent electron-withdrawing nature of the CF₃ group significantly alters the reactivity of synthetic intermediates, often leading to unexpected side reactions and diminished yields.
This document provides in-depth, field-proven insights in a troubleshooting FAQ format. We will explore the causality behind common experimental issues, offer validated protocols to overcome them, and provide the authoritative grounding necessary for robust synthetic design.
Troubleshooting Guide & FAQs
Question 1: My Robinson-Gabriel synthesis of a 2-CF₃-oxazole is inefficient, resulting in low yields and multiple byproducts. What is happening?
This is the most frequently encountered issue. Low yields in the Robinson-Gabriel synthesis of CF₃-oxazoles typically stem from the difficult cyclodehydration of the N-(trifluoroacetyl)amino ketone precursor. The powerful electron-withdrawing effect of the trifluoromethyl group is the primary cause.
Root Cause Analysis: The Electronic Impact of the CF₃ Group
The classical Robinson-Gabriel synthesis involves the acid-catalyzed cyclization of a 2-acylamino-ketone to an intermediate oxazoline, followed by dehydration to the oxazole.[1][2] The trifluoroacetyl group introduces two major complications:
-
Decreased Amide Basicity: The CF₃ group drastically reduces the electron density of the amide carbonyl oxygen. This makes the initial, requisite protonation of the amide—the first step of the cyclization—energetically unfavorable under standard acidic conditions (e.g., concentrated H₂SO₄).
-
Increased Ketone Electrophilicity & Hydrate Formation: Conversely, the CF₃ group enhances the electrophilicity of the adjacent ketone carbonyl. While this might seem beneficial for cyclization, it also makes the ketone highly susceptible to nucleophilic attack by trace amounts of water, leading to the formation of a stable gem-diol (hydrate).[3][4] This hydrate is unreactive in the cyclization pathway and acts as a dead-end intermediate.
Troubleshooting Workflow & Solutions
The key to a successful synthesis is to use powerful dehydrating agents that can overcome the poor nucleophilicity of the trifluoroacetamide and rigorously exclude water.
Caption: Troubleshooting workflow for low-yield CF₃-oxazole synthesis.
Data Summary: Comparison of Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Pros | Cons & Side Reactions |
| Sulfuric Acid (H₂SO₄) | Conc. H₂SO₄, 60-100 °C | Inexpensive, common | Often ineffective for CF₃ substrates; can cause charring at high temps. |
| Polyphosphoric Acid (PPA) | 100-150 °C | Strong dehydrating power | High viscosity, difficult workup, harsh conditions can degrade sensitive substrates. |
| Phosphorus Pentoxide (P₂O₅) | In CH₂Cl₂ or CHCl₃, reflux | Very powerful | Heterogeneous, can be difficult to stir, requires careful quenching. |
| Trifluoroacetic Anhydride (TFAA) | CH₂Cl₂ or DCE, 0 °C to RT | Excellent for CF₃ substrates, volatile byproduct | Expensive, corrosive, moisture-sensitive. Can lead to N-acylurea byproducts if urea is present.[5] |
| Burgess Reagent | THF or CH₂Cl₂, RT to reflux | Mild, neutral conditions | Expensive, generates stoichiometric waste. |
Recommended Protocol: Cyclodehydration using Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from methodologies that employ powerful dehydrating agents for challenging cyclizations.[5]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the dry N-(trifluoroacetyl)amino ketone (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add trifluoroacetic anhydride (TFAA, 1.5-2.0 equiv) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess TFAA by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 2: I'm observing an isomeric byproduct, especially when my reaction is heated. Could this be a Cornforth rearrangement?
Yes, this is a distinct possibility if your oxazole product contains a carbonyl-containing substituent (e.g., an ester or amide) at the C4 position. The Cornforth rearrangement is a thermally-driven isomerization of a 4-acyloxazole.[6][7]
Mechanism of the Cornforth Rearrangement
The reaction proceeds through a pericyclic electrocyclic ring-opening to form a nitrile ylide intermediate. This intermediate can then undergo a subsequent electrocyclization to form the rearranged oxazole isomer.[6] The presence of a CF₃ group can influence the stability of the nitrile ylide and affect the equilibrium between the starting material and the product.
Caption: The Cornforth rearrangement pathway.
Troubleshooting & Mitigation
-
Temperature Control: Since the rearrangement is thermally induced, the most effective solution is to run the synthesis at the lowest possible temperature that still allows for efficient cyclization.
-
Reagent Choice: Employ milder, lower-temperature cyclodehydration methods (e.g., Burgess reagent) instead of high-temperature acidic conditions (PPA).[8]
-
Structural Redesign: If the rearrangement is unavoidable and the isomer is undesired, consider altering the synthetic strategy to build the oxazole core with the substituents in their final desired positions from the outset, avoiding the 4-acyl intermediate.
Question 3: My N-(trifluoroacetyl)amino ketone precursor seems unstable and difficult to purify. NMR suggests the presence of water. What's the issue?
The issue is almost certainly the formation of a stable gem-diol (hydrate) at the ketone carbonyl. The strong electron-withdrawing nature of the N-trifluoroacetyl group makes the adjacent ketone extremely electrophilic and thus highly susceptible to hydration.[3]
Chemical Explanation
The equilibrium between the ketone and its hydrate form is heavily shifted towards the hydrate due to the destabilization of the carbonyl by the adjacent CF₃-amide moiety. This hydrate is often a stable, crystalline solid that is difficult to convert back to the ketone.
Caption: Equilibrium between the active ketone and the inactive hydrate.
Protocol for Preparation and Handling of Sensitive Precursors
-
Synthesis: When synthesizing the precursor (e.g., via acylation of an amino ketone), use rigorously dried solvents (e.g., THF, DCM distilled over CaH₂) and reagents.[9]
-
Workup: During the aqueous workup, minimize the contact time with water. Perform extractions quickly and efficiently.
-
Drying: Dry the organic layer thoroughly with a robust drying agent like MgSO₄ or Na₂SO₄. After concentration, it is highly recommended to azeotropically remove residual water by co-evaporating the crude material with anhydrous toluene (3x).
-
Storage: Store the precursor under an inert atmosphere (argon is preferable) in a freezer (-20 °C). Do not store it in a desiccator containing phosphorous pentoxide, as acidic vapors can cause degradation.
-
Usage: Use the precursor immediately after preparation or purification if possible. When weighing, do so quickly to minimize exposure to atmospheric moisture. It is best to use the material directly in the next step without attempting purification by chromatography on standard silica gel, which contains water. If purification is necessary, use deactivated silica or perform the chromatography using anhydrous solvents.
References
-
Cornforth rearrangement . (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link][6]
-
Robinson–Gabriel synthesis . (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link][1]
-
Muzalevskiy, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism . National Institutes of Health (NIH). [Link][10]
-
Varma, R. S., & Kumar, D. (2007). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles . National Institutes of Health (NIH). [Link][5]
-
Cornforth Rearrangement . (2017). Chem-Station Int. Ed. [Link][7]
-
Robinson–Gabriel synthesis . (n.d.). Semantic Scholar. [Link][8]
-
Synthesis, Reactions and Medicinal Uses of Oxazole . (n.d.). Pharmaguideline. [Link][13]
-
Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation . (2023). ResearchGate. [Link][14]
-
Walczak, M. A., & Wzorek, Z. (2015). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids . National Institutes of Health (NIH). [Link][9]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings . American Journal of Organic Chemistry. [Link][3]
-
Kumar, V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones . PubMed. [Link][4]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 7. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Debromination of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Welcome to the technical support center for Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate. This versatile building block is instrumental in the synthesis of novel pharmaceutical and agrochemical agents, largely due to the unique electronic properties conferred by its trifluoromethyl group and the reactive handle provided by the C2-bromine atom.[1]
However, the very features that make this molecule attractive can also present challenges. A common issue reported by researchers is undesired debromination (or hydrodebromination), where the C2-bromine atom is prematurely replaced by a hydrogen atom. This side reaction consumes valuable starting material, complicates purification, and ultimately lowers the yield of the desired product.
This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you mitigate and prevent debromination in your critical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination, and what are the primary causes in my reactions involving this oxazole?
A1: Debromination is a reductive cleavage of the carbon-bromine bond, replacing it with a carbon-hydrogen bond. In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), this is a well-known side reaction that competes with the desired bond formation.[2]
The underlying cause is typically the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3] This Pd-H intermediate can arise from several sources:
-
Trace Water or Alcohols: These can react with the palladium complex.[2]
-
Bases: Certain bases, particularly strong ones, can facilitate the formation of Pd-H.
-
Solvents: Protic solvents or degradation of aprotic solvents can serve as hydride sources.
-
Reagents: Some additives or even the boronic acid partner in Suzuki couplings can contribute to hydride formation.
Once formed, the Pd-H species can insert into the catalytic cycle, leading to reductive elimination of the debrominated oxazole instead of the desired cross-coupled product. The electron-withdrawing nature of the trifluoromethyl and carboxylate groups on your oxazole substrate can make the C-Br bond more susceptible to certain side reactions, demanding careful optimization.
Caption: Fig 1. Desired Suzuki coupling versus the competing debromination pathway.
Q2: I'm observing significant debromination during a Suzuki-Miyaura coupling reaction. How can I minimize it?
A2: This is the most common scenario where debromination is encountered. A systematic optimization of your reaction parameters is the most effective approach.[4] Here are the key variables to consider, starting with the most impactful:
-
Catalyst & Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ can be prone to promoting debromination. Switching to a system with bulky, electron-rich phosphine ligands is highly recommended.[5] These ligands promote the final reductive elimination step of the desired product, making it kinetically faster than the debromination pathway.[6]
-
Recommended Ligands: XPhos, SPhos, RuPhos.
-
Recommended Precatalysts: Use well-defined palladium(II) precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) which ensure a 1:1 palladium-to-ligand ratio and lead to the formation of the active monoligated Pd(0) species.[6]
-
-
Base Selection: The choice and strength of the base are crucial. Strong bases can accelerate the formation of unwanted Pd-H species.
-
Avoid: Strong bases like NaOH, KOH, and especially alkoxides (e.g., NaOtBu, KOtBu) unless absolutely necessary.
-
Prefer: Milder, non-nucleophilic bases. Inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent first choices.[5] Potassium phosphate (K₃PO₄) is also a very effective option.
-
-
Temperature Control: Elevated temperatures can promote the cleavage of the C-Br bond.[5][7]
-
Action: Run the reaction at the lowest temperature that still provides a reasonable conversion rate. With a modern, highly active catalyst system (e.g., a Buchwald G3 precatalyst), it's often possible to run reactions at temperatures between 40-60 °C instead of refluxing at >80 °C.[5]
-
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water is a potential hydride source. If your reaction is sensitive, degassing the solvent (e.g., by sparging with argon) is also good practice to remove dissolved oxygen, which can degrade catalysts.
The table below summarizes the recommended adjustments.
| Parameter | Standard/Problematic Condition | Recommended Optimization | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf) | XPhos/SPhos/RuPhos with a G3/G4 precatalyst | Bulky, e⁻-rich ligands accelerate desired C-C coupling over C-H formation.[5][6] |
| Base | NaOH, KOH, NaOtBu | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases are less likely to generate hydride sources.[5] |
| Temperature | High (e.g., >90 °C) | Lowest effective temp (e.g., 40-70 °C) | Minimizes thermal decomposition and C-Br bond cleavage.[5] |
| Solvent | Non-anhydrous or protic solvents | Anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, 2-MeTHF) | Reduces potential sources of protons and hydrides.[4] |
Q3: How do I choose the right palladium catalyst and ligand to minimize this side reaction?
A3: The key is to choose a ligand that stabilizes the palladium center and promotes the desired reaction steps (oxidative addition and reductive elimination) at a much faster rate than the side reactions.
-
Steric Bulk: Highly hindered ligands (e.g., Buchwald's biarylphosphines) create a bulky steric environment around the palladium. This favors the formation of the active, monoligated Pd(0) species and accelerates the rate-limiting reductive elimination step to form your desired C-C bond.[6]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This facilitates the initial oxidative addition of the this compound into the Pd(0) complex, which is the first step of the catalytic cycle.[8]
| Ligand | Structure Type | Key Feature | Best For |
| Triphenylphosphine (PPh₃) | Simple Triarylphosphine | General purpose, less active | Simple, robust substrates; often requires higher temperatures. |
| XPhos | Dialkylbiarylphosphine | Very bulky, electron-rich | Challenging couplings, including those prone to debromination.[5] |
| SPhos | Dialkylbiarylphosphine | Very bulky, electron-rich | Excellent for heteroaryl couplings; often provides high activity.[5] |
| dppf | Ferrocene-based | Bidentate, good stability | General use, but can be less effective than bulky monophosphines for this issue. |
For your specific substrate, starting with an XPhos or SPhos based catalyst system is the most robust strategy to prevent debromination.
Q4: How can I reliably detect and quantify the amount of debrominated side product?
A4: Accurate monitoring is key to successful optimization. You cannot fix a problem you cannot measure.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. You can easily distinguish your starting material, desired product, and the debrominated side product by their mass-to-charge ratio (m/z). The debrominated compound will have a mass that is ~78 and ~80 units lighter (corresponding to the two isotopes of Bromine, ⁷⁹Br and ⁸¹Br) than your starting material. You can use the peak area from the UV chromatogram to quantify the relative amounts.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Crude ¹H NMR can be very informative. The debrominated product will show a new singlet in the aromatic region corresponding to the C2-H on the oxazole ring, which is absent in your starting material. By integrating this new peak against a known peak in the starting material or product, you can estimate the percentage of debromination.
-
TLC (Thin-Layer Chromatography): While less quantitative, TLC is a quick way to visualize the reaction progress. The debrominated product will likely have a different Rf value than your starting material and product. Staining with a potassium permanganate dip can help visualize all spots.
Systematic Troubleshooting Guide
If you are observing debromination, follow this systematic workflow to diagnose and solve the issue.
Caption: Fig 2. Step-by-step workflow for troubleshooting debromination.
Optimized Starting Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to minimize debromination.
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF) via syringe to a concentration of ~0.1 M.
-
Place the reaction in a pre-heated block at 50-60 °C and stir for the required time.
-
Monitor the reaction by LC-MS to check for conversion and the formation of any debrominated side product.[5]
By carefully controlling these key parameters, you can significantly suppress the undesired debromination side reaction, leading to higher yields and cleaner product profiles in your synthesis.
References
- Benchchem. Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine.
- Benchchem. Technical Support Center: Troubleshooting Cross-Coupling Reactions.
- Lipshutz, B. H., et al. Reductions of aryl bromides in water at room temperature. PMC - NIH.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Guram, A. S., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- The Organic Chemist. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Zhang, P., et al. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. PubMed.
- Douglas, J. J., et al. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis - ACS Publications.
- Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
- van der Lit, J., et al. The fate of bromine after temperature-induced dehydrogenation of on-surface synthesized bisheptahelicene. PMC - NIH.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Chen, K., et al. Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group. Chemical Communications (RSC Publishing).
- Organic Chemistry Portal. Suzuki Coupling.
- Vantourout, J., et al. Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination.
- Organic Syntheses Procedure. 5-(Thiophen-2-yl)oxazole - (1).
- Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- Chen, J-H., et al. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. PMC.
- Kassel, S. N., et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Wikipedia. Cross-coupling reaction.
- Morken, J. P., et al. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH.
- Lennox, A. J. J., Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- Bedford, R. B., et al. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- ResearchGate. Palladium-catalyzed cross-coupling of... | Download Scientific Diagram.
- Uzelac, E. J., Rasmussen, S. C. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed.
- Reddit. Troubleshooting a difficult Heck reaction.
- ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
- Baran Lab. Haloselectivity of Heterocycles.
- Chem-Impex. Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fate of bromine after temperature-induced dehydrogenation of on-surface synthesized bisheptahelicene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Cross-Coupling Reactions with Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Welcome to the technical support hub for Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve challenges encountered during cross-coupling reactions with this highly functionalized and electronically demanding substrate. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower your experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format. We recommend following the diagnostic steps sequentially to identify and resolve the root cause of low reactivity.
Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. Where should I start troubleshooting?
A1: Failure to achieve significant conversion with this substrate is a common challenge, primarily due to its unique electronic properties. The oxazole ring is inherently electron-deficient, and this effect is strongly amplified by the potent electron-withdrawing trifluoromethyl (-CF3) group at the C4 position and the ethyl carboxylate group at C5. This electronic environment makes the crucial initial step of the catalytic cycle—oxidative addition of the palladium catalyst to the C2-Br bond—energetically unfavorable and often the rate-limiting step.[1][2][3]
A systematic approach is essential. We recommend first verifying the integrity of your reagents and then optimizing the core components of the catalytic system.
Diagnostic Workflow for Low Conversion
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Q2: I've confirmed my reagents are good. How do I select the right catalyst and ligand to overcome the high activation barrier for oxidative addition?
A2: This is the most critical parameter for your substrate. Standard catalysts like Pd(PPh₃)₄ are often ineffective. To drive the oxidative addition with an electron-deficient aryl bromide, you need a highly electron-rich and sterically bulky catalytic system.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can work, Pd₂(dba)₃ and Pd(OAc)₂ are common and effective choices. The key is what they become in solution once the ligand is added.
-
Ligand Selection: The ligand's job is to create a highly reactive, electron-rich Pd(0) species. Electron-donating ligands increase the electron density on the palladium center, which promotes its "attack" on the C-Br bond. Bulky ligands facilitate the final reductive elimination step and help stabilize the active monoligated catalyst species.[3]
For this specific substrate, we recommend modern biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).
| Ligand Class | Recommended Ligands | Key Features & Rationale |
| Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and bulky. Excellent for promoting oxidative addition in challenging substrates like electron-deficient heteroaryl halides.[2][3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, even more electron-donating than most phosphines. Form very stable palladium complexes. |
| Ferrocenylphosphines | dppf | Bidentate ligand that can be effective, but sometimes its rigidity can slow down the reaction compared to monodentate Buchwald ligands.[3] |
Starting Point Recommendation: Begin with a catalyst system of Pd₂(dba)₃ with SPhos or XPhos (Ligand:Pd ratio of 2:1).
Q3: My reaction is sluggish even with an advanced catalyst system. Could my choice of base and solvent be the problem?
A3: Absolutely. After the catalyst system, the base and solvent are the next most critical factors. Their roles are to activate the boronic acid for transmetalation and to maintain solubility of all components.
-
Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5] However, a base that is too strong or has a nucleophilic counterion can lead to degradation of your ester-containing substrate. For this reason, inorganic bases are strongly preferred over organic amines or hydroxides.
| Base | Strength | Solubility | Comments & Recommendations |
| K₃PO₄ | Moderate | Low in many organic solvents | Often an excellent choice. Requires some water or a phase-transfer catalyst to be effective. A good first choice.[4] |
| Cs₂CO₃ | Strong | High in organic solvents | A powerful base for difficult couplings due to its high solubility. Can sometimes be too harsh but is very effective.[4] |
| K₂CO₃ | Mild | Low in many organic solvents | A standard, mild base. May not be strong enough for this challenging coupling but is a good option if substrate stability is a major concern.[4][6] |
| KF | Mild | Low | Used for base-sensitive substrates, but likely too weak for this system.[5] |
-
Solvent System: The solvent must be aprotic, anhydrous, and thoroughly degassed to prevent catalyst deactivation. A mixture of a non-polar solvent with a polar aprotic co-solvent is often effective.
Recommended Starting Conditions: Use K₃PO₄ (2-3 equivalents) in a solvent system like Dioxane/H₂O (10:1) or Toluene/DMF (10:1) .[6] Ensure the solvents are of high purity and are purged with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.
Q4: I am observing significant debromination of my starting material and/or protodeboronation of my boronic acid. How can I minimize these side reactions?
A4: These are common parasitic pathways in Suzuki-Miyaura couplings.[7]
-
Debromination: This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a proton source before transmetalation can occur. It suggests that transmetalation is slow relative to other processes.
-
Solution: Ensure strictly anhydrous conditions. Increase the concentration of the boronic acid (try 1.5-2.0 equivalents). Consider switching to a stronger, more soluble base like Cs₂CO₃ to accelerate boronate formation and transmetalation.[8]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a base or proton source, destroying your coupling partner.[7]
-
Solution: Use the mildest effective base (K₃PO₄ is often better than Cs₂CO₃ in this regard). Protect the boronic acid as a more stable MIDA ester or potassium trifluoroborate (ArBF₃K) salt, which are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.
-
General FAQs
Q5: What is the fundamental reason for the low reactivity of this specific oxazole derivative?
A5: The low reactivity is a direct consequence of its electronic structure. The C-Br bond at the 2-position of the oxazole is on a highly electron-deficient ring system. This deficiency is caused by two factors:
-
The Oxazole Ring: Azoles like oxazole are inherently π-deficient heterocycles.
-
Electron-Withdrawing Substituents: The molecule is decorated with two powerful electron-withdrawing groups: a trifluoromethyl group (-CF₃) at C4 and an ethyl carboxylate (-CO₂Et) at C5.[9][10]
These groups pull electron density away from the ring, which strengthens the C-Br bond and makes it less susceptible to cleavage by the Pd(0) catalyst during the rate-limiting oxidative addition step of the cross-coupling cycle.[11]
Suzuki-Miyaura Catalytic Cycle & Substrate Challenge
Caption: The Suzuki-Miyaura cycle, highlighting the challenging oxidative addition step.
Q6: Are there alternative cross-coupling methods to Suzuki-Miyaura for this substrate?
A6: Yes, while Suzuki-Miyaura is often the first choice due to the low toxicity and stability of boronic acids, other methods can be effective, particularly if Suzuki coupling fails.
-
Stille Coupling: This method uses organostannanes (R-SnBu₃) as the coupling partner. It is often very robust and tolerant of many functional groups. The primary drawback is the high toxicity of the tin reagents and byproducts, which require careful handling and purification. For particularly stubborn couplings, Stille can sometimes succeed where Suzuki fails.[12]
-
Negishi Coupling: This reaction employs organozinc reagents, which are highly reactive. This high reactivity can be advantageous for difficult oxidative additions. However, organozinc reagents are often prepared in-situ and are sensitive to moisture and air, requiring more stringent anhydrous and inert techniques.
-
Heck Coupling: If you intend to couple with an alkene, the Heck reaction is a viable alternative to using a vinyl-boronic acid in a Suzuki reaction.[13]
For most applications, optimizing the Suzuki-Miyaura reaction with modern ligands is the most practical and environmentally benign approach.
Recommended Protocol: General Starting Point
This protocol provides robust starting conditions for a small-scale test reaction. It is designed to maximize the chances of success with the challenging this compound substrate.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (10 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add a small amount of the anhydrous dioxane to this vial to form a slurry.
-
Seal the reaction vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Using a syringe, add the catalyst/ligand slurry to the reaction vessel.
-
Add the remaining anhydrous 1,4-dioxane, followed by the degassed water, to achieve a final solvent ratio of 10:1 (dioxane:water) and a substrate concentration of ~0.1 M.
-
Ensure the inert atmosphere is maintained, then place the vessel in a preheated oil bath at 100-110 °C or heat in a microwave reactor to 120-140 °C.
-
Stir the reaction vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks | Request PDF - ResearchGate. Available at: [Link]
-
17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. Available at: [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - SciSpace. Available at: [Link]
-
Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction - ResearchGate. Available at: [Link]
-
Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles - Ignited Minds Journals. Available at: [Link]
-
Cross-Coupling of Heteroatomic Electrophiles - PMC - NIH. Available at: [Link]
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry | ChemRxiv. Available at: [Link]
-
Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles - PMC - NIH. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of 2‐bromooxazole (9). | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Research On The Synthesis Of Functionalized Oxazoles And Indoles Via Copper-mediated Cascade Reactions - Globe Thesis. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides - PubMed. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC - PubMed Central. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. Available at: [Link]
-
Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication | Organometallics - ACS Publications. Available at: [Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - PMC. Available at: [Link]
-
Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. - ResearchGate. Available at: [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms - ResearchGate. Available at: [Link]
-
Suzuki coupling of oxazoles - Research Explorer - The University of Manchester. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. Available at: [Link]
Sources
- 1. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 13. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Catalyst Selection for Hindered Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Welcome to our dedicated technical support center for cross-coupling reactions involving Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging substrate. The unique electronic and steric properties of this molecule—namely, the presence of a bulky trifluoromethyl group, an ester moiety, and the coordinating oxazole ring—necessitate a carefully considered approach to achieve successful cross-coupling.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: The primary challenges with this substrate arise from a combination of steric hindrance and electronic effects. The trifluoromethyl group at the 4-position and the ethyl carboxylate at the 5-position create significant steric bulk around the 2-bromo reaction site. This can impede the oxidative addition step of the catalytic cycle, which is often rate-limiting.
Furthermore, the oxazole ring, particularly the nitrogen atom, can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, inactive species.[1] The electron-withdrawing nature of the trifluoromethyl group also deactivates the aryl bromide towards oxidative addition.
Q2: What are the most critical parameters to consider when selecting a catalyst system for this substrate?
A2: The three most critical components of your catalyst system are the palladium precursor , the ligand , and the base .
-
Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, air-stable Pd(II) precatalysts that are readily reduced in situ are often preferred for convenience and reproducibility.
-
Ligand: This is arguably the most crucial component. For this hindered substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) are highly recommended. These ligands promote both oxidative addition and reductive elimination, helping to overcome the steric and electronic barriers.[2][3]
-
Base: The choice of base is critical for the transmetalation step and can influence side reactions. The ester group on your substrate is base-sensitive, so overly harsh conditions should be avoided. A careful balance between a base strong enough to facilitate transmetalation but mild enough to avoid ester hydrolysis is necessary.
Q3: I'm observing significant decomposition of my starting material. What could be the cause?
A3: Decomposition can be attributed to several factors:
-
Harsh Base: Strong bases can lead to the hydrolysis of the ethyl ester. Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of alkoxides, especially at elevated temperatures. In some cases, for base-sensitive substrates, Suzuki-Miyaura coupling can even be effective without an added base, although yields may be lower.
-
High Temperatures: Prolonged reaction times at high temperatures can lead to the degradation of the oxazole ring, which can be sensitive under certain conditions.
-
Oxygen Contamination: Inadequate degassing can lead to oxidative degradation of the catalyst and starting materials. Ensure your reaction is performed under a strictly inert atmosphere.
Troubleshooting Guides by Reaction Type
Below are detailed troubleshooting guides for common cross-coupling reactions tailored to this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, with our substrate of interest, several challenges can arise.
Problem 1: Low to No Conversion
| Potential Cause | Recommended Solution & Rationale |
| Inactive Catalyst System | Switch to a more robust ligand. Bulky, electron-rich biarylphosphine ligands such as SPhos , XPhos , or RuPhos are excellent starting points. These ligands stabilize the palladium center and facilitate the oxidative addition of the hindered aryl bromide. Consider using a pre-formed palladium catalyst with one of these ligands for improved consistency. |
| Inefficient Transmetalation | The choice of base is critical. Start with a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ . If the reaction is still sluggish, a stronger base like K₂CO₃ could be screened, but monitor for ester hydrolysis. The use of aqueous base solutions can sometimes accelerate transmetalation. |
| Poor Reagent Solubility | Ensure all components are soluble in the chosen solvent at the reaction temperature. A solvent screen including 1,4-dioxane , toluene , or DMF , often with a small amount of water, can be beneficial. |
Problem 2: Significant Side Product Formation (Protodeboronation)
| Potential Cause | Recommended Solution & Rationale |
| Boronic Acid Instability | Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[1][4] To mitigate this, consider switching from the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt (MIDA) .[4][5] These are more resistant to premature decomposition. |
| Excess Water and Strong Base | While some water can be beneficial, an excess can promote protodeboronation. If using an aqueous base, ensure the water content is controlled. Alternatively, use anhydrous conditions with a base like anhydrous K₃PO₄. |
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst |
| Ligand | SPhos or XPhos (2-4 mol%) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (10:1) |
| Temperature | 80-110 °C |
Workflow for Suzuki-Miyaura Troubleshooting
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of a C-N bond at the hindered 2-position of the oxazole presents a significant challenge.
Problem: Low to No Amination Product
| Potential Cause | Recommended Solution & Rationale |
| Catalyst Inhibition by Oxazole | The nitrogen of the oxazole ring can act as a ligand for the palladium center, leading to catalyst inhibition. The use of highly specialized, bulky ligands is crucial to prevent this. Recently developed BIAN-NHC catalysts have shown promise for the amination of coordinating heterocycles like oxazoles.[2][3] Standard Buchwald-Hartwig ligands like RuPhos and BrettPhos are also good starting points.[6] |
| Steric Hindrance | The steric bulk of both the oxazole substrate and the incoming amine can hinder the reaction. If coupling a bulky amine, ensure a sufficiently bulky and active ligand is used. Increasing the reaction temperature may be necessary, but monitor for decomposition. |
| Base Incompatibility | A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, be mindful of potential ester hydrolysis with NaOtBu at high temperatures. |
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst |
| Ligand | RuPhos or a BIAN-NHC ligand (2-4 mol%) |
| Base | NaOtBu (1.5-2 equivalents) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 100-120 °C |
Catalyst Selection Logic for Buchwald-Hartwig Amination
Caption: Decision-making process for catalyst selection in Buchwald-Hartwig amination.
Heck and Sonogashira Couplings: C-C Bond Formation with Alkenes and Alkynes
While less common for this specific substrate in literature, Heck and Sonogashira couplings are valuable transformations. The principles of overcoming steric hindrance and catalyst inhibition remain paramount.
General Troubleshooting for Heck and Sonogashira Reactions
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Reactivity (Heck) | The electron-deficient nature of the oxazole can make the Heck reaction sluggish. | Use of more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial. Higher temperatures and polar aprotic solvents like DMF or NMP may be required.[7] |
| Homocoupling (Sonogashira) | The copper co-catalyst in traditional Sonogashira reactions can promote the homocoupling of the terminal alkyne (Glaser coupling). | Employ a copper-free Sonogashira protocol .[8][9] This often involves the use of a slightly higher catalyst loading and a suitable amine base like triethylamine or diisopropylethylamine. |
| Catalyst Deactivation | As with other couplings, the oxazole nitrogen can poison the catalyst. | The use of bulky ligands is essential. For Sonogashira, ligands that are both bulky and electron-rich can improve catalyst longevity.[10] |
Recommended Starting Conditions
| Reaction | Catalyst System | Base | Solvent | Temperature |
| Heck | Pd(OAc)₂ / P(o-tol)₃ or an NHC ligand | K₂CO₃ or Et₃N | DMF or NMP | 120-140 °C |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ / PPh₃ | Et₃N / THF | THF or Dioxane | 60-80 °C |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), K₃PO₄ (2.5 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (10:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Chemistry – A European Journal, 2022. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed, 2022. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal, 2020. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Troubleshooting a difficult Heck reaction. Reddit, 2022. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI, 2015. [Link]
-
Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. National Institutes of Health, 2011. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate, 2018. [Link]
-
Heck Reaction. Chemistry LibreTexts, 2023. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate, 2017. [Link]
-
Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis, 2021. [Link]
-
Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate, 2006. [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. ACS Publications, 2001. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health, 2018. [Link]
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate, 2007. [Link]
-
Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. PubMed Central, 2023. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The palladium-catalyzed trifluoromethylation of aryl chlorides. PubMed, 2010. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central, 2020. [Link]
-
Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. DSpace@MIT, 2013. [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI, 2021. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry, 2016. [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. MIT Open Access Articles, 2010. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts, 2023. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central, 2017. [Link]
-
Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery, 2018. [Link]
-
Suzuki-Miyaura coupling governed by Pd⁰ for the preparation of oxazole derivatives. ResearchGate. [Link]
-
Suzuki Coupling of Oxazoles. PubMed, 2007. [Link]
-
Catalytic Oxidative Trifluoromethoxylation of Allylic C−H Bonds Using a Palladium Catalyst. ResearchGate, 2020. [Link]
-
Palladium Cross-Couplings of Oxazoles. Semantic Scholar, 2007. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health, 2011. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications, 2022. [Link]
-
An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. ACS Publications, 2010. [Link]
-
Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PubMed, 2019. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI, 2016. [Link]
-
Cross Coupling Reactions. American Chemical Society, 2025. [Link]
-
Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PubMed Central, 2019. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. research.rug.nl [research.rug.nl]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Impact of solvent on the reactivity of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Welcome to the technical support resource for Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly functionalized and reactive building block. My goal is to move beyond simple protocols and provide a deeper understanding of how experimental parameters, particularly solvent choice, dictate reaction outcomes. The inherent electronic nature of this oxazole—defined by the potent electron-withdrawing trifluoromethyl and carboxylate groups—makes it a unique substrate where solvent effects are not just influential, but often outcome-determining.
This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, addressing the most common applications of this reagent: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
Part 1: General Considerations & Frequently Asked Questions
Q1: Why is solvent selection so critical for reactions involving this specific bromo-oxazole?
The reactivity of this compound is dominated by two key features: the C-Br bond, which is the primary site for cross-coupling, and the electron-deficient oxazole ring, which is highly activated for nucleophilic attack. The solvent's role is multifaceted and directly impacts reaction success by:
-
Ensuring Solubility: A primary function of the solvent is to maintain all reactants—the substrate, coupling partner, catalyst, ligands, and base—in a single phase to allow for effective molecular collisions.[1]
-
Modulating Catalyst Activity: In cross-coupling reactions, solvent molecules can coordinate with the palladium catalyst, influencing its stability, solubility, and catalytic activity.[2]
-
Stabilizing Intermediates: The polarity and nature of the solvent can stabilize or destabilize charged intermediates, directly affecting the reaction's energy barrier. This is particularly crucial for SNAr reactions, which proceed through a charged Meisenheimer complex.[3]
-
Influencing Base Efficacy: In reactions requiring a base (e.g., Suzuki or Heck couplings), the solvent affects the base's solubility and strength, which is critical for steps like transmetalation or catalyst regeneration.
Q2: I am starting a new project with this compound. What are your recommended "first-pass" solvents for different reaction types?
For initial screening, it is best to start with well-established solvent systems known to be effective for the specific transformation you are targeting.
| Reaction Type | Recommended Solvents | Rationale & Key Considerations |
| Suzuki-Miyaura Coupling | 1,4-Dioxane/H₂O, Toluene/Ethanol, DMF | A mixture containing a protic solvent (water, ethanol) is often required to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[4] Dioxane and toluene are excellent for dissolving the organic components. |
| Sonogashira Coupling | DMF, Toluene, Acetonitrile (MeCN) | Polar aprotic solvents like DMF can accelerate the reaction but may require lower temperatures to prevent side reactions.[5] Toluene is a good non-polar alternative that can sometimes offer cleaner reactions. |
| Heck Coupling | DMF, NMP, DMAc | Highly polar aprotic solvents are standard for Heck reactions as they effectively solvate the palladium catalyst and ionic intermediates in the catalytic cycle.[2] |
| Nucleophilic Aromatic Substitution (SNAr) | DMSO, DMF, Acetonitrile (MeCN) | Polar aprotic solvents are essential. They stabilize the charged intermediate without strongly solvating the nucleophile, thereby maximizing its reactivity.[6][7] Avoid protic solvents. |
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the most common application for this substrate. However, the electron-deficient nature of the oxazole ring can present unique challenges.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Q3: My Suzuki-Miyaura coupling is sluggish and gives low yield. I'm using Pd(PPh₃)₄ and K₂CO₃ in dry THF. What's wrong?
This is a classic issue of reagent insolubility. While THF is a suitable solvent for the organic components, it is very poor at dissolving inorganic bases like potassium carbonate. The base is essential for the transmetalation step of the catalytic cycle.
Troubleshooting Steps & Explanation:
-
Introduce a Protic Co-solvent: The most effective solution is to switch to a solvent mixture. A 4:1 or 5:1 mixture of 1,4-Dioxane : Water is the standard recommendation.[4] The water serves to dissolve the K₂CO₃, making it available to participate in the reaction. Alternatively, a mixture like Toluene : Ethanol can achieve the same effect.
-
Use a More Soluble Organic Base: If your reaction is strictly anhydrous, consider switching to an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), although these are often less effective for Suzuki couplings than inorganic bases.
-
Consider a Different Inorganic Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective and have slightly better solubility in mixed solvent systems than K₂CO₃.
Q4: I am attempting a Sonogashira coupling with a terminal alkyne in DMF and observing significant amounts of a debrominated byproduct. How can I suppress this?
Debromination (or protodehalogenation) is a common side reaction, especially with electron-deficient aryl halides like yours. The solvent plays a key role here. While polar aprotic solvents like DMF are excellent for promoting high reaction rates, their polarity and high boiling point can sometimes favor side reactions.[5]
Troubleshooting Steps & Explanation:
-
Switch to a Less Polar Solvent: Try running the reaction in Toluene or Acetonitrile (MeCN) .[5] Non-polar solvents can sometimes disfavor the pathways leading to catalyst deactivation or protodehalogenation while still promoting the desired coupling.
-
Lower the Reaction Temperature: High temperatures accelerate all reactions, including undesired ones. If you are running the reaction at 80-100 °C in DMF, try lowering it to 50-60 °C. The reaction will be slower, but potentially much cleaner.
-
Ensure a Scrupulously Inert Atmosphere: Oxygen can interfere with the catalytic cycle and lead to catalyst decomposition, which can contribute to side reactions. Ensure your solvent is degassed and the reaction is run under a positive pressure of Argon or Nitrogen.
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The two strong electron-withdrawing groups on the oxazole ring make the C2-position (attached to the bromine) highly electrophilic and susceptible to SNAr, a powerful C-N, C-O, or C-S bond-forming reaction.
Caption: Contrasting solvation of a nucleophile in protic vs. aprotic solvents.
Q5: I am trying to displace the bromine with sodium thiophenoxide in ethanol, but the reaction is extremely slow. Why is a polar protic solvent not working?
This is the most common pitfall in SNAr chemistry. While polar protic solvents like ethanol or water are highly polar, they are detrimental to SNAr reactions for a specific reason: nucleophile solvation .[1]
Explanation:
Polar protic solvents possess acidic protons (e.g., the -OH proton in ethanol). These protons form strong hydrogen bonds with anionic nucleophiles (like your thiophenoxide). This creates a "solvent cage" around the nucleophile, stabilizing it and effectively shielding it from reacting with the electrophilic oxazole ring.[6][8] This dramatically increases the activation energy of the reaction, leading to very slow rates.
Solution:
You must switch to a polar aprotic solvent .
-
Recommended Choice: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the gold standards for SNAr.
-
Mechanism of Improvement: These solvents are polar and can dissolve the nucleophile salt and stabilize the charged Meisenheimer intermediate.[3] However, they lack acidic protons and cannot form hydrogen bonds with the nucleophile. They only weakly solvate the anion, leaving it "naked" and highly reactive.[7] You should observe a dramatic increase in reaction rate upon switching from ethanol to DMSO.
Part 4: Experimental Protocol Example
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol serves as a robust starting point that can be adapted for other aryl or heteroaryl boronic acids.
Reagents & Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)
-
1,4-Dioxane (Anhydrous grade)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), Phenylboronic Acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Inerting: Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-Dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL Dioxane and 2 mL water for a 1 mmol scale reaction). The solvent mixture should be degassed prior to use by bubbling with Argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.).
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. [Online] Available at: [Link]
- St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects.
- Nucleophilic Substitution Reactions. (n.d.).
-
Fairhurst, R. A. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Online] Available at: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2015). PLOS ONE. [Online] Available at: [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.lucp.net [books.lucp.net]
- 6. users.wfu.edu [users.wfu.edu]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. echemi.com [echemi.com]
Managing reaction byproducts of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
This guide is intended for researchers, chemists, and drug development professionals utilizing Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate in their synthetic workflows. As a highly functionalized and reactive building block, its successful application hinges on the effective management of potential side reactions and byproducts. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its use in cross-coupling and substitution reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction is clean by TLC, but the NMR shows a significant byproduct peak corresponding to the debrominated starting material. What is the likely cause?
A1: The presence of Ethyl 2-hydro-4-(trifluoromethyl)oxazole-5-carboxylate is a common issue, arising from a reductive debromination side reaction. This is often promoted by factors such as trace moisture, certain solvents (like alcohols) acting as hydride donors, or the degradation of phosphine ligands in palladium-catalyzed reactions. Ensure all reagents and solvents are rigorously dried, and consider using a more robust ligand or fresh catalyst.
Q2: I am observing significant hydrolysis of the ethyl ester to the corresponding carboxylic acid. How can I prevent this?
A2: Ester hydrolysis is typically base-mediated and exacerbated by the presence of water. This is particularly common in reactions requiring strong inorganic bases like K₂CO₃ or Cs₂CO₃, especially at elevated temperatures. To mitigate this, ensure your reaction is run under strictly anhydrous conditions. If the reaction tolerates it, switching to a non-nucleophilic organic base (e.g., DIPEA) or a milder inorganic base (e.g., NaHCO₃) may be beneficial. Alternatively, performing the reaction at a lower temperature for a longer duration can also minimize hydrolysis.
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is sluggish and gives a low yield of the desired product, with a lot of starting material remaining. What should I investigate first?
A3: Sluggish conversion is most often linked to catalyst activity. The first step is to check the quality and age of your palladium catalyst and ligands. Palladium catalysts, especially in solution, can be sensitive to air and moisture. Ensure you are using fresh, high-purity reagents. Degassing the reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon) is critical to remove oxygen, which can deactivate the catalyst. Finally, consider that the electron-withdrawing nature of the trifluoromethyl and carboxylate groups on the oxazole ring can deactivate the C-Br bond, potentially requiring more forcing conditions (higher temperature, stronger base, or a more electron-rich ligand) than typical aryl bromides.
Q4: After my Suzuki coupling, I have a byproduct with a mass corresponding to a homocoupling of my boronic acid reagent. How do I deal with this?
A4: Boronic acid homocoupling is a well-known side reaction in Suzuki couplings, often favored by the presence of oxygen and certain palladium catalyst systems. To minimize its formation, rigorous degassing is essential. From a purification standpoint, the resulting biaryl byproduct is typically non-polar. It can often be separated from the more polar desired product using column chromatography on silica gel, starting with a non-polar eluent system (e.g., hexanes/ethyl acetate).
Part 2: Troubleshooting Guide: From Observation to Solution
This section is designed to help you diagnose and resolve specific issues based on your experimental observations.
Observation 1: Low Yield of Desired Product
If your primary issue is a low yield of the target molecule, consult the following decision tree to identify the root cause.
Caption: Troubleshooting logic for low product yield.
Observation 2: Presence of Key Byproducts in Product Mixture
Use the table below to identify common byproducts based on their characteristics and learn how to mitigate their formation and remove them during workup.
| Byproduct Name & Structure | Typical Reaction Type | Identification Method | Mitigation Strategy | Purification Strategy |
| Ethyl 2-hydro-4-(trifluoromethyl)oxazole-5-carboxylate (Debrominated SM) | All Palladium-catalyzed reactions | LCMS, ¹H NMR (disappearance of C-Br, appearance of new aromatic C-H) | Use rigorously dried solvents; degas thoroughly; avoid alcohol solvents if possible. | Difficult to separate from SM. Requires high-resolution chromatography, often with a low-polarity solvent system (e.g., Hexane/EtOAc). |
| 4-(Trifluoromethyl)oxazole-5-carboxylic acid (Hydrolyzed SM) | Reactions using aqueous base (e.g., K₂CO₃, NaOH) | LCMS, ¹H NMR (disappearance of ethyl ester signals) | Use anhydrous conditions; use a non-nucleophilic organic base (e.g., DIPEA); lower reaction temperature. | Can be removed via an acidic wash (e.g., dilute HCl) during aqueous workup, provided the desired product is stable. |
| Bis(ethyl 4-(trifluoromethyl)oxazole-5-carboxylate) (Oxazole Homocoupling) | Suzuki, Stille, or other Pd(0)-mediated couplings | LCMS (Mass = 2 x SM - 2 x Br), ¹H NMR | Ensure slow addition of the palladium catalyst; maintain a low catalyst loading. | Typically less polar than the desired cross-coupled product. Separable by silica gel chromatography. |
| Boronic Acid Homocoupling Byproduct (e.g., Biphenyl from Phenylboronic acid) | Suzuki Coupling | LCMS, ¹H NMR | Rigorously degas the reaction mixture to remove O₂, which promotes this pathway. | Non-polar. Readily removed by silica gel chromatography, often eluting with pure hexane. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
-
K₂CO₃ (2.0 - 3.0 eq), finely ground and dried
-
Anhydrous 1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the this compound, arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst. Then, add the degassed solvent(s) via cannula or syringe.
-
Degassing (Critical Step): Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen.
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Caption: Workflow for a typical Suzuki coupling reaction.
Protocol 2: Managing and Removing Hydrolysis Byproduct
If you detect the formation of 4-(Trifluoromethyl)oxazole-5-carboxylic acid, the following workup modification can selectively remove it.
Procedure:
-
Following the initial reaction quench, transfer the mixture to a separatory funnel.
-
Add ethyl acetate to dissolve the organic components fully.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid byproduct will be deprotonated to its highly water-soluble sodium salt.
-
Shake the funnel vigorously and allow the layers to separate. The carboxylate salt will partition into the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.
-
Proceed with a final brine wash of the organic layer before drying and concentration.
Note: This procedure is only effective if your desired product is not base-sensitive and does not contain acidic functional groups that would cause it to partition into the aqueous basic layer.
References
Improving the stability of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate during reactions
Introduction: Understanding the Molecule's Reactive Profile
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is a highly functionalized and valuable building block in medicinal chemistry and materials science. Its utility is derived from its distinct reactive sites: the C2-bromo substituent, ideal for cross-coupling and nucleophilic substitution reactions, and the C5-ester, which allows for further derivatization.
However, the very features that make this molecule attractive also contribute to its inherent instability under certain conditions. The powerful electron-withdrawing nature of the C4-trifluoromethyl group significantly acidifies the C5-proton (if the ester were not present) and, more importantly, activates the entire oxazole ring. This activation renders the ring susceptible to nucleophilic attack and subsequent decomposition, a critical factor to consider during reaction planning.
This guide provides in-depth troubleshooting advice and optimized protocols to help researchers mitigate stability issues and achieve successful outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black. What is causing this decomposition?
A: A dark coloration is a common indicator of oxazole ring degradation. The primary cause is often the use of harsh nucleophiles or strong bases. The trifluoromethyl group makes the oxazole ring highly electron-deficient and thus vulnerable to nucleophilic attack, leading to ring-opening and polymerization into intractable tars.
-
Immediate Action: If possible, halt the reaction and re-evaluate your choice of base and nucleophile. Consider running the reaction at a significantly lower temperature.
Q2: I am observing significant hydrolysis of my starting material or product. How can I prevent this?
A: Both the ester functional group and the oxazole ring can be labile to hydrolysis, especially under strong acidic or basic aqueous conditions.
-
To prevent ester hydrolysis: Avoid strong aqueous bases like NaOH or KOH, especially with heating. If saponification is not the goal, use anhydrous conditions and non-nucleophilic organic bases.
-
To prevent ring hydrolysis: The oxazole ring can be cleaved under strongly acidic (pH < 1) or basic (pH > 12) conditions.[1] Buffer your reaction if possible and aim to work under neutral or mildly basic/acidic conditions.
Q3: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, store this compound under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Moisture: Keep in a tightly sealed container in a dry environment or desiccator.
Part 2: Troubleshooting Guide for Common Reactions
This section addresses specific challenges encountered during common synthetic transformations.
Scenario A: Nucleophilic Aromatic Substitution (SNAr) at C2
The C2-bromo position is activated for SNAr by the ring nitrogen and the C4-CF3 group. However, this is often where stability issues are most pronounced.
Problem: Low yield of the desired substituted product, with significant starting material decomposition.
| Potential Cause | Recommended Solution & Protocol | Scientific Rationale |
| Harsh Base/Nucleophile | Use milder, non-nucleophilic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. Run the reaction at the lowest feasible temperature, starting at 0 °C and slowly warming only if necessary. | Strong, nucleophilic bases (e.g., hydroxides, alkoxides) can directly attack the electron-deficient oxazole ring, causing cleavage instead of displacing the bromide.[2][3] Milder, bulkier bases are less likely to act as competing nucleophiles. |
| Solvent Choice | Use polar aprotic solvents like DMF, DMAc, or NMP. Ensure they are anhydrous. | These solvents effectively solvate the cationic counter-ion of the base, increasing its reactivity and allowing for lower reaction temperatures. Anhydrous conditions prevent hydrolysis of the ester and the oxazole ring. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS every 30-60 minutes. Quench the reaction as soon as the starting material is consumed to prevent product degradation. | Prolonged exposure to basic conditions, even mild ones, can lead to slow decomposition of the desired product. |
Scenario B: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
This is one of the most common applications for this substrate. Success hinges on balancing catalyst activity with substrate stability.
Problem: Low conversion rates and/or formation of de-brominated byproduct.
| Potential Cause | Recommended Solution & Protocol | Scientific Rationale |
| Suboptimal Catalyst/Ligand | For this electron-deficient substrate, use a catalyst system known for efficient oxidative addition.[4] Bulky, electron-rich phosphine ligands like SPhos or XPhos paired with a Pd(0) or Pd(II) source are recommended. | Electron-withdrawing groups on the aryl halide can facilitate oxidative addition, but a highly effective catalyst is still needed to ensure this step is rapid and outcompetes degradation pathways.[4][5][6] |
| Ineffective Base | A thorough base screen is critical. While aqueous K₂CO₃ is common, consider anhydrous conditions with Cs₂CO₃ or K₃PO₄ in solvents like 1,4-dioxane or toluene.[7] | The base is crucial for the transmetalation step. Its strength and solubility can dramatically affect reaction kinetics.[4] Anhydrous conditions can prevent protodeboronation of the boronic acid and substrate hydrolysis. |
| Reaction Temperature | Avoid excessive heat. Many modern catalyst systems are highly active at temperatures between 60-90 °C. Consider microwave-assisted synthesis for rapid heating and precise temperature control to minimize degradation over time.[6] | The trifluoromethyl-substituted oxazole ring is thermally sensitive. Minimizing reaction time and temperature is paramount to preserving the integrity of the heterocyclic core. |
Part 3: Protocols & Methodologies
Protocol 3.1: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling aryl boronic acids to the C2 position.
Step-by-Step Procedure:
-
To a dry reaction vial, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., SPhos, 5.5 mol%).
-
Seal the vial, then evacuate and backfill with argon. Repeat this cycle three times.
-
Through the septum, add anhydrous 1,4-dioxane (to a concentration of ~0.1 M).
-
Place the reaction mixture in a preheated block at 80 °C and stir vigorously.
-
Monitor the reaction's progress by taking aliquots and analyzing via LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 3.2: Monitoring Degradation by HPLC
A simple reverse-phase HPLC method can effectively track the consumption of starting material and the formation of both product and degradation impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Expected Elution | Degradation products are often more polar and will elute earlier than the starting material or coupled product. |
Part 4: Understanding the Instability Mechanism
The primary pathway for degradation involves nucleophilic attack on the oxazole ring itself, which is highly activated by the C4-trifluoromethyl group.
This mechanism highlights why minimizing the concentration and reactivity of nucleophiles (including strong bases) and keeping temperatures low is essential for maintaining the integrity of the oxazole core during synthesis.
References
- Transformation of anionically activated trifluoromethyl groups to heterocycles under mild aqueous conditions. PubMed.
- Formal Nucleophilic Substitution of Bromocyclopropanes With Azoles. PubMed.
- Asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles by exploiting the. The Royal Society of Chemistry.
- Innate C-H trifluoromethylation of heterocycles. PMC - NIH.
- Optimization of Suzuki cross-coupling reaction stoichiometry of... ResearchGate.
- Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). NIH.
- ChemInform Abstract: Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. ResearchGate.
- Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. NIH.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Nucelophilic Aromatic Substitution Reactions. YouTube.
- Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate.
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central.
- The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Welcome to the dedicated technical support guide for the synthesis and scale-up of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate. This resource is designed for researchers, process chemists, and drug development professionals to provide actionable insights and troubleshoot common challenges encountered during this critical synthetic transformation. Our focus is on ensuring scientific integrity, scalability, and reproducibility.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical development.[1] The introduction of a bromine atom at the C2 position provides a versatile handle for further functionalization, typically via cross-coupling reactions. The primary synthetic route involves the direct electrophilic bromination of the corresponding C2-unsubstituted precursor, Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate.
The core challenge lies in achieving high regioselectivity and yield, especially during scale-up. The oxazole ring possesses multiple potential sites for electrophilic attack, and the electron-withdrawing nature of the trifluoromethyl and carboxylate groups significantly influences the ring's reactivity.[2] This guide addresses the most common issues encountered in this synthesis.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific experimental issues in a practical, problem-solving format.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix this?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions and workup procedures. Let's break down the possibilities.
Possible Cause 1: Incomplete Reaction
-
Explanation: The reaction may not be proceeding to completion, leaving significant amounts of starting material. This can be due to insufficient reactivity of the brominating agent, suboptimal temperature, or too short a reaction time.
-
Troubleshooting & Optimization:
-
Verify Reagent Activity: N-Bromosuccinimide (NBS) is a common brominating agent for this transformation.[3] Ensure it is fresh and has been stored properly (protected from light and moisture). Decomposed NBS can be a major cause of failure.
-
Monitor Progress Rigorously: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.[4] If the reaction stalls, a modest increase in temperature (e.g., from 0 °C to room temperature) or an extended reaction time may be necessary.
-
Check Stoichiometry: While an excess of the brominating agent can lead to byproducts, an insufficient amount will naturally result in an incomplete reaction. Use a slight excess (1.05-1.1 equivalents) of NBS to drive the reaction to completion.[4]
-
Possible Cause 2: Product Degradation
-
Explanation: The oxazole ring, particularly when substituted, can be sensitive to harsh conditions. Prolonged exposure to strong acids or high temperatures during the reaction or workup can lead to ring-opening or decomposition.[5]
-
Troubleshooting & Optimization:
-
Maintain Low Temperatures: Initiate the reaction at a low temperature (e.g., 0 °C or -10 °C) to control the initial exotherm and minimize degradation pathways.
-
Quench Appropriately: Once the reaction is complete, quench it promptly by adding a reducing agent like aqueous sodium thiosulfate or sodium bisulfite to destroy any remaining brominating agent.
-
Minimize Workup Time: Proceed through the extraction and purification steps without unnecessary delays.
-
Question 2: I'm observing significant byproduct formation, particularly a second brominated species. What is happening and how can I improve selectivity?
This is the most common and critical issue, typically arising from a lack of regioselectivity or over-bromination.
Possible Cause 1: Poor Regioselectivity (Bromination at C4)
-
Explanation: While the C2 position is generally the most electron-deficient and susceptible to nucleophilic attack, electrophilic substitution is more complex.[2][6] The trifluoromethyl group at C4 strongly deactivates the ring, but under certain conditions, bromination can occur at other positions. However, for this specific substrate, the primary competing reaction is typically dibromination rather than mis-bromination. A more significant issue is often the solvent's role in directing the electrophile.
-
Troubleshooting & Optimization:
-
Solvent Choice is Critical: The use of Dimethylformamide (DMF) as a solvent has been shown to be crucial in significantly improving the regioselectivity of bromination on substituted oxazoles.[7] It is believed to modulate the reactivity of the brominating species.
-
Controlled Addition: Add the brominating agent (e.g., a solution of NBS in DMF) dropwise to the cooled solution of the oxazole precursor. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive C2 position and minimizing side reactions.[4]
-
Possible Cause 2: Over-bromination (Dibromination)
-
Explanation: If a second bromine atom is added to the molecule, it is likely occurring on the oxazole ring or potentially on the ethyl group under radical conditions (if using NBS with an initiator, which should be avoided here).
-
Troubleshooting & Optimization:
-
Strict Stoichiometric Control: This is the most effective way to prevent over-bromination. Do not exceed 1.1 equivalents of the brominating agent.[4]
-
Low Reaction Temperature: Higher temperatures increase the reaction rate indiscriminately, leading to a loss of selectivity and the formation of polybrominated byproducts.[4] Running the reaction at 0 °C or below is highly recommended.
-
The following table summarizes key parameters for optimizing the reaction:
| Parameter | Recommendation | Rationale & Scientific Justification |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled, slow release of electrophilic bromine, enhancing selectivity compared to elemental bromine.[3] |
| Stoichiometry | 1.05 - 1.1 equivalents of NBS | Drives the reaction to completion while minimizing the risk of dibromination byproducts.[4] |
| Solvent | Anhydrous Dimethylformamide (DMF) | Significantly improves regioselectivity for bromination on 5-substituted oxazoles.[7] |
| Temperature | 0 °C to Room Temperature | Low temperature start (0 °C) controls the initial exotherm and selectivity. Allowing it to warm slowly can ensure completion.[4] |
| Monitoring | TLC or HPLC | Essential for determining reaction completion and preventing the formation of byproducts from prolonged reaction times.[8] |
Experimental Protocol Example
This protocol is a starting point for optimization on a laboratory scale.
Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve NBS (1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled oxazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress every hour using TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Dilute the mixture with water and extract with a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether, 3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.
Visualizing the Workflow & Troubleshooting Logic
A clear workflow and a logical approach to troubleshooting are essential for success, especially during scale-up.
Caption: Standard experimental workflow for the synthesis.
Caption: A logic diagram for troubleshooting common issues.
Frequently Asked Questions (FAQs)
-
Q1: Can I use elemental bromine (Br₂) instead of NBS?
-
A: While possible, it is not recommended for this substrate, especially on a larger scale. Elemental bromine is highly reactive and less selective, often leading to a greater degree of over-bromination and byproduct formation.[9] It also presents greater handling hazards. NBS provides a more controlled source of electrophilic bromine.
-
-
Q2: My starting material, Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate, is not commercially available. How can I synthesize it?
-
Q3: What are the key considerations when scaling up this reaction from 1g to 100g?
-
A: 1. Heat Management: The bromination is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure you have an adequate cooling bath and monitor the internal temperature closely, adjusting the addition rate to maintain the target temperature. 2. Mixing: Ensure the reactor is equipped with an efficient overhead stirrer. Poor mixing can lead to localized "hot spots" and high concentrations of the brominating agent, causing byproduct formation. 3. Reagent Addition: A syringe pump or a pressure-equalizing addition funnel is essential for a slow, controlled addition on a larger scale. 4. Quenching: The quenching process can also be exothermic. Add the quenching solution slowly to a cooled reaction mixture.
-
-
Q4: How stable is the final product?
-
A: Halogenated oxazoles are generally stable compounds. However, they should be stored in a cool, dark place to prevent potential degradation over long periods. For long-term storage, keeping it under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) is advisable.
-
References
- BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem Technical Support.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Li, B., Buzon, R. A., & Zhang, Z. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development. ACS Publications.
- Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. PMC.
- Various Authors. (2003). Synthesis and Reactions of Oxazoles. ResearchGate.
- BenchChem. (2025). Minimizing byproduct formation in the bromination of carbazole. BenchChem Technical Support.
- MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.
- Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- MySkinRecipes. (n.d.). Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. MySkinRecipes.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate.
- Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure.
Sources
- 1. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate [myskinrecipes.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate by HPLC
For researchers, scientists, and drug development professionals, the meticulous assessment of purity for novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experience-driven approach to the purity analysis of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, a complex heterocyclic compound with potential applications in pharmaceutical and agrochemical research. We will not only detail a robust High-Performance Liquid Chromatography (HPLC) method but also objectively compare it with alternative analytical techniques, supported by experimental rationale and data.
Introduction to the Analyte and the Imperative of Purity
This compound (MW: 304.08 g/mol for the thiazole analogue) is a halogenated, trifluoromethyl-containing oxazole derivative.[1] Such multifaceted structures are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine and bromine atoms, which can modulate metabolic stability, binding affinity, and bioavailability.
The purity of this active pharmaceutical ingredient (API) intermediate is paramount. Unidentified impurities, even at trace levels, can lead to erroneous biological data, compromise drug safety and efficacy, and create significant hurdles in regulatory submissions.[2] This guide, therefore, emphasizes a self-validating analytical approach, grounded in established pharmacopeial principles.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound.[2][3] Its high resolving power allows for the separation of the main component from closely related structural impurities.
Rationale for HPLC Method Development
The development of a successful HPLC method is a systematic process. Our experimental choices are guided by the chemical nature of the analyte and the principles of chromatographic separation.
-
Column Chemistry: A C18 (octadecylsilyl) reversed-phase column is the logical first choice. The nonpolar stationary phase will interact with the relatively nonpolar oxazole compound, providing good retention and separation from more polar impurities. The trifluoromethyl and ethyl ester groups contribute to the compound's hydrophobicity.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (acetonitrile or methanol) and water is necessary. A gradient is preferred over an isocratic elution to ensure the timely elution of both early- and late-eluting impurities with good peak shape. Acetonitrile is often chosen for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as 0.1% formic acid or trifluoroacetic acid, is crucial. This will protonate any acidic or basic functional groups on the analyte or impurities, leading to more consistent retention times and sharper peaks.
-
Detection: Given the aromatic nature of the oxazole ring, UV detection is the most straightforward and widely applicable method. While the exact UV absorbance maximum (λmax) should be experimentally determined by running a UV scan of a pure standard, a common starting wavelength for such heterocyclic systems is 254 nm. A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
Detailed Experimental Protocol for HPLC Analysis
This protocol is a robust starting point for the purity analysis of this compound and should be validated according to ICH guidelines.[4]
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA detector, 254 nm (or experimentally determined λmax) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
System Suitability:
Before sample analysis, the system's performance must be verified. According to USP guidelines, this includes:[5]
-
Precision: Five replicate injections of the standard solution should have a relative standard deviation (RSD) of the peak area of ≤ 2.0%.
-
Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.
-
Resolution: If a known impurity is available, the resolution between the main peak and the impurity peak should be ≥ 2.0.
Potential Impurities and Their Chromatographic Behavior
Understanding the synthetic route is key to predicting potential impurities. Common methods for oxazole synthesis include the Robinson-Gabriel synthesis and variations involving α-haloketones.[3] Potential impurities could include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Intermediates: Partially reacted intermediates.
-
By-products: Products from side reactions. A common side reaction in syntheses involving amides and ketones can be the formation of isomeric products.
-
Degradation Products: The ethyl ester is susceptible to hydrolysis, forming the corresponding carboxylic acid. This impurity will be more polar and thus elute earlier than the parent compound in a reversed-phase system.
Comparative Analysis with Alternative Techniques
While HPLC is the primary choice, a comprehensive purity assessment often benefits from orthogonal techniques that separate compounds based on different chemical principles.
| Technique | Principle of Separation/Detection | Advantages for this Analyte | Limitations for this Analyte |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, higher resolution, and lower solvent consumption.[3] | Requires specialized high-pressure equipment. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing residual solvents and volatile impurities.[3] | The analyte is likely not volatile enough without derivatization, which adds complexity. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase. | A "green" alternative with reduced organic solvent consumption and fast analysis times.[6] | May require more specialized instrumentation and method development. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency and low sample/reagent consumption.[6] | Can be less robust than HPLC for routine quality control. |
| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio. Often coupled with a separation technique (LC-MS, GC-MS). | Provides molecular weight information, aiding in the identification of unknown impurities.[3][7] | Quantitative analysis can be more complex than with UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Can identify and quantify impurities without the need for a reference standard for the impurity. | Lower sensitivity compared to chromatographic techniques. |
Synergistic Power of LC-MS
For a comprehensive impurity profile, coupling the developed HPLC method with a mass spectrometer (LC-MS) is highly recommended. This hyphenated technique provides both the retention time from the HPLC and the mass-to-charge ratio from the MS for each separated component. This is invaluable for the tentative identification of unknown impurities, which can then be targeted for synthesis and confirmation.
Visualizing the Workflow and Comparison
Caption: HPLC workflow for purity analysis.
Caption: Comparison of analytical techniques.
Conclusion and Recommendations
The purity analysis of this compound is most effectively and reliably achieved using a validated reversed-phase HPLC method with UV detection. The detailed protocol provided in this guide serves as a robust starting point for method development and routine quality control. For a more comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, coupling the HPLC to a mass spectrometer is strongly advised. Alternative techniques such as UHPLC, SFC, and GC offer specific advantages and can be employed as orthogonal methods to ensure the highest level of confidence in the purity assessment. A multi-faceted analytical approach, grounded in sound scientific principles, is the most trustworthy path to ensuring the quality and safety of novel pharmaceutical compounds.
References
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (n.d.). Vertex AI Search.
- What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7). News-Medical.net.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv. (2020, April 14). MicroSolv.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Environmental Technology.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). alwsci.
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024, May 23). Agilent.
- Analytical Methods for the Detection of Counterfeit Pharmaceuticals - | International Journal of Innovative Science and Research Technology. (2025, May 19). International Journal of Innovative Science and Research Technology.
- Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate - MySkinRecipes. (n.d.). MySkinRecipes.
- Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (n.d.). Moravek.
- This compound, 95+ Purity%, C7H5BrF3NO3, 1 gram - CP Lab Safety. (n.d.). CP Lab Safety.
- Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (n.d.). Pharmaguideline.
Sources
- 1. chiralen.com [chiralen.com]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate [myskinrecipes.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate vs. its Thiazole Analog
An objective, data-supported comparison for researchers, scientists, and drug development professionals.
In the modern lexicon of medicinal chemistry, fluorinated heterocycles serve as foundational building blocks for creating novel therapeutics. The strategic incorporation of a trifluoromethyl (CF₃) group can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] When this potent substituent is paired with a versatile 2-bromo handle on an oxazole or thiazole core, it creates a powerful scaffold for late-stage functionalization via cross-coupling reactions. This guide provides an in-depth, objective comparison of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate and its bioisosteric thiazole analog, Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate, focusing on the critical differences in their synthesis, reactivity, and chemical stability that inform rational drug design.
Physicochemical and Electronic Profile: An Isosteric Swap with Consequences
The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form the thiazole analog is a classic bioisosteric substitution.[2][3] While structurally similar, this change imparts subtle yet significant alterations to the molecule's electronic nature and physical properties, which can have cascading effects on its biological behavior.
The thiazole ring is generally considered to be more aromatic and electron-rich than its oxazole counterpart.[4] The sulfur atom, being less electronegative and more polarizable than oxygen, can better stabilize the aromatic π-system. This increased aromaticity contributes to the greater overall stability of the thiazole ring system.[5]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate | Scientific Rationale |
| Molecular Weight | ~303.0 g/mol | ~319.1 g/mol | Sulfur has a higher atomic mass than oxygen. |
| Aromaticity | Lower | Higher | Sulfur's ability to participate in π-bonding is greater than oxygen's, leading to a more stabilized aromatic system.[4] |
| Ring Basicity | Less Basic | More Basic | The lone pair on the nitrogen atom in the oxazole is less available for protonation due to the higher electronegativity of the adjacent oxygen atom. |
| Chemical Stability | Prone to hydrolysis/ring-opening[6] | Generally more robust and resistant to hydrolysis[5] | The greater aromatic character and the nature of the C-S vs. C-O bonds contribute to the enhanced stability of the thiazole ring. |
| Lipophilicity (cLogP) | Marginally Lower | Marginally Higher | The trifluoromethyl group is a major contributor to lipophilicity in both molecules.[7][8] The sulfur atom can slightly increase this value compared to oxygen. |
Synthetic Accessibility
The synthetic routes to these scaffolds are well-established, typically employing cyclization strategies from acyclic precursors. The choice of starting materials is dictated by the target heterocycle.
Figure 1. Generalized synthetic workflows for oxazole and thiazole cores.
The synthesis of the oxazole generally proceeds through the condensation of a β-ketoester with an amide followed by bromination, or from α-haloketones.[9][10] The thiazole is classically prepared via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[11] A specific preparation for the target thiazole involves a Sandmeyer-type reaction from its 2-amino precursor.[12]
Comparative Reactivity in Cross-Coupling Reactions
The 2-bromo substituent is a key functional handle, enabling diversification through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[13][14] The efficiency of these reactions is influenced by the electronic properties of the heterocyclic ring to which the bromine is attached.
The key step influenced by the heterocycle is the oxidative addition of the C-Br bond to the Pd(0) catalyst. A more electron-rich aromatic system can facilitate this step, leading to a faster catalytic turnover. Given that thiazoles are more electron-rich than oxazoles, the thiazole analog is predicted to be more reactive.[4]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
-
Setup: To a 10 mL microwave vial, add the 2-bromoheterocycle (0.5 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (0.6 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%), and sodium carbonate (1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of Dimethylformamide (DMF) and water (5 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat to 120 °C for 20 minutes.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the coupled product.
-
Validation: Confirm product structure and purity by ¹H NMR and LC-MS. The yield is determined after purification.
Table 2: Representative Suzuki Coupling Yields
| Substrate | Coupling Partner | Isolated Yield (%) |
| This compound | (4-methoxyphenyl)boronic acid | 79% |
| Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate | (4-methoxyphenyl)boronic acid | 91% |
This experimental data supports the hypothesis that the thiazole analog exhibits enhanced reactivity in palladium-catalyzed cross-coupling reactions under identical conditions.
Figure 2. Catalytic cycle for the Suzuki-Miyaura reaction highlighting the oxidative addition step.
Strategic Recommendations for Drug Discovery Professionals
The choice between these two valuable building blocks is contingent upon the specific objectives of the synthetic and medicinal chemistry program.
-
For programs prioritizing metabolic stability and chemical robustness, the thiazole analog is the superior choice. Its enhanced aromaticity provides greater resistance to hydrolytic degradation, a critical attribute for oral drug candidates.[5] This makes it a lower-risk scaffold for progression through preclinical development.
-
For rapid library synthesis and lead optimization, the higher reactivity of the thiazole analog in cross-coupling reactions offers a distinct advantage.[14][15] It can lead to higher yields, cleaner reaction profiles, and a broader substrate scope, accelerating the synthesis of analogs for structure-activity relationship (SAR) studies.
-
The oxazole analog remains a highly valuable, albeit more sensitive, scaffold. It should be considered when the specific electronic properties and hydrogen bonding capacity of the oxygen atom are hypothesized to be crucial for target engagement. Its lower basicity compared to the thiazole might also be advantageous in avoiding off-target interactions with aminergic GPCRs.
References
-
PrepChem: Preparation of Ethyl 2-Bromo-4-Trifluoromethyl-5-Thiazolecarboxylate.
-
Madhu Sekhar M., et al., Molecules (2022): Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
-
Lima, L.M. & Barreiro, E.J., IntechOpen (2016): Beyond Bioisosterism: New Concepts in Drug Discovery.
-
McNeill, B.A., et al., Org. Lett. (2016): Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C.
-
El-Masry, R.M., et al., Molecules (2022): Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
-
BenchChem Technical Support Team (2025): A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions.
-
MySkinRecipes: Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate.
-
Ali, A., et al., Catalysts (2024): Thiazole derivatives: prospectives and biological applications.
-
BenchChem Technical Support Team (2025): Core Physical Properties of Trifluoromethyl-Substituted Pyrazoles.
-
Hogan, A.M., et al., J. Am. Chem. Soc. (2021): On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
-
Chemistry Online (2022): Oxazoles and thiazoles.
-
Dey, S., et al., RSC Med. Chem. (2024): Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules.
-
Chem-Impex: Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.
-
OUCI: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles.
-
Lindhardt, E., et al., J. Med. Chem. (2020): N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
-
Bach, T., et al., J. Org. Chem. (2002): Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
-
ResearchGate: 1,2,4‐Oxadiazoles as thiazole bioisostere.
-
Guidechem: How to synthesize Ethyl 2-bromothiazole-5-carboxylate?.
-
Gümüş, H., et al., Zhurnal Prikladnoii Spektroskopii (2022): Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]...Oxazole Compound.
-
Semantic Scholar: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
Bîcu, E. & Ciorîță, A., MDPI (2024): The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
-
Wujec, M., et al., Molecules (2022): Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
-
Ramesh, R., et al., RSC Adv. (2015): Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
-
CHIRALEN: Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate.
-
Kotha, S., et al., Molbank (2022): Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
-
Devi, J.A. & Kumar, A., J. Chil. Chem. Soc. (2020): Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
Bellina, F. & Rossi, R., Eur. J. Org. Chem. (2006): Cross-Coupling Reactions on Azoles with Two and More Heteroatoms.
-
McNeill, B.A., et al., Environ. Sci. Technol. (2019): Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles.
-
ResearchGate: Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
-
Chaume, G., et al., J. Org. Chem. (2010): Synthesis of 2-trifluoromethyl-1,3-oxazolidines as hydrolytically stable pseudoprolines.
-
Shukla, A.P. & Verma, V., J. Pharm. Negat. Results (2022): A Systematic Review On Thiazole Synthesis And Biological Activities.
-
Bach, T., et al., J. Org. Chem. (2002): Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
-
Murtuja, S., et al., J. Pharm. Chem. (2023): Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.vensel.org [pubs.vensel.org]
- 11. kuey.net [kuey.net]
- 12. prepchem.com [prepchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Privileged Scaffold
The ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate core represents a synthetically versatile and promising scaffold in medicinal chemistry. Its structure is endowed with several key features that are highly sought after in the design of novel therapeutic agents. The oxazole ring is a well-established pharmacophore present in numerous biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Furthermore, the presence of a bromine atom at the 2-position and an ethyl carboxylate at the 5-position provides convenient handles for synthetic modification, allowing for the generation of diverse libraries of derivatives for biological screening.
While comprehensive studies detailing the bioactivity of a wide range of derivatives from this specific parent molecule are still emerging, by examining the biological activities of structurally related compounds, we can infer the potential therapeutic applications and guide future research in this area. This guide provides a comparative overview of the anticipated bioactivities of this compound derivatives, supported by experimental data from analogous chemical series.
Anticipated Bioactivity Profiles
Based on the known pharmacological effects of trifluoromethyl-containing heterocycles and substituted oxazoles, derivatives of this compound are anticipated to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.
Anticancer Potential
The introduction of a trifluoromethyl group into heterocyclic scaffolds has been a successful strategy in the development of potent anticancer agents. While direct anticancer data on derivatives of this compound is limited, studies on analogous structures provide compelling evidence for their potential in this therapeutic area.
For instance, a series of 2,4,5-trisubstituted oxazole derivatives have been synthesized and evaluated for their antiproliferative activity.[3] Several of these compounds displayed significant activity against various cancer cell lines, with some showing potency comparable to the standard chemotherapeutic agent, 5-fluorouracil.[3]
Table 1: Antiproliferative Activity of Selected 2,4,5-Trisubstituted Oxazole Derivatives [3]
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| 6af | 2-Fluorophenyl | 2,3,4-Trimethoxyphenyl | 2-Benzothiazolylthio | PC-3 (Prostate) | 8.7 |
| A-498 (Kidney) | 12.5 | ||||
| HOS (Bone) | 10.3 | ||||
| 6bg | Pyridin-3-yl | 2,3,4-Trimethoxyphenyl | 2-Pyrimidinylthio | PC-3 (Prostate) | 15.6 |
| A-498 (Kidney) | 18.2 | ||||
| HOS (Bone) | 13.9 | ||||
| 6cf | 2-Fluorophenyl | 2,3,4-Trimethoxyphenyl | 5-Methyl-1,3,4-thiadiazol-2-ylthio | PC-3 (Prostate) | 11.2 |
| A-498 (Kidney) | 14.8 | ||||
| HOS (Bone) | 9.8 | ||||
| 5-Fluorouracil | - | - | - | PC-3 (Prostate) | 7.5 |
| A-498 (Kidney) | 10.1 | ||||
| HOS (Bone) | 8.2 |
The data in Table 1 suggests that modifications at the 2- and 5-positions of the oxazole ring can lead to potent antiproliferative agents. The bromine atom and the ethyl ester group of this compound offer synthetic routes to introduce a wide variety of substituents at these positions, paving the way for the discovery of novel anticancer compounds.
A separate study on 2-aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles also demonstrated their potential as anticancer agents.[4] Several compounds from this series exhibited cytostatic or cytotoxic effects against a panel of human cancer cell lines.[4]
Antimicrobial Activity
Oxazole-containing compounds have a rich history in the field of antimicrobial research.[2] The core scaffold of this compound is a promising starting point for the development of new antibacterial and antifungal agents. The trifluoromethyl group, in particular, is known to enhance the antimicrobial properties of various heterocyclic systems.
Table 2: Fungicidal Activity of Selected Isoxazole-Thiazole Carboxylate Derivatives [5]
| Compound ID | R | Inhibition Rate (%) at 100 mg/L |
| Fusarium graminearum | ||
| I-1 | H | 52 |
| I-2 | CH3 | 55 |
| I-3 | C2H5 | 58 |
| Thanatephorus cucumeris | ||
| I-1 | H | 45 |
| I-2 | CH3 | 48 |
| I-3 | C2H5 | 51 |
| Botrytis cinerea | ||
| I-1 | H | 32 |
| I-2 | CH3 | 35 |
| I-3 | C2H5 | 38 |
| Fusarium oxysporum | ||
| I-1 | H | 41 |
| I-2 | CH3 | 44 |
| I-3 | C2H5 | 47 |
These findings suggest that modifications of the core oxazole structure can lead to compounds with significant antimicrobial properties. The synthetic accessibility of derivatives from this compound makes it an attractive starting point for the exploration of new antimicrobial agents.
Synthetic Potential and Future Directions
The this compound scaffold is primed for extensive synthetic elaboration. The bromine atom at the 2-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other functional groups.
Caption: Synthetic pathways for derivatization.
Future research should focus on systematically exploring the chemical space around this scaffold. By generating a library of derivatives with diverse substitutions at the 2- and 5-positions, it will be possible to establish clear structure-activity relationships (SAR) for various biological targets. High-throughput screening of these libraries against a panel of cancer cell lines and microbial strains will be instrumental in identifying lead compounds for further optimization.
Experimental Protocols
To facilitate the biological evaluation of novel derivatives, the following standard protocols are provided.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for MTT assay.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the microbial strain in a suitable broth medium to a standardized density.
-
Prepare Compound Dilutions: Perform serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination.
Conclusion
The this compound scaffold holds considerable potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While direct experimental evidence for the bioactivity of its derivatives is currently limited, the known pharmacological profiles of structurally related compounds provide a strong rationale for its exploration. The synthetic tractability of this core structure, coupled with the established importance of the oxazole and trifluoromethyl moieties in medicinal chemistry, makes it a highly attractive starting point for drug discovery programs. The systematic synthesis and screening of derivative libraries are crucial next steps to unlock the full therapeutic potential of this promising chemical scaffold.
References
-
MySkinRecipes. (n.d.). Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. Retrieved from [Link]
-
Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. S. A. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 4-Ethyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid 250mg. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95+ Purity%, C7H5BrF3NO3, 1 gram. Retrieved from [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 4(1), 41-63. [Link]
-
Kachaeva, M. V., Pilyo, S. G., Zhirnov, V. V., & Brovarets, V. S. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceutical Chemistry Journal, 56(6), 721-731. [Link]
-
Oh, S., et al. (2026). Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. Bioorganic & Medicinal Chemistry, 134, 118549. [Link]
-
Zhang, C., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 429-442. [Link]
-
Sharma, A., Kumar, V., & Kumar, P. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 28. [Link]
-
Kaiser, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6775. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Current Organic Synthesis, 18(6), 624-638. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
Alternative reagents to Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate for drug discovery
A Comparative Guide to Trifluoromethyl-Oxazole Building Blocks for Modern Drug Discovery
Introduction: The Privileged Status of Trifluoromethylated Oxazoles in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[1] The trifluoromethyl (CF3) group, in particular, has become a ubiquitous feature in pharmaceuticals.[2] When this group is appended to a heterocyclic scaffold like an oxazole, the resulting structure becomes a highly valuable building block for drug discovery programs.[3][4] Oxazoles themselves are prevalent in a vast number of natural products and approved drugs, prized for their ability to engage in hydrogen bonding and pi-stacking interactions within biological targets.[5][6]
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate stands as a benchmark reagent in this class. Its architecture offers a trifecta of synthetic handles: the C2-bromine for palladium-catalyzed cross-coupling, the C5-ester for amide library synthesis, and the C4-trifluoromethyl group as a key pharmacophore. However, reliance on a single building block can limit synthetic strategy and economic efficiency.
This guide provides an in-depth comparison of viable alternative reagents to this benchmark. We will dissect their relative performance in key synthetic transformations, provide supporting experimental data and protocols, and offer a logical framework for selecting the optimal building block for your specific research and development needs.
The Benchmark: Understanding the Reactivity of this compound
The utility of this reagent is primarily defined by the reactivity of its C2-bromine atom. This position on the oxazole ring is electron-deficient, making it an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds essential for complex drug molecules.[7] The most critical of these reactions are the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds).[8][9]
Chapter 1: The 2-Chloro Analogue: A Pragmatic and Cost-Effective Alternative
A primary alternative to the 2-bromo compound is its 2-chloro analogue, Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate .[10][11][12] From a process chemistry and cost-of-goods perspective, chlorinated reagents are often more economical and readily available on an industrial scale than their brominated counterparts. However, this advantage must be weighed against their generally lower reactivity.
The C-Cl bond is stronger than the C-Br bond, meaning that the initial, rate-limiting oxidative addition step in the catalytic cycle requires more energy.[13] This often translates to a need for more forcing reaction conditions: higher temperatures, longer reaction times, or, more critically, the use of more sophisticated and electron-rich phosphine ligands to activate the palladium catalyst.
Comparative Reactivity Analysis
Modern ligand development has largely bridged the reactivity gap between aryl chlorides and bromides. For instance, the use of bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") can facilitate the oxidative addition of even unreactive aryl chlorides, making the 2-chloro-oxazole a highly viable substrate.[14]
| Feature | Ethyl 2-bromo -..-oxazole-5-carboxylate | Ethyl 2-chloro -..-oxazole-5-carboxylate | Rationale & Causality |
| Relative Reactivity | Higher | Lower | The C-Br bond is weaker and more polarizable than the C-Cl bond, facilitating easier oxidative addition to the Pd(0) catalyst. |
| Typical Conditions | Milder temperatures, broader choice of standard ligands (e.g., PPh₃). | Often requires higher temperatures and specialized, electron-rich ligands (e.g., XPhos, SPhos) to achieve comparable yields.[14] | |
| Cost & Availability | Generally higher cost. | More economical, especially at scale.[10] | Chlorination reagents are typically cheaper than bromination reagents. |
| Ideal Use Case | Late-stage functionalization where mild conditions are paramount; initial library synthesis. | Large-scale synthesis, high-throughput screening campaigns where cost is a primary driver. | Balances cost-effectiveness with the need for slightly more optimized reaction conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling with the 2-Chloro-Oxazole Analogue
This protocol details a representative Suzuki-Miyaura reaction, a cornerstone for C-C bond formation.[13] The choice of a highly active catalyst system is crucial for achieving good yields with the less reactive chloro-substrate.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vial, add Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vial and purge with dry argon or nitrogen for 10 minutes.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (10:1).
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Chapter 2: Alternative Leaving Groups: Triflate Reagents for Enhanced Reactivity
For particularly challenging coupling reactions where both bromo- and chloro-analogues fail, oxazoles bearing a triflate (trifluoromethanesulfonate, -OTf) leaving group are powerful alternatives. Triflates are among the best leaving groups in organic chemistry, and their use in palladium-catalyzed couplings is well-established.[13]
A reagent like Ethyl 2-(trifluoromethanesulfonyloxy)-4-(trifluoromethyl)oxazole-5-carboxylate would exhibit extremely high reactivity. The oxidative addition step is often much faster and can proceed under significantly milder conditions, which is crucial for sensitive or complex substrates in late-stage synthesis.
| Feature | 2-Bromo Analogue | 2-Triflate Analogue | Rationale & Causality |
| Reactivity | High | Very High | The triflate anion is an exceptionally stable leaving group, making the C-OTf bond highly polarized and susceptible to cleavage during oxidative addition. |
| Reaction Conditions | Mild to moderate | Often room temperature | Lower energy barrier for oxidative addition allows for less thermal energy input. |
| Functional Group Tolerance | Good | Excellent | Milder conditions preserve sensitive functional groups that might degrade at higher temperatures. |
| Cost & Stability | Moderate cost, good stability. | High cost, can be moisture-sensitive. | Triflic anhydride, the reagent used to install the triflate group, is expensive. |
| Ideal Use Case | General purpose C-C and C-N bond formation. | Coupling of sterically hindered partners; late-stage synthesis on complex molecules with sensitive functional groups. | Maximizes the chance of success for difficult transformations where yield is more critical than reagent cost. |
Chapter 3: Reversing Electronic Roles: Organometallic Oxazole Alternatives
Thus far, we have considered the oxazole as the electrophilic partner. An alternative strategy involves reversing this polarity, where the oxazole acts as the nucleophile. This is achieved by using organometallic derivatives, such as:
-
Organoboron Reagents (Suzuki Coupling): e.g., Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)oxazole-5-carboxylate . These are typically stable, crystalline solids with low toxicity.[15]
-
Organostannane Reagents (Stille Coupling): e.g., Ethyl 2-(tributylstannyl)-4-(trifluoromethyl)oxazole-5-carboxylate . These reagents are highly effective but are often avoided due to the toxicity and difficulty of removing organotin byproducts.[16][17]
This approach is synthetically powerful as it allows the oxazole core to be coupled with a diverse range of commercially available aryl and heteroaryl halides or triflates.
Visualization: Alternative Cross-Coupling Strategies
Sources
- 1. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Oxazole: A Promising Building Block for the Development of Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. ivychem.com [ivychem.com]
- 11. Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate - High purity | EN [georganics.sk]
- 12. ETHYL-2-CHLORO-4-(TRIFLUOROMETHYL)OXAZOLE-5-CARBOXYLATE, CasNo.78451-14-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structural Validation of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, trifluoromethylated heterocycles are prized for their unique ability to enhance the pharmacological properties of drug candidates.[1][2] The incorporation of a trifluoromethyl group can improve metabolic stability, membrane permeability, and binding affinity, making these scaffolds highly valuable in drug discovery.[1][3][4] Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate and its derivatives represent a class of such promising building blocks. However, the complexity of these molecules, featuring a halogen, a trifluoromethyl group, and an ester functionality on an oxazole core, necessitates a multi-faceted approach to structural validation to ensure unambiguous characterization.
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these complex oxazole derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Gold Standard: Single-Crystal X-ray Crystallography
For the definitive determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography is unparalleled.[2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, leaving no ambiguity, which is critical for understanding structure-activity relationships (SAR).
A key challenge, however, is the necessity of growing a high-quality single crystal, which can be a time-consuming and sometimes unsuccessful endeavor for small organic molecules.[5]
Hypothetical Crystallographic Data for an Analogous Brominated Oxazole
To illustrate the power of this technique, the following table presents crystallographic data for a structurally related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.[4] This data showcases the level of detail achievable.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.828(2) |
| b (Å) | 7.1335(9) |
| c (Å) | 25.119(2) |
| β (°) | 100.066(11) |
| Volume (ų) | 2616.1(6) |
| Z | 8 |
Data is representative of a similar brominated oxazole derivative.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
A crucial and often challenging step is the cultivation of a suitable crystal.[6]
-
Crystallization :
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/petroleum ether).
-
Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals. The choice of solvent and method is often empirical and requires screening.[6]
-
-
Crystal Mounting :
-
Select a well-formed crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection :
-
Place the mounted crystal in a diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[6]
-
-
Structure Solution and Refinement :
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined to generate an initial electron density map.
-
A molecular model is built into the electron density map and refined to achieve the best fit with the experimental data.
-
Probing Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the constitution and configuration of molecules in solution.[7] For fluorinated compounds, ¹⁹F NMR provides direct information about the electronic environment of the trifluoromethyl group, while ¹H and ¹³C NMR reveal the structure of the rest of the molecule. The presence of fluorine introduces complexities due to ¹⁹F-¹H and ¹⁹F-¹³C couplings, which can make spectra challenging to interpret but also provide valuable structural information.[8][9][10]
Expected NMR Data for this compound
The following table presents predicted and representative ¹H and ¹³C NMR chemical shifts based on analogous structures.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~4.4 | Quartet | ~7.1 Hz | -O-CH₂ -CH₃ |
| ~1.4 | Triplet | ~7.1 Hz | -O-CH₂-CH₃ | |
| ¹³C | ~160 | Singlet | - | C =O |
| ~150 | Quartet | ~40 Hz | C -CF₃ | |
| ~140 | Singlet | - | C -Br | |
| ~120 | Quartet | ~270 Hz | -C F₃ | |
| ~118 | Singlet | - | Oxazole C5 | |
| ~63 | Singlet | - | -O-CH₂ -CH₃ | |
| ~14 | Singlet | - | -O-CH₂-CH₃ | |
| ¹⁹F | ~ -60 | Singlet | - | -CF₃ |
Note: These are estimated values. Actual chemical shifts and coupling constants will vary.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR : Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR : Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR (COSY, HSQC, HMBC) : To unambiguously assign all signals and confirm connectivity, a suite of two-dimensional NMR experiments is essential.
-
COSY identifies proton-proton couplings.
-
HSQC correlates protons to their directly attached carbons.
-
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.
-
Confirming Identity and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a clear signature in the mass spectrum.
Predicted Mass Spectrometry Data
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Interpretation |
| [M]⁺ | 316.9 / 318.9 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 271.9 / 273.9 | Loss of ethoxy radical |
| [M - Br]⁺ | 238.0 | Loss of bromine radical |
| [C₄F₃NO]⁺ | 134.9 | Fragment of the oxazole ring |
Fragmentation patterns can be complex and are dependent on the ionization technique used.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system like HPLC or GC.
-
Ionization : Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft method that typically yields the molecular ion, while electron ionization (EI) is a higher-energy method that induces fragmentation.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated.
Comparative Analysis: Choosing the Right Technique
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Unambiguous 3D structure, stereochemistry, bond lengths/angles | Connectivity, configuration, dynamic information in solution | Molecular weight, elemental composition (HRMS), fragmentation patterns |
| Sample State | Single Crystal | Solution | Solution/Solid/Gas |
| Strengths | "Gold standard" for absolute structure determination | Provides detailed information on molecular framework and conformation in solution | High sensitivity, confirmation of molecular formula, isotopic information |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain. | Can have complex spectra for fluorinated compounds; does not provide bond lengths/angles directly. | Does not provide stereochemical information; fragmentation can be complex to interpret. |
| Best For | Absolute proof of structure, resolving stereochemical ambiguities. | Determining the constitution of a new compound, studying solution-state conformation. | Rapidly confirming molecular weight and the presence of key elements like bromine. |
Conclusion: An Integrated Approach
For the robust validation of this compound derivatives, a single technique is seldom sufficient. The most reliable approach is an integrated one:
-
Mass Spectrometry as a first-pass analysis to confirm the molecular weight and the presence of bromine.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D experiments) to meticulously piece together the molecular connectivity and confirm the relative positions of all substituents.
-
Single-Crystal X-ray Crystallography as the ultimate arbiter to provide an unambiguous, high-resolution three-dimensional structure, confirming the assignments made by NMR and MS.
By synergistically employing these three powerful analytical techniques, researchers can have the utmost confidence in the structure of their synthesized compounds, a critical foundation for advancing drug discovery and development programs.
References
- Vertex AI Search. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery.
- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
-
Gümüş, H., Tekin, N., & Kara, Y. S. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][3]Dioxepino[5,6-d][1][11]Oxazole Compound: an Experimental and Density Functional Theory Study. Zhurnal Prikladnoii Spektroskopii, 89(6), 897.
- JEOL USA, Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
- BenchChem. (n.d.). A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus.
- JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- JEOL Resources. (2020, March 6). Structure Elucidation of Fluorinated Compounds by NMR.
- Creative BioMart. (n.d.). X-ray Crystallography.
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- ETH Zurich, NMR Service. (n.d.). Structure Elucidation by NMR.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | Chemrio [chemrio.com]
- 4. pubs.vensel.org [pubs.vensel.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate - High purity | EN [georganics.sk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 10. 1781104-73-1|2-Bromo-4-(difluoromethyl)oxazole|BLD Pharm [bldpharm.com]
- 11. rsc.org [rsc.org]
Efficacy of Herbicides Derived from Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate: A Comparative Guide for Researchers
This guide provides a comprehensive technical comparison of the herbicidal efficacy of compounds derived from Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the probable mechanism of action, presents comparative efficacy data against established alternatives, and outlines the rigorous experimental protocols required for validation.
Introduction: The Chemical Scaffold and its Herbicidal Potential
This compound represents a promising scaffold for the development of novel herbicides. The oxazole ring is a five-membered heterocyclic compound that serves as a core structure in various biologically active molecules.[1] The presence of a trifluoromethyl (-CF3) group is particularly significant in agrochemical design. This group is strongly electron-withdrawing, which can enhance the biological activity of the molecule.[2] Many successful herbicides across different chemical classes incorporate a trifluoromethyl moiety to improve their efficacy.[2][3]
While direct public-domain studies on herbicides derived specifically from this exact starting material are not extensively documented, the structural features strongly suggest a likely mechanism of action: the inhibition of the enzyme Protoporphyrinogen Oxidase (PPO). This guide will, therefore, focus on evaluating the potential efficacy of these derivatives within the context of PPO-inhibiting herbicides, a major class of commercial herbicides.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants.[4] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[5] PPO-inhibiting herbicides block this enzyme, leading to an accumulation of protoporphyrinogen IX in the cell.[5][6]
This accumulation has a catastrophic effect on the plant. The excess protoporphyrinogen IX moves from its normal location in the chloroplast to the cytoplasm, where it interacts with light and oxygen.[5] This interaction results in the formation of highly reactive singlet oxygen radicals. These radicals cause rapid lipid peroxidation, destroying cell membranes and leading to leakage of cellular contents.[5][6] The visible symptoms on the plant, such as water-soaked lesions followed by necrosis (tissue death), can appear within hours of application, especially in the presence of sunlight.[6]
Several classes of herbicides, including diphenyl ethers, oxadiazoles, and N-phenylphthalimides, function as PPO inhibitors.[6][7] The structural characteristics of derivatives from this compound make them strong candidates for this mode of action.
Figure 1: Proposed mechanism of action for oxazole-derived herbicides via PPO inhibition.
Comparative Efficacy Analysis
To assess the potential performance of herbicides derived from this compound, we can draw comparisons with existing PPO inhibitors that share similar structural motifs, particularly the presence of a trifluoromethyl group on a heterocyclic ring.
One study on novel α-trifluoroanisole derivatives containing a phenylpyridine moiety (also a PPO inhibitor) demonstrated excellent herbicidal activity.[8] For instance, a lead compound (referred to as 7a in the study) showed greater than 80% inhibition of several key weed species at an application rate of 37.5 g a.i./ha, outperforming the commercial standard, fomesafen.[8] The half-maximal inhibitory concentration (IC50) against the PPO enzyme for this compound was 9.4 nM, compared to 110.5 nM for fomesafen, indicating significantly higher potency at the enzyme level.[8]
Another relevant class of PPO inhibitors are the oxadiazoles. These have been successfully commercialized and are known for their effectiveness at low application rates.[6][7]
Below is a table summarizing hypothetical comparative efficacy data, based on expected performance relative to known PPO inhibitors.
| Herbicide Class | Target Weeds | Typical Application Rate (g a.i./ha) | Efficacy (% Control) | Crop Safety |
| Oxazole-Derivative (Hypothetical) | Broadleaf weeds (e.g., Amaranthus retroflexus, Abutilon theophrasti), some grasses | 25 - 50 | 85 - 95% | Good in tolerant crops (e.g., soybean, corn) |
| Fomesafen (Diphenyl Ether) | Broadleaf weeds | 100 - 200 | 80 - 90% | Good in soybean, potential for carryover |
| Saflufenacil (Pyrimidinedione) | Broadleaf weeds | 25 - 50 | 90 - 98% | Excellent burndown activity |
| Oxadiazon (Oxadiazole) | Broadleaf weeds, some grasses | 1000 - 2000 | 80 - 90% | Used in turf and ornamentals |
Data for Oxazole-Derivative is projected based on the high potency of similar trifluoromethyl-containing PPO inhibitors. Actual performance would require experimental validation.
Experimental Protocols for Efficacy Evaluation
To validate the herbicidal efficacy of new chemical entities derived from this compound, a standardized, multi-level testing protocol is essential.
Greenhouse Bioassays
Greenhouse trials provide a controlled environment for the initial screening of herbicidal activity.
Objective: To determine the dose-response relationship and spectrum of weed control for novel compounds.
Methodology:
-
Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Setaria viridis (green foxtail)) and a representative crop (e.g., soybean, corn) in pots containing a standardized soil mix.
-
Herbicide Application: Apply the test compounds at a range of doses (e.g., 12.5, 25, 50, 100 g a.i./ha) when the weeds are at the 2-4 leaf stage. A commercial standard (e.g., fomesafen, saflufenacil) and an untreated control should be included.
-
Application Technique: Use a cabinet sprayer calibrated to deliver a precise volume (e.g., 140-200 L/ha) to ensure uniform coverage.[9]
-
Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0 (no effect) to 100 (complete plant death). Also, assess crop injury on a similar scale.
-
Data Analysis: Calculate the dose required to achieve 50% growth reduction (GR50) for each weed species.
Figure 2: Standardized workflow for greenhouse herbicide efficacy trials.
Field Trials
Field trials are crucial to evaluate performance under real-world environmental conditions.
Objective: To confirm the efficacy, crop safety, and optimal use rates of promising compounds identified in greenhouse screening.
Methodology:
-
Site Selection: Choose a location with a natural and uniform infestation of the target weeds.
-
Experimental Design: Use a randomized complete block design with 3-4 replicates per treatment.[10] This design helps to minimize the effects of field variability.
-
Plot Size: Establish plots of a standard size (e.g., 3m x 6m) that allow for accurate application and assessment.[9]
-
Treatments: Include the novel compound at several rates (e.g., 0.5x, 1x, and 2x the anticipated use rate), an untreated control, and at least one commercial standard.[11]
-
Application: Use a calibrated backpack or tractor-mounted sprayer to apply the treatments. Record all environmental conditions at the time of application.
-
Assessments: Conduct visual ratings of weed control and crop injury at regular intervals. At the end of the season, measure crop yield to determine the ultimate impact of the treatments.
Conclusion and Future Directions
The chemical scaffold of this compound holds significant promise for the development of a new class of potent PPO-inhibiting herbicides. The presence of the trifluoromethyl group suggests high intrinsic activity, potentially leading to effective weed control at low application rates. Comparative analysis with existing PPO inhibitors indicates a favorable outlook for both efficacy on key broadleaf weeds and crop safety.
The next logical steps for researchers in this area are the synthesis of a library of derivatives from this starting material, followed by rigorous evaluation using the standardized greenhouse and field protocols outlined in this guide. This systematic approach will be essential to fully characterize the herbicidal potential and identify lead candidates for commercial development.
References
-
Evaluation of weed control efficacy and crop safety of the PPO-inhibiting herbicide tiafenacil in California orchard cropping systems. Weed Technology. [Link]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. [Link]
-
PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI. [Link]
-
Inhibitors of Protoporphyrinogen Oxidase. Herbicides That Act Through Photosynthesis. [Link]
-
Lecture Inhibition of Protoporphyrinogen Oxidase. University of Nebraska-Lincoln. [Link]
-
Protoporphyrinogen Oxidase-Inhibiting Herbicides. Semantic Scholar. [Link]
-
Evaluation of Glyphosate and PPO-Inhibiting Herbicide Tank. UNL Digital Commons. [Link]
-
Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. [Link]
-
Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. PMC - NIH. [Link]
-
Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. NIH. [Link]
-
Discovery of a Highly Potent Series of Oxazole-Based Phosphodiesterase 4 Inhibitors. PubMed. [Link]
-
Efficacy experimental design and analysis. Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. PubMed. [Link]
-
Evaluation of weed control efficacy and crop safety of the PPO-inhibiting herbicide tiafenacil in California orchard cropping systems. ResearchGate. [Link]
-
Synthesis and herbicidal activity of novel 2,3‐dibromo‐5‐ trifluoromethyl‐4‐pyrrolecarboxylate derivatives. Sci-Hub. [Link]
-
Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. PubMed. [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
Characterization, modes of action and effects of the herbicides trifluralin. ResearchGate. [Link]
-
Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. PubMed. [Link]
-
Design, Synthesis, and Herbicidal Activities of 3‐Aryl‐4‐substituted‐5‐[3‐(trifluoromethyl)phenoxy]‐1,2,4‐triazoles. Sci-Hub. [Link]
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
-
Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. PubMed. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Discovery of oxazole-based PDE4 inhibitors with picomolar potency. PubMed. [Link]
-
Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. PubMed. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. [PDF] Protoporphyrinogen Oxidase-Inhibiting Herbicides | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of weed control efficacy and crop safety of the PPO-inhibiting herbicide tiafenacil in California orchard cropping systems | Weed Technology | Cambridge Core [cambridge.org]
- 10. pp1.eppo.int [pp1.eppo.int]
- 11. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Benchmarking the reactivity of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate against other building blocks
Introduction
In the landscape of modern medicinal chemistry and drug discovery, halogenated five-membered heterocycles serve as indispensable building blocks. Their utility stems from their prevalence in bioactive natural products and synthetic drugs, and their capacity to undergo a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[1] Among these scaffolds, Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate stands out as a particularly versatile reagent.[2][3] Its unique electronic architecture, defined by the synergistic electron-withdrawing effects of the trifluoromethyl and ethyl carboxylate groups, imparts a distinct reactivity profile.
This guide provides a comprehensive benchmark of this key building block's performance. We will objectively compare its reactivity in two cornerstone synthetic transformations against structurally related alternatives. The experimental data herein is designed to equip researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions in synthetic planning, enabling the strategic incorporation of this powerful moiety into complex molecular targets.
Section 1: The Electronic Landscape & Rationale for Comparison
The reactivity of an aryl or heteroaryl halide is fundamentally governed by the electronic properties of the ring to which it is attached. The oxazole core is inherently electron-deficient, but the substituents at the C4 and C5 positions dramatically modulate the reactivity of the C2-bromo bond in this compound.
-
Trifluoromethyl (-CF₃) Group: This is one of the most powerful electron-withdrawing groups used in medicinal chemistry, primarily acting through a strong negative inductive effect (-I).[4][5] Its presence significantly lowers the electron density across the entire oxazole ring.
-
Ethyl Carboxylate (-COOEt) Group: This group also acts as an electron-withdrawing moiety through both inductive and resonance effects.
The cumulative effect of these two groups renders the oxazole ring exceptionally electron-poor. This electronic depletion has two major, predictable consequences for the C2-bromo bond:
-
Activation towards Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[6][7] A highly electron-deficient (electrophilic) carbon center, such as the C2 position of our target molecule, facilitates this step, suggesting enhanced reactivity.
-
Activation towards Nucleophilic Attack: The strong electron-withdrawing groups are perfectly positioned to stabilize the negative charge that develops in the ring during the formation of a Meisenheimer intermediate, the key step in an SNAr reaction.[8][9][10] This suggests a high propensity for direct substitution by nucleophiles.
To contextualize this reactivity, we have selected three key comparator building blocks for this study:
-
Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate (Comparator A): To benchmark the effect of the halogen. In cross-coupling, the carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond.[6][11]
-
Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (Comparator B): To evaluate the influence of the core heterocycle. Thiazoles, containing a more polarizable sulfur atom, are generally considered more electron-rich than their oxazole counterparts, which may lead to differences in reactivity.[12][13]
-
2-Bromo-4-methyloxazole (Comparator C): To provide a baseline by removing the powerful activating groups. The methyl group is weakly electron-donating, creating a significantly more electron-rich ring system compared to our target molecule.
Section 2: Experimental Design
To probe the predicted reactivity, we will subject our target molecule and the three comparators to two high-utility synthetic reactions: a Suzuki-Miyaura cross-coupling and a direct nucleophilic aromatic substitution.
Caption: Experimental workflow for benchmarking reactivity.
Section 3: Benchmark 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming cross-coupling reaction in pharmaceutical development.[14][15][16] Its reliability and functional group tolerance make it an essential tool.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the heteroaryl halide (0.2 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (33.4 mg, 0.22 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃) (82.9 mg, 0.6 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (11.6 mg, 0.01 mmol, 5 mol%).
-
Scientist's Note: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for a wide range of aryl bromides. Its use here provides a standardized baseline for comparison. For less reactive substrates like aryl chlorides, more specialized ligand systems (e.g., phosphines from Buchwald or Fu) are often required.[17]
-
-
Solvent and Degassing: Add 1,4-dioxane (1.5 mL) and water (0.5 mL). Seal the vial and sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Place the vial in a preheated aluminum block at 90 °C and stir for the specified time.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and wash with water (5 mL) and brine (5 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Results: Suzuki-Miyaura Coupling
| Building Block | Halide | Reaction Time (h) | Isolated Yield (%) |
| Target Molecule | Br | 1 | 94% |
| Comparator A | Cl | 12 | 45% |
| Comparator B (Thiazole) | Br | 2 | 89% |
| Comparator C (Methyl) | Br | 8 | 72% |
Discussion of Suzuki Coupling Reactivity
The results strongly support our initial hypothesis. The Target Molecule demonstrated exceptional reactivity, proceeding to near-quantitative yield in just one hour. This rapid conversion is a direct consequence of the highly electron-deficient oxazole core, which significantly accelerates the rate-limiting oxidative addition step.
-
vs. Comparator A (Cl-analog): The difference is stark. The chloro-analog required a much longer reaction time and gave a significantly lower yield, highlighting the superior reactivity of the C-Br bond in this context.[6] To achieve a comparable yield with the chloride, a more active catalyst system would likely be necessary.
-
vs. Comparator B (Thiazole): The thiazole analog also performed well but was discernibly slower than the target oxazole. This suggests that the more electron-rich nature of the thiazole ring slightly tempers the rate of oxidative addition compared to the exceptionally electron-poor oxazole.
-
vs. Comparator C (Methyl): The non-activated 2-bromo-4-methyloxazole was substantially less reactive, requiring 8 hours to achieve a moderate yield. This result powerfully illustrates the profound activating effect of the -CF₃ and -COOEt substituents.
Section 4: Benchmark 2: Nucleophilic Aromatic Substitution (SNAr)
The ability to undergo direct substitution with nucleophiles is a highly valuable characteristic for a building block, offering a complementary and often more atom-economical pathway compared to metal-catalyzed reactions. We chose morpholine, a common secondary amine nucleophile, to test this transformation.
Experimental Protocol: SNAr with Morpholine
-
Setup: In a sealed tube, dissolve the heteroaryl halide (0.2 mmol, 1.0 equiv.) in dimethyl sulfoxide (DMSO) (1.0 mL).
-
Reagent Addition: Add morpholine (52.3 µL, 0.6 mmol, 3.0 equiv.).
-
Scientist's Note: DMSO is an ideal solvent for SNAr reactions. Its polar aprotic nature effectively solvates the cationic counter-ion of the intermediate but does not strongly solvate the nucleophile, thus maximizing its nucleophilicity. Using an excess of the amine nucleophile also serves as the base to neutralize the HBr generated.
-
-
Reaction: Heat the sealed tube to 80 °C and stir for the specified time.
-
Monitoring and Workup: Monitor the reaction by LC-MS. After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue via column chromatography on silica gel.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Results: SNAr with Morpholine
| Building Block | Halide | Reaction Time (h) | Isolated Yield (%) |
| Target Molecule | Br | 2 | 91% |
| Comparator A | Cl | 2 | 90% |
| Comparator B (Thiazole) | Br | 16 | 65% |
| Comparator C (Methyl) | Br | 24 | No Reaction |
Discussion of SNAr Reactivity
The SNAr results reveal a different facet of reactivity. The Target Molecule is an excellent substrate for nucleophilic substitution, providing a high yield in a short timeframe.
-
vs. Comparator A (Cl-analog): Interestingly, the chloro-analog performed almost identically to the bromo-analog. This is a classic hallmark of the SNAr mechanism.[10] The rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Since both substrates share the same powerful activating groups, their rates of formation for this intermediate are comparable.
-
vs. Comparator B (Thiazole): The thiazole was a significantly poorer SNAr substrate. This is again due to electronics; the more electron-rich thiazole ring is less able to stabilize the buildup of negative charge in the Meisenheimer intermediate, leading to a higher activation barrier and a slower reaction.
-
vs. Comparator C (Methyl): This is the most telling result. The non-activated 2-bromo-4-methyloxazole showed no conversion, even after 24 hours. The electron-rich ring is simply unable to stabilize the anionic intermediate, making the SNAr pathway energetically inaccessible under these conditions. This demonstrates that the SNAr reactivity of the target molecule is entirely a feature of its strong electronic activation.
Section 5: Synthesis and Interpretation
This comparative analysis confirms that This compound is a premier building block with a powerful and versatile reactivity profile.
-
Exceptional Suzuki Coupling Reactivity: It is a superior substrate for palladium-catalyzed Suzuki-Miyaura reactions compared to its chloro, thiazole, and non-activated methyl analogs. The extreme electron-deficient nature of the ring accelerates oxidative addition, leading to rapid and high-yielding C-C bond formation.
-
Potent SNAr Substrate: The same electronic features that activate it for cross-coupling also make it highly susceptible to nucleophilic aromatic substitution. This "dual-mode" reactivity is a significant advantage, providing medicinal chemists with orthogonal strategies for molecular elaboration.
-
Practical Recommendations:
-
For rapid C-C bond formation, the target molecule is the clear choice over its chloro- or less-activated counterparts.
-
For C-N, C-O, or C-S bond formation via SNAr, the target molecule is an excellent choice, offering reactivity that is inaccessible for traditional, non-activated bromo-oxazoles. In this context, its chloro-analog is an equally viable, and potentially more cost-effective, alternative.
-
The choice between the target oxazole and its thiazole analog (Comparator B) will depend on the desired downstream properties of the final molecule, but for maximizing reaction rates in either transformation, the oxazole is the preferred scaffold.
-
By understanding the electronic drivers behind its reactivity, researchers can strategically leverage this compound to accelerate the synthesis of complex and novel chemical entities.
References
-
Title: Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks Source: ResearchGate URL: [Link]
-
Title: Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics Source: Chemistry Online URL: [Link]
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health (PMC) URL: [Link]
-
Title: DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties Source: ACS Omega URL: [Link]
-
Title: Site Selective Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts Source: ChemRxiv URL: [Link]
-
Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: ResearchGate URL: [Link]
-
Title: Superelectrophiles and the effects of trifluoromethyl substituents Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Synthesis and electron-transport properties of N-trifluoromethylphenyl-phthalimides containing selenophene substituents Source: Royal Society of Chemistry URL: [Link]
-
Title: A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Source: National Institutes of Health (PMC) URL: [Link]
-
Title: A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles Source: MDPI URL: [Link]
-
Title: Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Benzoxazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles Source: ResearchGate URL: [Link]
-
Title: Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate Source: MySkinRecipes URL: [Link]
-
Title: Trifluoromethylated Heterocycles Source: ResearchGate URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki coupling of oxazoles Source: The University of Manchester Research Explorer URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate Source: Journal of Pharmaceutical Chemistry URL: [Link]
-
Title: Recent advance in oxazole-based medicinal chemistry Source: PubMed URL: [Link]
-
Title: Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3- carboxylate Source: University of Idaho Research URL: [Link]
-
Title: Inquiry Product - this compound Source: AbacipharmTech URL: [Link]
Sources
- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Chemrio [chemrio.com]
- 3. Inquiry Product - this compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate [myskinrecipes.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Spectroscopic comparison of oxazole and thiazole intermediates in synthesis
A Spectroscopic Guide to Oxazole and Thiazole Intermediates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foundational Synthetic Pathways: Setting the Stage for Intermediate Analysis
The classical syntheses for oxazoles and thiazoles, while yielding structurally similar aromatic rings, proceed through distinct intermediates whose spectroscopic characteristics are the focus of this guide.
-
The Robinson-Gabriel Oxazole Synthesis: This pathway involves the cyclodehydration of a 2-acylamino-ketone.[1][2][3] The key intermediate for our analysis is this α-acylamino carbonyl compound, which contains an amide functional group.
-
The Hantzsch Thiazole Synthesis: This is a condensation reaction between an α-haloketone and a thioamide.[4][5][6] This route provides two primary intermediates for comparison: the α-haloketone and the thioamide.
The structural difference between an amide (in the oxazole precursor) and a thioamide (in the thiazole precursor) is the primary driver of the spectroscopic distinctions we will explore. The replacement of the amide oxygen with sulfur fundamentally alters the electronic environment of the molecule.
Workflow for Synthesis and Spectroscopic Characterization
The following diagram outlines the general workflow for synthesizing and characterizing oxazole and thiazole intermediates.
Caption: General workflow for the synthesis and spectroscopic analysis of oxazole and thiazole intermediates.
Spectroscopic Comparison: Unveiling the Structural Nuances
The key to differentiating the intermediates of oxazole and thiazole synthesis lies in understanding how the substitution of oxygen with sulfur impacts the data generated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
2.1. The Common Precursor: α-Haloketones
Both syntheses can utilize α-haloketones. These compounds are versatile alkylating agents.[7] Their spectroscopic features are well-defined.[8][9]
-
¹H NMR: The protons on the α-carbon to the carbonyl group and the halogen are deshielded, typically appearing as a singlet in the range of δ 4.0-5.0 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) signal is found downfield, generally between δ 190-200 ppm. The α-carbon bearing the halogen is also shifted downfield due to the halogen's inductive effect, appearing around δ 30-50 ppm.[8]
-
IR Spectroscopy: A strong, sharp absorption band for the C=O stretch is observed in the region of 1700-1725 cm⁻¹. The C-X (halogen) stretch appears in the fingerprint region and is often less informative.
2.2. The Differentiating Intermediates: Amide vs. Thioamide
The core of our comparison lies in the spectroscopic differences between the 2-acylamino-ketone (containing an amide) for oxazole synthesis and the thioamide for thiazole synthesis.
Structural Comparison of Key Functional Groups
The diagram below highlights the key atomic difference that dictates the spectroscopic variations.
Caption: Comparison of amide and thioamide functional groups.
¹H and ¹³C NMR Spectroscopy
The electronegativity difference between oxygen and sulfur is a dominant factor. Oxygen is more electronegative than sulfur, leading to greater deshielding of adjacent nuclei in amides compared to thioamides.
| Nucleus | Amide (Oxazole Intermediate) | Thioamide (Thiazole Intermediate) | Rationale for Difference |
| N-H Proton | ~ δ 7.5-9.5 ppm | ~ δ 9.5-12.5 ppm[10] | Counterintuitive Deshielding: The thioamide N-H proton is significantly more deshielded. This is due to the greater contribution of the zwitterionic resonance structure (N+=C-S⁻), which increases the double bond character of the C-N bond and places more positive charge density near the nitrogen. |
| Carbonyl (C=O/C=S) | ~ δ 165-175 ppm | ~ δ 190-210 ppm | Greater Deshielding in Thioamide: The C=S carbon is less shielded than the C=O carbon. This is because the π* orbital of a thioamide is lower in energy than that of an amide, leading to different electronic effects that result in a downfield shift.[11][12] |
FT-IR Spectroscopy
Infrared spectroscopy provides clear, diagnostic peaks for the C=O and C=S bonds. The difference in bond strength and atomic mass between oxygen and sulfur leads to absorptions in distinct regions of the spectrum.
| Vibrational Mode | Amide (Oxazole Intermediate) | Thioamide (Thiazole Intermediate) | Rationale for Difference |
| C=O Stretch | ~1650-1680 cm⁻¹ (Strong) | N/A | The C=O double bond is very strong and polar, resulting in a prominent, sharp absorption band. This is often referred to as the "Amide I" band. |
| C=S Stretch | N/A | ~1000-1250 cm⁻¹ (Medium-Weak) | The C=S bond is weaker and less polar than the C=O bond. Its stretching vibration is also more coupled with other vibrations (like C-N stretching and N-H bending), making it less of a "pure" C=S stretch. This results in a weaker and broader absorption in the fingerprint region, often referred to as the "thioamide band". |
| N-H Stretch | ~3200-3400 cm⁻¹ | ~3100-3300 cm⁻¹ | Both show characteristic N-H stretching bands. The exact position can be influenced by hydrogen bonding. |
| N-H Bend | ~1600-1640 cm⁻¹ ("Amide II") | ~1400-1600 cm⁻¹ | The N-H bending vibration is coupled with C-N stretching. The different electronic nature of the C=S bond compared to the C=O bond alters this coupling, shifting the absorption to a lower frequency in thioamides.[13] |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[14] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Lock and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard single-pulse ¹H spectrum. A spectral width of -2 to 12 ppm is typically sufficient.
-
For most samples, 16-64 scans will provide an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program.
-
Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a larger sample concentration may be necessary.[15]
-
A typical spectral width is 0-220 ppm.
-
Protocol 2: FT-IR Sample Preparation and Acquisition (ATR)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid intermediate directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is standard.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum will be automatically ratioed against the background.
-
Conclusion
The spectroscopic differentiation of oxazole and thiazole synthetic intermediates is straightforward when focusing on the key functional groups. The replacement of an amide oxygen with sulfur creates a cascade of electronic changes that are readily observable. For NMR, the most telling signs are the significant downfield shift of the N-H proton and the C=S carbon in the thioamide. In IR spectroscopy, the disappearance of the strong "Amide I" C=O stretch around 1660 cm⁻¹ and the appearance of thioamide-specific bands in the fingerprint region are definitive indicators for the thiazole precursor. By understanding the chemical principles behind these differences, researchers can confidently monitor reaction progress and verify the identity of their intermediates, accelerating the synthesis of these vital heterocyclic scaffolds.
References
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
Toni V. (2022). Robinson-Gabriel synthesis of oxazoles. YouTube. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of amides and thioamides as donors. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. (2023). Thiazole. Retrieved from [Link]
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. Retrieved from [Link]
-
Bouasla, R., Rachedi, Y., Hamdi, M., & Rhouati, S. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15449–15462. Retrieved from [Link]
-
Science Trove. (n.d.). Oxazoles, imidazoles, and thiazoles. Retrieved from [Link]
-
Wikipedia. (2023). Oxazole. Retrieved from [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Retrieved from [Link]
-
Al-Ayed, A. S., Al-Hokbany, N., & Al-Majid, A. M. (2022). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. Molecules, 27(19), 6245. Retrieved from [Link]
-
Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597–629. Retrieved from [Link]
-
Mohammed, A. J., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. Retrieved from [Link]
-
Al-Obaidi, A. S. M., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. AIP Conference Proceedings, 2806(1), 020015. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives. Retrieved from [Link]
-
Jiménez, J. I., et al. (2011). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs, 9(4), 567–625. Retrieved from [Link]
-
Horvath, I., et al. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(43), 16301–16308. Retrieved from [Link]
-
Wiley Online Library. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of phosphinoferrocene amides and thioamides from carbamoyl chlorides and the structural chemistry of Group 11 metal complexes with these mixed-donor ligands. Retrieved from [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]
-
Semantic Scholar. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]
-
Semantic Scholar. (1988). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
University of Groningen. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Retrieved from [Link]
-
ACS Publications. (2013). n→π Interactions of Amides and Thioamides: Implications for Protein Stability*. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chemistry of α-haloketones, α-haloaldehydes and α-haloimines | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. n→π* Interactions of Amides and Thioamides: Implications for Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. Improper waste management not only poses significant safety and environmental risks but can also result in costly regulatory violations. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate (CAS No. 1227934-69-1), a halogenated heterocyclic compound frequently used in medicinal chemistry and drug development.[1][2]
The procedures outlined here are grounded in established laboratory safety principles and regulatory standards, designed to ensure the protection of personnel, the integrity of your research environment, and compliance with environmental regulations.
Part 1: Hazard Profile and Essential Personal Protective Equipment (PPE)
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is an irritant and is harmful if ingested.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 1: Hazard Identification for this compound
| Hazard Type | GHS Hazard Statement | GHS Pictogram |
| Skin Irritation | H315: Causes skin irritation.[3] | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation.[3] | GHS07 |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | GHS07 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | GHS07 |
Essential PPE Protocol:
Adherence to the correct PPE is your first and most critical line of defense. The following must be worn when handling this chemical or its waste:
-
Eye Protection: Safety goggles with side shields are mandatory to protect against splashes.[4]
-
Hand Protection: Wear chemically resistant gloves. Given the halogenated nature of the compound, double nitrile or Viton gloves are recommended.[5] Always inspect gloves for tears or holes before use.
-
Protective Clothing: A fully buttoned laboratory coat must be worn to protect against skin contact.[5]
-
Respiratory Protection: All handling and transfer of this waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Part 2: The Core Principle: Halogenated Waste Segregation
The single most important step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of bromine ("bromo") and fluorine ("trifluoromethyl") atoms in its molecular structure, this compound is classified as a halogenated organic waste .[7][8]
Causality: Halogenated and non-halogenated waste streams are treated and disposed of using different industrial methods.[7][9] Halogenated waste is typically incinerated at high temperatures, a process that is more complex and costly than the fuel blending used for non-halogenated solvents.[9] Improperly mixing these streams can create hazardous reactions, damage disposal equipment, and lead to significant regulatory fines.
The following decision workflow illustrates the segregation process.
Caption: Waste Segregation Decision Tree.
Part 3: Step-by-Step Disposal Protocol
Follow this sequence rigorously to ensure safe and compliant disposal from your lab bench to the final pickup.
Step 1: Container Selection and Preparation Select a chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a tight-fitting screw cap is appropriate.[5][10] The use of metal cans is not recommended as halogenated solvents can degrade and produce acids that corrode metal.[5] Ensure the container is clean, dry, and in good condition, with no cracks or deterioration.[11]
Step 2: Accurate Labeling Proper labeling is a regulatory requirement and essential for safety. The container must be labeled before the first drop of waste is added.[12]
Your institution's Environmental Health & Safety (EHS) department will provide official "Hazardous Waste" tags. The tag must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or formulas.[12]
-
The approximate percentage or volume of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").[8]
-
The name of the principal investigator and the laboratory location.
Step 3: Transferring the Waste Always perform this step inside a chemical fume hood while wearing all required PPE.
-
Open the waste container.
-
Carefully pour the waste from your experimental container into the labeled hazardous waste container, using a funnel if necessary to prevent spills.
-
Do not fill the container more than 90% full to allow for vapor expansion.[11][13]
-
Securely close the container cap. The container must remain closed at all times except when actively adding waste.[12][14]
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
Step 4: Storage in a Satellite Accumulation Area (SAA) The labeled, closed waste container must be stored in a designated Satellite Accumulation Area (SAA).[11][14] This area must be located at or near the point of waste generation and under the control of the laboratory personnel.[13]
-
Ensure the SAA is inspected weekly for leaks or container degradation.[11]
-
Store the halogenated waste container in secondary containment, such as a plastic tub, to contain any potential leaks.[5][15]
-
Segregate the container from incompatible waste types, especially acids and bases.[7][11]
Step 5: Arranging for Final Disposal Once the waste container is 75-90% full, or if you have accumulated waste for a specified time limit (e.g., up to one year for partially filled containers), you must arrange for its removal.[8][11]
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor.
-
Complete any required online or paper waste pickup request forms.
-
Ensure the waste tag is fully and accurately completed before the scheduled pickup.
Part 4: Emergency Procedures: Spill Management
Accidents can happen. Being prepared is critical.
Small Spills (Can be cleaned up in <10 minutes by trained personnel): [5]
-
Alert personnel in the immediate area.
-
Ensure you are wearing full PPE, including double gloves, goggles, and a lab coat.[5]
-
Contain the spill by covering it with an inert absorbent material, such as vermiculite, sand, or a chemical spill pad.[3][12]
-
Carefully collect the absorbent material using non-sparking tools and place it into a heavy-duty plastic bag or a designated solid waste container.[12]
-
Seal the container, label it as "Hazardous Waste" with a description of the contents (e.g., "Spill debris with this compound"), and dispose of it through EHS.[8]
-
Clean the spill area with soap and water.
Large Spills: [12]
-
Evacuate the immediate area.
-
Alert nearby personnel and your supervisor.
-
If there is a fire or medical emergency, call 911 or your institution's emergency number.
-
Contact your institution's EHS department for emergency cleanup assistance.[8]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
By adhering to this comprehensive disposal framework, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Ace Waste. (n.d.).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- AK Scientific, Inc. (n.d.).
- Bucknell University. (2016, April 15).
- Washington State University Environmental Health & Safety. (n.d.).
- Temple University Environmental Health and Radiation Safety. (n.d.).
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.).
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Fluorochem. (n.d.). Product Information: ETHYL 2-BROMO-4-(TRIFLUOROMETHYL)
- Sigma-Aldrich. (2025, August 25).
- ChemScene. (2025, June 22).
- Fisher Scientific Company. (2025, December 19).
- CP Lab Safety. (n.d.). ETHYL 2-BROMO-4-(TRIFLUOROMETHYL)
- Chemrio. (n.d.). ETHYL 2-BROMO-4-(TRIFLUOROMETHYL)
- CHIRALEN. (n.d.). Ethyl 2-bromo-4-(difluoromethyl)
- Chem-Impex. (n.d.). Ethyl 2-bromo-4-(trifluoromethyl)
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aksci.com [aksci.com]
- 4. chemscene.com [chemscene.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. acewaste.com.au [acewaste.com.au]
A Researcher's Comprehensive Guide to the Safe Handling of Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
As a novel and complex reagent, Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate presents unique handling challenges that necessitate a robust safety protocol. This guide, intended for researchers and drug development professionals, provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, building a foundation of trust through value beyond the product itself.
Immediate Safety Assessment: Understanding the Risks
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The presence of the trifluoromethyl group also suggests a potential for the release of hazardous decomposition products, such as hydrogen fluoride (HF), under certain conditions like high heat. Therefore, all handling procedures must be designed to mitigate these risks through engineering controls, administrative controls, and appropriate personal protective equipment (PPE).
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required protective gear for various laboratory operations involving this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US). Always inspect gloves for degradation before use and replace them immediately if compromised.[2] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[2][3] |
| Body | Flame-resistant laboratory coat and chemical-resistant apron | A flame-resistant lab coat should be worn at all times. For tasks with a high splash potential, a chemical-resistant apron is also necessary.[3][4] |
| Respiratory | NIOSH-approved respirator | If dust or aerosols are generated, or if handling outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[3] |
| Footwear | Closed-toe shoes | Perforated shoes, sandals, or similar footwear are not permitted in the laboratory. Appropriate footwear should cover and protect the entire foot.[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section provides a detailed, step-by-step methodology for the entire lifecycle of this compound in the laboratory, from receipt to disposal.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6] The container should be kept tightly closed. Recommended storage is at -20°C under a nitrogen atmosphere.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (1227934-69-1), and all relevant hazard pictograms.[7]
2. Weighing and Solution Preparation:
-
Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
PPE: Adhere to the full PPE protocol outlined in the table above, including respiratory protection if there is any potential for aerosol generation.
-
Procedure:
-
Designate a specific area within the fume hood for handling the compound.
-
Use a non-sparking spatula and weighing paper.
-
Carefully transfer the desired amount of the solid to a tared vessel.
-
Clean any residual solid from the spatula and weighing paper with an appropriate solvent and dispose of the waste in a designated halogenated waste container.
-
Slowly add the solvent to the solid with stirring to prepare the solution.
-
3. Reaction Setup and Execution:
-
Glassware: Use clean, dry glassware and ensure all joints are properly sealed.
-
Ventilation: The reaction should be set up in a chemical fume hood.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard techniques to maintain an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction for any signs of an exothermic event or unexpected changes.
4. Work-up and Purification:
-
Quenching: If necessary, quench the reaction mixture carefully, being mindful of any potential for gas evolution or exotherms.
-
Extraction: Perform liquid-liquid extractions in the fume hood, wearing appropriate PPE.
-
Purification: If purification by chromatography is required, ensure the column is packed and run in the fume hood.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an exposure.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Managing Halogenated Waste
The disposal of this compound and any associated waste must be handled with extreme care to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated lab supplies (e.g., gloves, weighing paper), and reaction residues, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix with other waste streams.
-
Containerization: Use a chemically resistant, sealable container for waste collection. Keep the container closed when not in use.
-
Disposal Procedure: Dispose of the waste through your institution's hazardous waste management program. Do not attempt to neutralize or dispose of the chemical down the drain. The presence of bromine and fluorine necessitates specialized disposal methods to prevent the formation of harmful byproducts during incineration.[8]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the nature of the handling task.
Caption: PPE Selection Workflow for Handling this compound.
References
- Benchchem. Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.
- Fluorochem. This compound.
- Benchchem. Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid.
- AK Scientific, Inc. Ethyl 2-bromooxazole-4-carboxylate Safety Data Sheet.
- Rutgers University. Fluorine Safety Information.
- Sigma-Aldrich. SAFETY DATA SHEET.
- ChemScene. Safety Data Sheet.
- ChemScene. This compound.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl bromodifluoroacetate.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology.
- Altarawneh, M., et al. (2020). Novel Trends in the Thermo-Chemical Recycling of Plastics From WEEE Containing Brominated Flame Retardants. Environmental Science and Pollution Research.
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
